Cmpda
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-[4-[2-(propan-2-ylsulfonylamino)ethyl]phenyl]ethyl]propane-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4S2/c1-13(2)23(19,20)17-11-9-15-5-7-16(8-6-15)10-12-18-24(21,22)14(3)4/h5-8,13-14,17-18H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLGMMYEKXPVSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NCCC1=CC=C(C=C1)CCNS(=O)(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380607-77-2 | |
| Record name | CMPDA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380607772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CMPDA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A36XX25K37 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
CMFDA: An In-depth Technical Guide for Cell Biology Researchers
Abstract
5-Chloromethylfluorescein diacetate (CMFDA), commercially known as CellTracker™ Green CMFDA, is a versatile and widely utilized fluorescent probe in cell biology. Its unique properties make it an invaluable tool for researchers, scientists, and drug development professionals for long-term cell tracking, viability assessment, and cytotoxicity studies. This technical guide provides a comprehensive overview of CMFDA, including its mechanism of action, key applications, detailed experimental protocols, and data interpretation.
Introduction to CMFDA
CMFDA is a cell-permeable dye that, upon entering a live cell, undergoes intracellular transformations to become a fluorescent and cell-impermeant molecule.[1][2] This allows for the stable, long-term labeling of viable cells, with the fluorescent signal being retained for several days and passed on to daughter cells through multiple generations.[2][3] Its green fluorescence is bright and stable at physiological pH, making it suitable for a variety of applications, including fluorescence microscopy, flow cytometry, and high-content screening.[1][4][5]
Mechanism of Action
The functionality of CMFDA is a multi-step process that relies on the enzymatic activity and intracellular environment of viable cells.
Initially, the non-fluorescent CMFDA molecule readily crosses the cell membrane into the cytoplasm.[1][2] Once inside a viable cell, intracellular esterases cleave the two acetate groups from the CMFDA molecule.[1][3] This enzymatic conversion yields the fluorescent compound 5-chloromethylfluorescein (CMF). The chloromethyl group of CMF then reacts with intracellular thiols, primarily glutathione (GSH), in a reaction that is largely mediated by glutathione S-transferases (GSTs).[2][6] This forms a fluorescent, cell-impermeant glutathione adduct, which is well-retained within the cell.[2]
Quantitative Data and Specifications
For accurate and reproducible experimental design, a clear understanding of CMFDA's properties is crucial.
Table 1: Physicochemical and Spectral Properties of CMFDA
| Property | Value | Reference(s) |
| Molecular Weight | 464.85 g/mol | [7][8] |
| Excitation (max) | ~492-499 nm | [3][7][9] |
| Emission (max) | ~514-517 nm | [3][5][9] |
| Appearance | Off-white to yellow solid | [7] |
| Solubility | Soluble in DMSO | [7] |
| Quantum Yield | High (specific value not consistently reported in literature) | [4] |
| Molar Extinction Coefficient | Not consistently reported in literature | - |
| Storage (lyophilized) | ≤-20°C, protected from light and moisture | [7][8] |
| Storage (stock solution) | -20°C for up to 1 month; -80°C for up to 6 months | [5] |
Table 2: Recommended Working Concentrations for CMFDA
| Application | Concentration Range | Incubation Time | Cell Type (Example) | Reference(s) |
| Short-term cell tracking/viability | 0.5 - 5 µM | 15 - 45 min | General | [3][5][10] |
| Long-term cell tracking | 5 - 25 µM | 15 - 45 min | Rapidly dividing cells | [3][5][10] |
| Fluorescence Microscopy | 1 - 10 µM | 20 - 30 min | Adherent cells | [4] |
| Flow Cytometry | 1 - 5 µM | 15 - 30 min | Suspension cells | [1] |
| 3D Spheroids/Organoids | 5 - 25 µM | 30 - 60 min | Intestinal organoids | - |
Key Applications and Experimental Protocols
CMFDA's robust and stable fluorescence makes it a valuable tool for a multitude of applications in cell biology and drug discovery.
Long-Term Cell Tracking and Proliferation
CMFDA is ideal for monitoring cell migration, invasion, and proliferation over extended periods. The dye is passed to daughter cells, allowing for multigenerational tracking.[2]
Experimental Workflow for Cell Tracking:
Detailed Protocol for Long-Term Cell Tracking:
-
Cell Preparation: Culture cells to the desired confluency. For adherent cells, they can be stained directly on the culture plate or coverslips. For suspension cells, harvest and wash them with serum-free medium.
-
CMFDA Working Solution Preparation: Prepare a fresh working solution of CMFDA in serum-free medium at the desired concentration (typically 5-25 µM for long-term tracking).[3][5] Warm the solution to 37°C.
-
Staining: Remove the culture medium and add the pre-warmed CMFDA working solution to the cells. Incubate for 15-45 minutes at 37°C, protected from light.[5]
-
Wash and Recovery: Aspirate the CMFDA solution and replace it with fresh, pre-warmed complete culture medium. Incubate for an additional 30 minutes at 37°C to allow for complete de-esterification and conjugation.[11]
-
Final Wash: Wash the cells once with PBS.
-
Imaging and Analysis: Image the cells at the initial time point (t=0) using a fluorescence microscope or flow cytometer. Continue to culture the cells under your experimental conditions and acquire images at subsequent time points to track cell movement and proliferation.
Cell Viability and Cytotoxicity Assays
Since CMFDA requires esterase activity for fluorescence, it serves as an excellent marker for cell viability.[1] It can be used in cytotoxicity assays to assess the effect of drugs or other treatments on cell health.
Experimental Workflow for Cytotoxicity Assay:
Detailed Protocol for a Drug Screening Cytotoxicity Assay:
-
Cell Seeding: Seed cells in a 96-well or 384-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the test compounds. Include appropriate controls (e.g., vehicle control, positive control for cell death).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Staining: Prepare a staining solution containing CMFDA (e.g., 1 µM) and a dead cell stain like Propidium Iodide (PI) or DAPI in serum-free medium. Remove the treatment medium and add the staining solution to each well. Incubate for 15-30 minutes at 37°C.
-
Wash: Gently wash the cells with PBS.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader (Green channel for CMFDA, Red channel for PI). Alternatively, use a high-content imager or flow cytometer for single-cell analysis.
-
Data Analysis: Calculate the percentage of viable cells for each treatment condition relative to the vehicle control. Plot the dose-response curve and determine the IC50 value for each compound.
Glutathione Level Assessment
The reaction of CMF with intracellular thiols, predominantly glutathione, suggests that CMFDA fluorescence can be an indicator of cellular glutathione levels.[2] Depletion of glutathione can lead to a decrease in CMFDA fluorescence.
Relevant Signaling Pathway: Glutathione and Detoxification
Protocol for a Flow Cytometry-based Glutathione Assay:
-
Cell Treatment: Culture cells and treat them with compounds known to modulate glutathione levels (e.g., buthionine sulfoximine to deplete GSH, or N-acetylcysteine as a GSH precursor).
-
Staining: Harvest and stain the cells with a low concentration of CMFDA (e.g., 1-5 µM) for 15-30 minutes at 37°C.
-
Data Acquisition: Analyze the cells on a flow cytometer, measuring the green fluorescence intensity.
-
Data Analysis: Compare the mean fluorescence intensity of the treated cells to the control cells. A decrease in fluorescence intensity suggests a depletion of intracellular glutathione.
Applications in 3D Cell Culture
CMFDA can be effectively used to label cells within 3D spheroids and organoids.[12][13] This allows for the tracking of cell migration and viability within these more physiologically relevant models.
Considerations for 3D Staining:
-
Penetration: Higher concentrations of CMFDA and longer incubation times may be necessary to ensure adequate penetration into the center of the 3D structure.[12]
-
Washing: Thorough washing is critical to remove unbound dye and reduce background fluorescence.
-
Imaging: Confocal microscopy is recommended for imaging CMFDA-stained 3D cultures to allow for optical sectioning and visualization of cells deep within the spheroid or organoid.[12]
Multiplexing and Co-staining
The spectral properties of CMFDA's emission (similar to FITC) allow for its use in multiplexing experiments with other fluorescent probes.
-
Dead Cell Stains: CMFDA is commonly used with red-fluorescent dead cell stains like Propidium Iodide (PI) or 7-AAD for simultaneous viability and cytotoxicity assessment.[1]
-
Organelle Stains: It can be combined with trackers for specific organelles, such as MitoTracker Red for mitochondria, to study cellular dynamics.
-
Immunofluorescence: The fluorescent signal of CMFDA is retained after fixation with formaldehyde, allowing for subsequent immunofluorescent staining of cellular targets.[1]
Troubleshooting
Table 3: Common Issues and Solutions in CMFDA Staining
| Issue | Possible Cause(s) | Suggested Solution(s) | Reference(s) |
| No or weak staining | - Staining in the presence of serum in the medium.- Inadequate dye concentration or incubation time.- Cells are not viable. | - Stain in serum-free medium.- Increase CMFDA concentration and/or incubation time.- Confirm cell viability with another method (e.g., trypan blue). | [11] |
| High background fluorescence | - Incomplete removal of unbound dye.- Extracellular esterase activity in the medium. | - Ensure thorough washing steps after staining.- Use fresh, high-quality serum-free medium for staining. | - |
| Cell toxicity | - CMFDA concentration is too high. | - Titrate the CMFDA concentration to the lowest effective level. | [3] |
| Uneven staining | - Cell clumping.- Incomplete removal of culture medium before staining. | - Ensure a single-cell suspension for staining suspension cells.- Completely aspirate the medium before adding the CMFDA solution. | - |
Conclusion
CMFDA is a powerful and versatile fluorescent probe for the long-term tracking of viable cells. Its robust fluorescence, good retention, and low cytotoxicity make it an indispensable tool in a wide range of cell biology applications, from basic research to drug discovery. By understanding its mechanism of action and optimizing experimental protocols, researchers can leverage CMFDA to gain valuable insights into cellular processes.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Green CMFDA (5-Chloromethylfluorescein diacetate), Green fluorescent dye (CAS 136832-63-8) | Abcam [abcam.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Reaction kinetics and targeting to cellular glutathione S-transferase of the glutathione peroxidase mimetic PhSeZnCl and its d,l-polylactide microparticle formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adipogen.com [adipogen.com]
- 8. abmole.com [abmole.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. CellTracker™ Green CMFDA Dye, 1 mg - FAQs [thermofisher.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
An In-depth Technical Guide to CMFDA Cell Staining: Mechanism of Action and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-chloromethylfluorescein diacetate (CMFDA), a widely used fluorescent probe for long-term cell tracking. We will delve into the core mechanism of action, provide detailed experimental protocols, present quantitative data for effective experimental design, and offer troubleshooting guidance.
Core Mechanism of Action
CMFDA is a cell-permeable dye that allows for the long-term labeling of viable cells. Its mechanism relies on a two-step intracellular activation process that transforms the molecule into a fluorescent and cell-impermeant form.
Initially, CMFDA is a non-fluorescent and cell-permeable molecule due to the presence of two acetate groups. Once it passively diffuses across the cell membrane into the cytoplasm, the following events occur:
-
Enzymatic Cleavage: Inside the cell, ubiquitous cytosolic esterases cleave the acetate groups from the CMFDA molecule. This enzymatic reaction unmasks the fluorescein moiety, rendering the molecule fluorescent.[1][2]
-
Thiol Conjugation: The cleaved molecule now possesses a reactive chloromethyl group. This group readily and covalently reacts with intracellular thiol-containing molecules, primarily the tripeptide glutathione (GSH).[3] This reaction is catalyzed by the enzyme glutathione S-transferase (GST), a key component of the cell's phase II detoxification pathway.[4][5]
The resulting fluorescein-glutathione conjugate is a larger, membrane-impermeant molecule that is well-retained within the cytoplasm. This stable, covalent linkage ensures that the fluorescent signal is not easily extruded from the cell and is passed on to daughter cells upon cell division, making CMFDA an excellent tool for multigenerational cell tracking.[6] The fluorescence can be readily detected using standard fluorescein filter sets in fluorescence microscopy and flow cytometry.[6]
Quantitative Data
For successful and reproducible experiments, it is crucial to optimize the staining conditions. The following tables summarize key quantitative data for CMFDA.
Table 1: Physicochemical and Spectral Properties of CMFDA
| Property | Value | Reference(s) |
| Molecular Formula | C₂₅H₁₇ClO₇ | [4] |
| Molecular Weight | 464.85 g/mol | |
| Excitation Maximum (Ex) | ~492-498 nm | [7] |
| Emission Maximum (Em) | ~514-517 nm | |
| Solubility | Soluble in DMSO | [8] |
| Appearance | Off-white to yellow powder | [8] |
Table 2: Recommended Staining Conditions for Various Cell Types
| Cell Type | CMFDA Concentration | Incubation Time | Reference(s) |
| General (Short-term) | 0.5 - 5 µM | 15 - 45 min | [2][9] |
| General (Long-term) | 5 - 25 µM | 15 - 45 min | [2][9] |
| HeLa Cells | 5 µM | 30 min | [10] |
| Jurkat Cells | Not specified, but used | 30 min | [3] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Not specified, but used | 30 min | [3] |
| MN9D Neurons | 2.5 µM | 30 min | [1] |
| Human Bone Marrow Mesenchymal Stem Cells (hBM-MSCs) | Not specified, but used | Not specified |
Table 3: Fluorescence Stability and Retention
| Parameter | Observation | Reference(s) |
| Fluorescence Duration | At least 72 hours in some cell types | [2] |
| Generational Tracking | Passed to daughter cells for several generations | [6] |
| Cell-to-Cell Transfer | Not transferred to adjacent cells in a population | [6] |
| Fixability | The staining pattern can be fixed with formaldehyde or glutaraldehyde | [6] |
| Retention in Jurkat cells | ~20% or less after 4 hours of incubation | [3] |
Experimental Protocols
The following are detailed protocols for staining suspension and adherent cells with CMFDA. It is recommended to optimize the CMFDA concentration and incubation time for your specific cell type and experimental conditions.
General Workflow
Staining Suspension Cells (e.g., Jurkat, Lymphocytes)
Materials:
-
CMFDA (e.g., from Thermo Fisher Scientific, MedchemExpress)
-
Anhydrous DMSO
-
Serum-free cell culture medium
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Centrifuge tubes
-
Micropipettes and sterile tips
Protocol:
-
Prepare a 10 mM CMFDA Stock Solution:
-
Allow the vial of CMFDA to warm to room temperature before opening.
-
Dissolve the lyophilized CMFDA in high-quality, anhydrous DMSO to a final concentration of 10 mM.[9]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
-
Prepare the CMFDA Working Solution:
-
On the day of the experiment, dilute the 10 mM stock solution to the desired final working concentration (typically 0.5-25 µM) in serum-free cell culture medium.[9] It is crucial to use serum-free medium as serum components can react with CMFDA.
-
Warm the working solution to 37°C before use.
-
-
Cell Preparation and Staining:
-
Harvest cells by centrifugation (e.g., 300-500 x g for 5 minutes).
-
Aspirate the supernatant and resuspend the cell pellet gently in the pre-warmed CMFDA working solution at a concentration of approximately 1 x 10⁶ cells/mL.
-
Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator, protected from light.[9]
-
After incubation, centrifuge the cells and remove the CMFDA working solution.
-
Resuspend the cell pellet in fresh, pre-warmed complete culture medium and incubate for at least 30 minutes to allow for complete modification of the dye.
-
-
Washing and Analysis:
-
Wash the cells twice with complete medium or PBS by centrifugation to remove any unbound dye.
-
Resuspend the final cell pellet in the appropriate buffer for analysis by flow cytometry or in culture medium for fluorescence microscopy.
-
Staining Adherent Cells (e.g., HeLa, Fibroblasts)
Materials:
-
Same as for suspension cells, plus cell culture plates or dishes.
Protocol:
-
Prepare CMFDA Stock and Working Solutions:
-
Follow steps 1 and 2 from the suspension cell protocol.
-
-
Cell Staining:
-
Grow adherent cells to the desired confluency on coverslips or in culture plates.
-
Aspirate the culture medium from the cells.
-
Gently add the pre-warmed CMFDA working solution to cover the cell monolayer.
-
Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator, protected from light.[9]
-
Remove the CMFDA working solution.
-
Add fresh, pre-warmed complete culture medium and incubate for at least 30 minutes.
-
-
Washing and Analysis:
-
Wash the cells twice with complete medium or PBS.
-
The cells are now ready for analysis by fluorescence microscopy.
-
Specific Protocol for HeLa Cells
This protocol is optimized for live HeLa cells grown in DMEM with 5% FCS.[10]
-
Prepare a 5 µM Working Solution: Dilute the 10 mM CMFDA stock solution in serum-free DMEM (1 µL stock solution + 1999 µL medium). Warm the working solution to 37°C.[10]
-
Labeling:
-
Washing and Imaging:
-
Wash the cells with PBS.
-
Image the cells as soon as possible.
-
Role of Glutathione S-Transferase (GST) in Detoxification
The conjugation of CMFDA to glutathione is a prime example of the cellular detoxification pathway mediated by Glutathione S-Transferases (GSTs). GSTs are a family of enzymes that play a critical role in protecting cells from xenobiotics and oxidative stress. They catalyze the nucleophilic attack of the thiol group of glutathione on electrophilic substrates, rendering them more water-soluble and easier to excrete from the cell.[5] In the case of CMFDA, this enzymatic reaction is what effectively traps the fluorescent dye inside the cell.
Troubleshooting
Low Fluorescence Signal:
-
Suboptimal CMFDA Concentration: Increase the CMFDA concentration in a stepwise manner.
-
Insufficient Incubation Time: Increase the incubation time.
-
Low Esterase Activity: Ensure cells are healthy and metabolically active. Some cell types may have inherently low esterase activity.
-
Low Glutathione Levels: Cellular stress can deplete glutathione levels. Ensure cells are cultured under optimal conditions.
-
Photobleaching: Minimize exposure to excitation light during microscopy. Use an anti-fade mounting medium if fixing cells.
High Background Fluorescence:
-
Incomplete Washing: Ensure thorough washing after the staining and recovery steps to remove all unbound dye.
-
CMFDA Concentration Too High: Titrate the CMFDA concentration downwards.
-
Cell Death: Dead or dying cells can show non-specific fluorescence. Co-stain with a viability dye like Propidium Iodide (PI) to exclude dead cells from the analysis.
-
Autofluorescence: Include an unstained control to assess the level of cellular autofluorescence. If high, consider using a dye with a different emission spectrum.
Cell Toxicity:
-
CMFDA Concentration Too High: Although generally non-toxic at working concentrations, very high concentrations can be detrimental. Reduce the CMFDA concentration.
-
Prolonged Incubation: Reduce the incubation time.
-
DMSO Toxicity: Ensure the final concentration of DMSO in the working solution is low (typically <0.5%).
By understanding the underlying mechanism of CMFDA and carefully optimizing the experimental protocol, researchers can effectively utilize this powerful tool for long-term cell tracking in a wide range of applications.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Evaluation Of Stability And Sensitivity Of Cell Fluorescent Labels When Used for Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green CMFDA (5-Chloromethylfluorescein diacetate), Green fluorescent dye (CAS 136832-63-8) | Abcam [abcam.com]
- 5. Glutathione S-transferases--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CytoTrace™ Green CMFDA | AAT Bioquest [aatbio.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. adipogen.com [adipogen.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]
Principle of CMFDA in Live Cell Imaging: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live cell imaging is a cornerstone of modern biological research and drug development, enabling the real-time observation of cellular processes in their native environment. A critical tool in this field is the use of fluorescent probes to track cells over time. Among these, 5-chloromethylfluorescein diacetate (CMFDA), commercially known as CellTracker™ Green CMFDA, has emerged as a robust and widely used long-term cell tracer. This in-depth technical guide elucidates the core principles of CMFDA, its mechanism of action, detailed experimental protocols, and its applications in research and drug development.
Core Principle and Mechanism of Action
CMFDA is a cell-permeant esterase substrate that becomes fluorescent and membrane-impermeant upon cellular processing. The principle of CMFDA as a live-cell stain revolves around a three-step intracellular activation and retention mechanism.
-
Passive Diffusion: CMFDA is a non-fluorescent and hydrophobic molecule that readily crosses the plasma membrane of living cells.[1][2]
-
Enzymatic Cleavage: Once inside the cell, ubiquitous intracellular esterases cleave the two acetate groups from the CMFDA molecule.[2][3] This enzymatic reaction yields the fluorescent compound 5-chloromethylfluorescein.
-
Thiol Conjugation and Retention: The chloromethyl group of the activated dye reacts with thiol-containing molecules, primarily glutathione (GSH), in a reaction that is believed to be mediated by glutathione S-transferase (GST).[2] This reaction forms a stable, membrane-impermeant fluorescent conjugate. This covalent binding ensures that the fluorescent probe is well-retained within the cell for extended periods, often through several cell divisions, and is not transferred to adjacent cells in a population.[1][2] The fluorescence signal can be maintained for at least 24 to 72 hours.[1]
This robust retention mechanism makes CMFDA an excellent probe for long-term cell tracking studies.[4] The staining pattern can also be fixed with aldehyde-based fixatives like formaldehyde or glutaraldehyde, allowing for subsequent analysis.[1][5]
Quantitative Data Summary
For consistent and reproducible results, understanding the key quantitative parameters of CMFDA is crucial. The following table summarizes these parameters based on manufacturer recommendations and literature.
| Parameter | Value | Reference |
| Excitation (max) | ~492 nm | [2] |
| Emission (max) | ~517 nm | [2] |
| Stock Solution Concentration | 10 mM in anhydrous DMSO | [3][5] |
| Working Concentration | 0.5 - 5 µM (Short-term staining) | [3] |
| 5 - 25 µM (Long-term staining) | [3] | |
| Incubation Time | 15 - 45 minutes | [3] |
| Incubation Temperature | 37°C | [3][5] |
| Fluorescence Retention | At least 24-72 hours | [1] |
Detailed Experimental Protocols
The following protocols provide a detailed methodology for staining both suspension and adherent cells with CMFDA for live cell imaging.
Reagent Preparation
-
CMFDA Stock Solution (10 mM):
-
Allow the lyophilized CMFDA product to warm to room temperature before opening.
-
Dissolve the contents in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, add 10.8 µL of DMSO to a 50 µg vial.[6]
-
Aliquot the stock solution into small volumes and store at ≤ -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[1]
-
-
CMFDA Working Solution (0.5 - 25 µM):
-
On the day of the experiment, dilute the 10 mM stock solution to the desired final working concentration in a serum-free medium or buffer (e.g., PBS or HBSS).[3][5] For example, to make a 5 µM working solution, add 1 µL of 10 mM stock solution to 2 mL of serum-free medium.
-
Pre-warm the working solution to 37°C before adding it to the cells.[3][5]
-
Staining Protocol for Adherent Cells
-
Cell Culture: Grow adherent cells on a suitable imaging vessel (e.g., glass-bottom dishes or chamber slides) to the desired confluency.
-
Staining:
-
Wash and Recovery:
-
Remove the CMFDA working solution.
-
Add fresh, pre-warmed, complete culture medium (containing serum) to the cells.
-
Incubate for at least another 30 minutes at 37°C to allow for complete de-esterification and conjugation.[5]
-
-
Imaging: The cells are now ready for live cell imaging using a fluorescence microscope with standard fluorescein (FITC) filter sets.
Staining Protocol for Suspension Cells
-
Cell Preparation:
-
Harvest suspension cells by centrifugation (e.g., 5 minutes at 300 x g).
-
Aspirate the supernatant.
-
-
Staining:
-
Wash and Recovery:
-
Centrifuge the labeled cells and remove the CMFDA working solution.[3]
-
Resuspend the cell pellet in fresh, pre-warmed, complete culture medium.
-
-
Final Preparation: The labeled cells can be dispensed into the desired culture or imaging vessel for analysis.[3]
Applications in Research and Drug Development
CMFDA's properties make it a versatile tool for various applications:
-
Cell Migration and Invasion Assays: In cancer research and immunology, CMFDA is used to track the movement of cells in real-time, for instance, in wound-healing assays or transwell migration assays.[7]
-
Co-culture and Cell-Cell Interaction Studies: CMFDA allows for the clear distinction of a labeled cell population when co-cultured with an unlabeled population. This is particularly useful in studying phenomena like NK cell-mediated cytotoxicity, where target cells are labeled with CMFDA to monitor their fate upon interaction with effector NK cells.[7]
-
In Vivo Cell Tracking: CMFDA is suitable for in vitro labeling of cells prior to their adoptive transfer into animals.[2] This enables researchers to track the location, persistence, and fate of the transferred cells in a whole-organism context, which is critical for cell-based therapy development.
-
Long-Term Fate and Proliferation Studies: As the CMFDA-conjugate is passed on to daughter cells, it can be used to track cell division.[1] Although the fluorescence intensity is halved with each division, this can be used to monitor proliferation over several generations.
Technical Considerations and Potential Artifacts
While CMFDA is a powerful tool, researchers should be aware of several considerations:
-
Cytotoxicity: At high concentrations or with prolonged exposure, CMFDA can be toxic to cells. It is essential to determine the optimal, lowest effective concentration and incubation time for each cell type to minimize adverse effects.
-
Effects on Cell Mechanics: Studies have shown that CMFDA and other similar dyes can alter the mechanical properties of cells. For example, CMFDA has been reported to increase the stiffness of MDA-MB-468 breast cancer cells by 4-7 times.[8] This is a critical consideration in fields where cell mechanics are a key parameter, such as mechanobiology or studies of cell motility in confined environments. The proposed mechanism for this stiffening involves the incorporation of the dye molecules into the phospholipid bilayer.[4][8]
-
Phototoxicity: Like all fluorophores, CMFDA is susceptible to photobleaching and can generate reactive oxygen species upon excitation with high-intensity light, leading to phototoxicity.[9] It is crucial to use the lowest possible laser power and exposure times during imaging to maintain cell health.[10]
-
Background Fluorescence: Culture media containing components like phenol red and riboflavin can contribute to background fluorescence, reducing image contrast.[11] Using phenol red-free imaging media is recommended to improve the signal-to-noise ratio.[11]
Conclusion
CMFDA is an invaluable fluorescent probe for long-term live cell imaging, offering robust cell labeling and retention. Its straightforward mechanism of action and well-established protocols make it accessible for a wide range of applications, from fundamental cell biology to preclinical drug development. By understanding the core principles, optimizing experimental conditions, and being mindful of potential artifacts, researchers can effectively leverage CMFDA to gain dynamic insights into cellular behavior.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Membrane-Permeant Reactive Tracers—Section 14.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell tracing dyes significantly change single cell mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]
- 6. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. health.ucdavis.edu [health.ucdavis.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Fluorescence Properties of CMFDA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent properties of 5-Chloromethylfluorescein Diacetate (CMFDA), a widely used green fluorescent probe for long-term cell tracking and viability studies.
Core Fluorescence Properties
CMFDA is a cell-permeant dye that, upon entering a viable cell, undergoes intracellular enzymatic and chemical reactions to become a fluorescent and cell-impermeant product. Initially, CMFDA is a non-fluorescent molecule. Once it crosses the cell membrane, intracellular esterases cleave the two acetate groups, and the chloromethyl group reacts with intracellular thiols, such as glutathione, in a reaction mediated by glutathione S-transferase.[1][2] This process results in a fluorescent conjugate that is well-retained within the cell for extended periods, often through several cell divisions.[3][4][5]
Spectral Characteristics
The fluorescent product of CMFDA exhibits spectral properties similar to fluorescein isothiocyanate (FITC).[3][6][7] The excitation and emission maxima are consistently reported across various suppliers and literature.
| Property | Wavelength (nm) |
| Excitation Maximum | ~492 - 498 |
| Emission Maximum | ~516 - 517 |
Note: The exact excitation and emission maxima may vary slightly depending on the cellular environment and the instrumentation used.[3]
Quantitative Fluorescence Data
Mechanism of Action and Cellular Retention
The transformation of CMFDA from a non-fluorescent, cell-permeant compound to a fluorescent, cell-impermeant probe is a key feature that enables its use in long-term cell tracking.
References
- 1. 136832-63-8 CAS MSDS (5-CHLOROMETHYLFLUORESCEIN DIACETATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CytoTrace™ Green CMFDA | AAT Bioquest [aatbio.com]
- 5. glpbio.com [glpbio.com]
- 6. Green CMFDA - CAS-Number 136832-63-8 - Order from Chemodex [chemodex.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. 5-CHLOROMETHYLFLUORESCEIN DIACETATE | 136832-63-8 [amp.chemicalbook.com]
A Technical Guide to CMFDA: Applications in Modern Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 5-chloromethylfluorescein diacetate (CMFDA), a versatile fluorescent probe, and its critical applications in neuroscience. We will explore its mechanism of action, detail its use in key experimental paradigms, provide structured quantitative data, and offer step-by-step protocols for its successful implementation in the laboratory.
Core Principles of CMFDA
1.1. Full Name and Chemical Properties
CMFDA stands for 5-chloromethylfluorescein diacetate.[1] It is a cell-permeable dye designed for long-term, stable labeling of viable cells. Its utility is rooted in a multi-step activation process that traps the fluorescent molecule within the cytoplasm.
1.2. Mechanism of Action
The effectiveness of CMFDA as a long-term cell tracer relies on a two-stage intracellular process:
-
Passive Diffusion and Enzymatic Cleavage: The non-fluorescent CMFDA molecule, containing two acetate groups, is electrically neutral and readily crosses the membrane of live cells. Once inside the cell, ubiquitous intracellular enzymes called esterases cleave the acetate groups. This conversion yields a fluorescent, membrane-impermeant product.[2][3]
-
Covalent Bonding and Retention: The cleaved molecule exposes a reactive chloromethyl group. This group covalently bonds with intracellular thiol-containing components, primarily glutathione (GSH), in a reaction that can be mediated by glutathione S-transferase (GST).[2] This covalent linkage ensures the fluorescent probe is well-retained within the cell for extended periods, often for at least 72 hours, and is passed on to daughter cells during division but not to adjacent cells in a population.[1][4]
The diagram below illustrates this intracellular activation and retention pathway.
Physicochemical and Staining Data
For reproducible results, understanding the properties of CMFDA and the typical parameters for its use is essential. The data below is summarized for easy reference.
Table 1: Physicochemical Properties of CMFDA
| Property | Value | Source(s) |
|---|---|---|
| Full Name | 5-Chloromethylfluorescein diacetate | [1] |
| Molecular Formula | C₂₅H₁₇ClO₇ | [1] |
| Molecular Weight | ~464.85 g/mol | [4] |
| Excitation (Max) | ~492 nm (post-cleavage) | [1][4] |
| Emission (Max) | ~517 nm (post-cleavage) | [1][4] |
| Recommended Solvent | Anhydrous DMSO | [3] |
| Storage | -20°C, protected from light |[4] |
Table 2: Recommended Staining Parameters for Neural Cells
| Parameter | Recommendation | Application Notes | Source(s) |
|---|---|---|---|
| Stock Solution | 2-10 mM in anhydrous DMSO | Prepare fresh; aliquot and freeze for long-term storage. | [3][5][6] |
| Working Concentration | 0.5 - 5 µM | For short-term tracking or assays with sensitive cells. | [3] |
| 5 - 25 µM | For long-term tracking (>24 hours) where a bright, persistent signal is needed. | [3][7] | |
| Incubation Time | 15 - 45 minutes | Optimal time depends on cell type and density. | [3][6] |
| Incubation Temperature | 37°C | Standard cell culture conditions are required for enzymatic activity. | [6][8] |
| Staining Medium | Serum-free medium or buffer (e.g., HBSS) | Serum can contain esterases that prematurely activate the dye. |[3][6] |
Key Applications in Neuroscience
CMFDA's properties make it a powerful tool for investigating various aspects of the nervous system.
3.1. Long-Term Tracking of Neural Cell Migration and Fate The stable, non-toxic labeling provided by CMFDA allows for the visualization of dynamic processes over days. Researchers can pre-label neural stem cells or progenitors to track their migration, differentiation, and integration into neural circuits in vitro. Similarly, the movement of glial cells like microglia or astrocytes in response to stimuli can be quantified.
3.2. Neurotoxicity and Cell Viability Assays Because CMFDA requires esterase activity and an intact cell membrane for retention, it serves as a robust marker of cell viability.[6] It is frequently combined with a nuclear stain that only enters membrane-compromised cells, such as Propidium Iodide (PI), for a two-color live/dead assay. In this setup, live cells fluoresce green, while dead cells show red nuclear staining.[7] This is invaluable for assessing the neurotoxic effects of compounds or modeling disease states.
The workflow for a typical neurotoxicity assay is outlined below.
3.3. Axon Tracing and Neuronal Co-Culture Studies CMFDA can be used as an anterograde tracer. When applied to a neuronal cell body, the dye will fill the axon, allowing for the visualization of projections. Its stable retention is advantageous for studying axonal dynamics and connectivity over time. Furthermore, its lack of transfer between cells makes it ideal for co-culture models.[4] For instance, one can label neurons with CMFDA and co-culture them with unlabeled astrocytes or microglia to study cell-cell interactions, synaptic pruning, or the effects of glial cells on neuronal health without ambiguity.[8][9][10]
Detailed Experimental Protocol: Long-Term Tracking of Adherent Neural Cells
This protocol provides a reliable method for labeling adherent cells such as primary neurons, astrocytes, or neural progenitor cells for multi-day tracking experiments.
4.1. Reagents and Materials
-
CMFDA dye (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Serum-free cell culture medium or Hanks' Balanced Salt Solution (HBSS)
-
Complete cell culture medium (with serum/supplements)
-
Adherent neural cells cultured on appropriate plates or coverslips
-
Phosphate-Buffered Saline (PBS)
4.2. Procedure
-
Stock Solution Preparation (10 mM): a. Bring the lyophilized CMFDA vial to room temperature before opening to prevent moisture condensation. b. Add the appropriate volume of anhydrous DMSO to create a 10 mM stock solution (e.g., for a 50 µg vial with MW ~464.8, add ~10.8 µL of DMSO).[7] c. Mix thoroughly by vortexing. This stock solution should be used promptly or aliquoted into single-use volumes and stored at -20°C, protected from light.[5]
-
Working Solution Preparation (5-10 µM): a. Pre-warm serum-free medium or HBSS to 37°C. b. Immediately before use, dilute the 10 mM stock solution into the pre-warmed medium to achieve the desired final concentration. For a 10 µM solution, dilute the stock 1:1000 (e.g., 2 µL of stock into 2 mL of medium).[6] c. Mix well by inverting or gentle vortexing.
-
Cell Labeling: a. Aspirate the complete culture medium from the adherent cells. b. Gently add the pre-warmed CMFDA working solution to cover the cells. c. Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.[6]
-
Post-Labeling Incubation and Wash: a. After the 30-minute labeling incubation, carefully remove the CMFDA working solution. b. Add fresh, pre-warmed complete culture medium (containing serum or supplements) to the cells. c. Incubate for another 30 minutes at 37°C. This allows any remaining uncleaved CMFDA to diffuse out of the cells, reducing background fluorescence.[6] d. Aspirate the medium and wash the cells gently one to two times with sterile PBS to remove any residual dye.
-
Imaging: a. Add fresh, pre-warmed complete culture medium to the cells. b. The cells are now ready for long-term tracking. Image immediately for a time-zero reference point using a standard FITC/GFP filter set (Ex/Em: ~492/517 nm). c. Return the cells to the incubator and image at subsequent time points as required by the experimental design. The fluorescence should remain bright for at least 72 hours.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cell tracing dyes significantly change single cell mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abpbio.com [abpbio.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]
- 7. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 8. pubcompare.ai [pubcompare.ai]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
CMFDA Dye for Tracking Lymphocyte Proliferation: An In-depth Technical Guide
Introduction
The study of lymphocyte proliferation is fundamental to understanding the adaptive immune response, assessing immune competence, and developing novel immunotherapies. 5-Chloromethylfluorescein diacetate (CMFDA), a cell-permeable dye, serves as a robust tool for tracking cell division by flow cytometry. This technical guide provides a comprehensive overview of CMFDA, its mechanism of action, detailed experimental protocols for lymphocyte proliferation assays, data analysis strategies, and troubleshooting advice for researchers, scientists, and drug development professionals.
Core Principles of CMFDA-Based Proliferation Tracking
CMFDA is a non-fluorescent compound that passively diffuses across the cell membrane into the cytoplasm. Once inside a living cell, two key reactions occur:
-
Esterase Cleavage: Intracellular esterases cleave the acetate groups from the CMFDA molecule, rendering it fluorescent.
-
Thiol Conjugation: The chloromethyl group reacts with intracellular thiols, primarily on glutathione and proteins, forming a stable, cell-impermeant fluorescent conjugate.[1]
This covalent binding ensures that the fluorescent signal is well-retained within the cell and is distributed approximately equally between daughter cells upon division. Consequently, with each round of cell division, the fluorescence intensity of the progeny is halved. This progressive reduction in fluorescence allows for the resolution of distinct generations of proliferating cells by flow cytometry.[2]
Key Characteristics of CMFDA
| Property | Description |
| Chemical Name | 5-Chloromethylfluorescein diacetate |
| Excitation Max. | ~492 nm[3] |
| Emission Max. | ~517 nm[3] |
| Mechanism | Intracellular esterase cleavage and reaction with thiols |
| Cell Permeability | Permeable in diacetate form, impermeable after cleavage |
| Fixability | Aldehyde-fixable after conjugation[4] |
| Toxicity | Generally low, but concentration-dependent |
Experimental Protocols
I. Preparation of Reagents
-
CMFDA Stock Solution (10 mM):
-
Allow the lyophilized CMFDA powder to equilibrate to room temperature before opening.
-
Reconstitute the powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.
-
Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Cell Staining Medium: Serum-free RPMI-1640 or PBS. The presence of protein in the staining medium can reduce staining efficiency as the dye may react with proteins in the medium.
-
Complete Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
II. CMFDA Staining of Lymphocytes
This protocol is optimized for peripheral blood mononuclear cells (PBMCs) or isolated lymphocyte populations.
-
Cell Preparation:
-
Isolate lymphocytes (e.g., human PBMCs by Ficoll-Paque density gradient centrifugation or mouse splenocytes).
-
Wash the cells twice with serum-free medium or PBS.
-
Count the cells and assess viability (should be >95%).
-
Resuspend the cells at a concentration of 1 x 107 cells/mL in pre-warmed (37°C) serum-free medium.
-
-
CMFDA Staining:
-
Prepare a 2X working solution of CMFDA in serum-free medium. The optimal final concentration should be determined empirically, but a starting range of 1-5 µM is recommended. For a final concentration of 2.5 µM, prepare a 5 µM working solution.
-
Add an equal volume of the 2X CMFDA working solution to the cell suspension.
-
Immediately vortex the cells gently to ensure uniform staining.
-
Incubate for 15-30 minutes at 37°C in a cell culture incubator, protected from light.
-
-
Washing:
-
Stop the staining reaction by adding 5-10 volumes of cold complete culture medium. The serum in the medium will quench any remaining unbound CMFDA.
-
Centrifuge the cells at 300-400 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice more with complete culture medium.
-
-
Cell Culture for Proliferation:
-
Resuspend the CMFDA-labeled lymphocytes in complete culture medium at a density of 1-2 x 106 cells/mL.
-
Plate the cells in a suitable culture vessel (e.g., 96-well round-bottom plate).
-
Add the desired proliferation stimulus (e.g., anti-CD3/anti-CD28 antibodies, phytohemagglutinin (PHA), or a specific antigen).
-
Culture the cells for 3-7 days at 37°C in a humidified incubator with 5% CO2.
-
III. Flow Cytometry Acquisition and Analysis
-
Sample Preparation for Flow Cytometry:
-
Harvest the cells from culture.
-
Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
(Optional) Perform surface staining with fluorescently-labeled antibodies against lineage markers (e.g., CD3, CD4, CD8) to analyze the proliferation of specific lymphocyte subsets.
-
(Optional) Add a viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye) to exclude dead cells from the analysis.
-
Resuspend the cells in FACS buffer for acquisition.
-
-
Flow Cytometer Setup:
-
Use the 488 nm blue laser for excitation of CMFDA.
-
Detect the emission using a standard FITC filter (e.g., 530/30 nm bandpass filter).
-
Ensure proper compensation if performing multicolor analysis to correct for spectral overlap.
-
-
Data Analysis:
-
Gating Strategy:
-
Gate on lymphocytes based on forward scatter (FSC) and side scatter (SSC).
-
Exclude doublets using FSC-A vs. FSC-H.
-
Gate on live cells using the viability dye.
-
If applicable, gate on specific lymphocyte subsets (e.g., CD4+ T cells).
-
Analyze the CMFDA fluorescence on a histogram of the final gated population.
-
-
Proliferation Modeling: Use a proliferation analysis software package (e.g., FlowJo, FCS Express) to model the histogram data and extract quantitative parameters.
-
Quantitative Data Presentation
| Parameter | Recommended Range/Value | Rationale |
| CMFDA Staining Concentration | 1 - 5 µM | Balances bright initial staining with minimal cytotoxicity. Higher concentrations can be toxic and may inhibit proliferation. |
| Cell Staining Density | 1 x 107 cells/mL | Ensures uniform access of the dye to all cells. |
| Staining Time | 15 - 30 minutes | Sufficient for dye uptake and intracellular reactions. |
| Culture Duration | 3 - 7 days | Allows for multiple rounds of lymphocyte division to be observed. |
| Expected Number of Peaks | 4 - 8 | Represents the undivided parental generation and 3-7 subsequent daughter generations. |
Data Interpretation and Proliferation Metrics
| Metric | Description | Calculation |
| Division Index | The average number of divisions for all cells in the original population (including undivided cells). | Sum of (number of cells in each generation * generation number) / Total number of cells in all generations. |
| Proliferation Index | The average number of divisions for only the cells that have divided. | Sum of (number of cells in each generation * generation number) / Number of cells that have divided. |
| Percent Divided | The percentage of cells in the original population that have undergone at least one division. | (Number of cells that have divided / Total number of cells) * 100. |
Mandatory Visualizations
Signaling Pathways in T-Lymphocyte Proliferation
Caption: T-Lymphocyte activation and proliferation signaling cascade.
Experimental Workflow for CMFDA Proliferation Assay
Caption: Workflow for a CMFDA-based lymphocyte proliferation assay.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Cell Death/Low Proliferation | CMFDA concentration is too high. | Titrate CMFDA concentration downwards (e.g., 0.5 - 2.5 µM). Ensure cell viability is high (>95%) before staining. |
| Poor Resolution of Proliferation Peaks | Uneven initial staining. Low initial fluorescence intensity. | Ensure single-cell suspension before staining. Vortex gently but thoroughly after adding CMFDA. Increase CMFDA concentration slightly if initial staining is too dim, but monitor for toxicity. |
| High Background Fluorescence | Incomplete washing after staining. | Increase the number and volume of washes after the staining step. Ensure the quenching step with a serum-containing medium is performed. |
| No Proliferation Observed | Suboptimal cell stimulation. Cells are not viable. | Titrate the concentration of the stimulating agent (e.g., anti-CD3/CD28). Confirm the viability and responsiveness of the lymphocytes with a positive control (e.g., PHA). |
| Fluorescence Signal Too Dim in Later Generations | Low initial staining intensity. | Optimize the initial CMFDA concentration to be as bright as possible without inducing toxicity. Use a flow cytometer with high sensitivity. |
Conclusion
CMFDA is a valuable and reliable dye for the quantitative analysis of lymphocyte proliferation. Its stable intracellular retention and clear halving of fluorescence with each cell division allow for detailed tracking of generational progression. By following optimized protocols for staining, cell culture, and flow cytometric analysis, researchers can obtain high-quality, reproducible data on lymphocyte dynamics. Careful attention to experimental details, including dye concentration, cell handling, and data analysis strategies, is crucial for the successful application of this powerful technique in immunology and drug development.
References
The Core Principles of CMFDA in Flow Cytometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and practical applications of 5-chloromethylfluorescein diacetate (CMFDA) in flow cytometry. CMFDA is a robust fluorescent probe widely utilized for long-term cell tracking, proliferation studies, and viability assessments.
Principles of CMFDA Action
CMFDA is a cell-permeable dye that, in its original state, is colorless and non-fluorescent.[1] Its utility in cellular analysis stems from a multi-step intracellular activation process. Initially, the non-fluorescent CMFDA molecule freely diffuses across the cell membrane into the cytoplasm.[2] Once inside the cell, cytosolic esterases cleave the two acetate groups from the CMFDA molecule.[1][3] This enzymatic cleavage yields a fluorescent product, 5-chloromethylfluorescein (CMF).[3]
The key to CMFDA's effectiveness as a long-term cellular tracer lies in its chloromethyl group. This group reacts with thiol-containing molecules, primarily glutathione (GSH), in a reaction often mediated by glutathione S-transferase (GST).[4][5] This reaction forms a cell-impermeant fluorescent adduct, effectively trapping the dye within the cell.[6] The resulting fluorescent product is well-retained through several cell generations, being passed on to daughter cells but not to adjacent cells in a population.[4][7] This stable, long-term fluorescence allows for multigenerational tracking of cell movements and proliferation analysis.[8] At typical working concentrations, CMFDA is non-toxic to cells and does not affect their viability or proliferation.[4]
Mechanism of Action Diagram
Caption: Mechanism of CMFDA activation within a live cell.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of CMFDA in flow cytometry applications.
| Parameter | Value | Notes |
| Excitation Maximum | ~492 nm[1][9] | |
| Emission Maximum | ~517 nm[1][9] | |
| Molecular Weight | 464.8 Da | |
| Stock Solution Concentration | 1-10 mM in DMSO[10][11] | Should be aliquoted and stored at ≤-20°C, protected from light.[12] |
| Working Concentration (Short-term) | 0.5 - 5 µM[1][10] | For viability assays or experiments lasting less than 3 days.[13] |
| Working Concentration (Long-term) | 5 - 25 µM[1][10] | For cell tracking or proliferation studies over 3 days or with rapidly dividing cells.[13] |
| Incubation Time | 15 - 45 minutes[10][13] | At 37°C under appropriate growth conditions.[13] |
| Fluorescence Retention | At least 72 hours[1] | Can be retained for three to six generations.[4] |
Experimental Protocols
General Cell Staining Protocol with CMFDA
This protocol provides a general procedure for staining either suspension or adherent cells with CMFDA for subsequent flow cytometry analysis.
-
CMFDA Stock Solution (10 mM): Allow the lyophilized CMFDA to warm to room temperature before opening the vial.[13] Dissolve the contents in high-quality, anhydrous DMSO to a final concentration of 10 mM.[10][11]
-
CMFDA Working Solution (0.5-25 µM): On the day of the experiment, dilute the 10 mM CMFDA stock solution to the desired final working concentration in serum-free medium or a suitable buffer like Hanks' Balanced Salt Solution (HBSS).[10][13] Pre-warm the working solution to 37°C before use.[11] The optimal concentration should be determined empirically, but a starting point of 5 µM is often effective.[11]
-
Harvest cells by centrifugation and aspirate the supernatant.[13]
-
Gently resuspend the cell pellet in the pre-warmed CMFDA working solution.[13]
-
Incubate the cells for 15-45 minutes at 37°C, protected from light.[10][13]
-
After incubation, centrifuge the cells and remove the staining solution.[10]
-
Resuspend the cells in fresh, pre-warmed culture medium and incubate for an additional 30 minutes at 37°C to ensure complete modification of the dye.[11]
-
Wash the cells with PBS or an appropriate buffer.
-
The cells are now ready for analysis by flow cytometry.
-
When cells have reached the desired confluency, remove the culture medium from the dish.[13]
-
Add the pre-warmed CMFDA working solution to the cells.[13]
-
Incubate the cells for 15-45 minutes at 37°C, protected from light.[10][13]
-
Remove the staining solution and add fresh, pre-warmed culture medium.[11]
-
Incubate for an additional 30 minutes at 37°C.[11]
-
Wash the cells with PBS or an appropriate buffer.
-
Harvest the cells using standard trypsinization or cell scraping methods.
-
The cells are now ready for analysis by flow cytometry.
Cell Proliferation Assay Using CMFDA
The principle behind using CMFDA for proliferation analysis is that with each cell division, the fluorescent dye is distributed approximately equally between the two daughter cells.[7] This results in a halving of the fluorescence intensity with each generation, which can be resolved by flow cytometry.
-
Cell Staining: Stain the initial cell population with CMFDA using the general protocol described above. A higher concentration (e.g., 5-10 µM) may be beneficial to ensure a bright initial signal.
-
Baseline Measurement (Generation 0): Immediately after staining and washing, analyze a sample of the cells by flow cytometry to establish the fluorescence intensity of the undivided parent population (Generation 0).
-
Cell Culture: Culture the remaining stained cells under the desired experimental conditions.
-
Time-Course Analysis: At various time points (e.g., 24, 48, 72 hours), harvest the cells and analyze their fluorescence intensity by flow cytometry.
-
Data Analysis: On a histogram of fluorescence intensity, distinct peaks representing successive generations of divided cells will appear, each with approximately half the fluorescence of the preceding peak. This allows for the quantification of the number of cell divisions that have occurred in the population.
Experimental Workflow Diagrams
Caption: General workflow for staining cells with CMFDA.
Caption: Workflow for a CMFDA-based cell proliferation assay.
Concluding Remarks
CMFDA is a powerful and versatile tool for flow cytometric analysis, enabling researchers to track cell populations over extended periods and to quantify cellular proliferation with high resolution. Its straightforward staining protocol and stable fluorescence make it an invaluable reagent in diverse fields, including immunology, cancer biology, and stem cell research.[8] By understanding the core principles of its mechanism and adhering to optimized protocols, researchers can effectively leverage CMFDA to gain deeper insights into cellular dynamics.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Cell tracing dyes significantly change single cell mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Invitrogen CellTracker Fluorescent Probes 20 x 50 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 5. health.ucdavis.edu [health.ucdavis.edu]
- 6. abpbio.com [abpbio.com]
- 7. stratech.co.uk [stratech.co.uk]
- 8. pubcompare.ai [pubcompare.ai]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. ulab360.com [ulab360.com]
A Technical Guide to CMFDA: A Fluorescent Probe for Quantifying Cellular Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 5-chloromethylfluorescein diacetate (CMFDA) as a tool to measure oxidative stress by quantifying cellular levels of reduced glutathione (GSH). It covers the probe's mechanism, detailed experimental protocols, data interpretation, and the biochemical pathways involved.
Introduction: Oxidative Stress and Glutathione
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and a biological system's ability to detoxify these reactive intermediates.[1] ROS, such as hydrogen peroxide (H₂O₂) and superoxide anions, can damage cellular components like DNA, proteins, and lipids.[1][2] Cells possess a sophisticated antioxidant defense system to counteract this damage, in which the tripeptide glutathione (GSH) is a central player.[3][4]
GSH is the most abundant non-protein thiol in mammalian cells and a key component in maintaining cellular redox homeostasis.[3][5] It directly neutralizes ROS and also acts as a cofactor for enzymes like glutathione peroxidases (GPx) and glutathione S-transferases (GSTs).[5][6] A decrease in the cellular pool of GSH, or a drop in the GSH/GSSG (oxidized glutathione) ratio, is a hallmark of oxidative stress.[5][6] Therefore, quantifying intracellular GSH levels serves as a reliable surrogate marker for oxidative stress.
CMFDA: Mechanism of Action
CMFDA (CellTracker™ Green) is a fluorescent probe designed to quantify the levels of reduced glutathione within living cells.[7] Its utility is based on a multi-step intracellular reaction that renders the probe fluorescent and traps it within the cell.
-
Passive Diffusion: The CMFDA molecule is electrically neutral and cell-permeant, allowing it to freely diffuse across the plasma membrane into the cytoplasm.[8]
-
Intracellular Activation: Once inside the cell, non-specific esterases cleave the acetate groups from the CMFDA molecule. This hydrolysis reaction yields 5-chloromethylfluorescein (CMF), a now cell-impermeant molecule.
-
GSH Conjugation: The crucial step for measurement involves the reaction of the chloromethyl group of CMF with the thiol group of reduced glutathione (GSH). This reaction, catalyzed by cytosolic glutathione S-transferases (GSTs), forms a fluorescent thioether conjugate (CMF-SG).[9][10]
-
Fluorescence and Retention: The resulting CMF-SG adduct is a stable, highly fluorescent molecule that is trapped within the cell due to its increased polarity.[8] The intensity of the green fluorescence is directly proportional to the concentration of GSH in the cell at the time of the reaction.
A decrease in cellular GSH, for instance due to oxidative stress, results in less CMF-SG conjugate formation and consequently, a lower fluorescence signal.
References
- 1. Quantifying ROS levels using CM-H2DCFDA and HyPer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. usu.edu [usu.edu]
- 3. Glutathione synthesis and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione as a signaling molecule: Another challenge to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Glutathione: new roles in redox signaling for an old antioxidant [frontiersin.org]
- 7. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Glutathione conjugation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: CMFDA Staining Protocol for Adherent Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-chloromethylfluorescein diacetate (CMFDA) is a widely used green fluorescent probe for long-term cell tracking studies.[1][2] Its cell-permeable nature allows it to freely cross the membranes of living cells.[1][2][3] Once inside, intracellular esterases cleave the acetate groups, rendering the molecule fluorescent.[1][3][4][5] A chloromethyl group then reacts with thiol-containing cellular components, primarily glutathione, forming a cell-impermeant adduct that is well-retained within the cell for extended periods, even through several cell divisions.[1][2][3][6] This stable labeling makes CMFDA an excellent tool for cell migration, proliferation, and co-culture studies. The fluorescence signal can be visualized using fluorescence microscopy or quantified by flow cytometry.[7]
Mechanism of Action
The staining process involves a two-step intracellular activation. Initially, the non-fluorescent CMFDA molecule diffuses across the cell membrane. Inside the cell, ubiquitous intracellular esterases hydrolyze the diacetate groups, yielding a fluorescent product.[1][3][4][5] Subsequently, the chloromethyl moiety reacts with cellular thiols, a reaction often mediated by glutathione S-transferase, creating a covalent bond that traps the fluorescent dye within the cell.[3] This covalent linkage ensures minimal dye leakage and transfer to adjacent cells in a population.[2][3][7]
Data Presentation: Recommended Staining Parameters
Quantitative parameters for CMFDA staining can be optimized based on the cell type and experimental duration. The following table summarizes generally recommended concentrations and incubation times.
| Parameter | Short-Term Staining (< 3 days) | Long-Term Staining (> 3 days) or Rapidly Dividing Cells |
| Working Concentration | 0.5 - 5 µM[3][4][5] | 5 - 25 µM[3][4][5] |
| Incubation Time | 15 - 45 minutes[3][4][5] | 15 - 45 minutes[3][4][5] |
Note: It is crucial to empirically determine the optimal concentration and incubation time for your specific cell line and experimental conditions to achieve bright, uniform staining with minimal cytotoxicity.[3][5] High dye concentrations can potentially affect cellular processes.[1][5]
Experimental Protocol
Materials and Reagents
-
CMFDA (5-chloromethylfluorescein diacetate)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Serum-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Complete cell culture medium (with serum)
-
Phosphate-Buffered Saline (PBS)
-
Adherent cells cultured in appropriate vessels (e.g., plates, flasks, or on coverslips)
-
Formaldehyde (for fixation, optional)
Stock Solution Preparation (10 mM)
-
Allow the lyophilized CMFDA product to equilibrate to room temperature before opening.[3][4][5]
-
Reconstitute the CMFDA in high-quality, anhydrous DMSO to a final concentration of 10 mM.[3][4][5][8]
-
Aliquot the stock solution into small, single-use volumes and store at ≤ -20°C, protected from light and moisture.[7] Avoid repeated freeze-thaw cycles.[7]
Working Solution Preparation
-
On the day of the experiment, thaw an aliquot of the 10 mM CMFDA stock solution.
-
Dilute the stock solution to the desired final working concentration (refer to the table above) in serum-free medium.[3][4][5][8] Staining in the presence of serum is not recommended as esterases in the serum can prematurely cleave the dye, preventing its entry into cells.[9]
-
Pre-warm the working solution to 37°C before adding it to the cells.[3][4][5][8]
Staining Protocol for Adherent Cells
-
Grow adherent cells to the desired confluency on a suitable culture vessel.
-
Aspirate the complete culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the pre-warmed CMFDA working solution to the cells, ensuring the entire cell monolayer is covered.[3][4][8]
-
Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator.[3][4][5][8] The optimal incubation time may vary between cell types.
-
Aspirate the CMFDA working solution.
-
Wash the cells twice with pre-warmed PBS to remove any unbound dye.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
Incubate for at least 30 minutes at 37°C to allow for complete modification of the dye and for the cells to recover.[5][8]
-
The cells are now stained and ready for downstream applications, such as live-cell imaging or co-culture experiments.
Fixation (Optional)
CMFDA-stained cells can be fixed with aldehyde-based fixatives.[2][8][9]
-
After the final wash step in the staining protocol, add a 3.7% formaldehyde solution in PBS to the cells.
-
Wash the cells with PBS. The cells are now fixed and can be processed for immunocytochemistry or other applications. Note that some signal decrease may occur upon permeabilization.[6][9]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescence signal | Premature cleavage of CMFDA by serum esterases. | Ensure staining is performed in serum-free medium.[9] |
| Insufficient dye concentration or incubation time. | Increase the CMFDA concentration and/or incubation time. | |
| High background fluorescence | Incomplete removal of unbound dye. | Ensure thorough washing with PBS after staining.[9] |
| Cell toxicity or altered cell behavior | CMFDA concentration is too high. | Perform a titration experiment to determine the lowest effective concentration.[1][5] |
| Uneven staining | Inconsistent cell density or health. | Ensure a homogenous and healthy cell monolayer before staining. |
Visualization
Below are diagrams illustrating the CMFDA staining mechanism and the experimental workflow for adherent cells.
Caption: Mechanism of CMFDA activation within a living cell.
Caption: Experimental workflow for CMFDA staining of adherent cells.
References
- 1. Cell tracing dyes significantly change single cell mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abpbio.com [abpbio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 6. CellTracker™ Green CMFDA Dye, 20 x 50 μg - FAQs [thermofisher.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]
- 9. CellTracker™ Green CMFDA Dye, 1 mg - FAQs [thermofisher.com]
Application Notes and Protocols for CMFDA Cell Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-chloromethylfluorescein diacetate (CMFDA), commercially known as CellTracker™ Green CMFDA, is a fluorescent probe widely utilized for long-term cell tracking studies.[1][2] This lipophilic molecule readily crosses the cell membrane into the cytoplasm. Once inside a viable cell, intracellular esterases cleave the acetate groups, rendering the molecule fluorescent and cell-impermeant.[2][3][4][5][6] The probe's chloromethyl group reacts with thiol-containing proteins and peptides, forming covalent bonds that ensure the fluorescent marker is retained within the cell for extended periods, even through several generations of cell division.[1][2] This stability makes CMFDA an invaluable tool for monitoring cell migration, proliferation, and viability in various experimental settings.[3][7]
Mechanism of Action
The functionality of CMFDA relies on two key cellular processes: enzymatic activation and intracellular retention. Initially, the non-fluorescent CMFDA molecule freely diffuses across the plasma membrane. Inside the cell, ubiquitous intracellular esterases hydrolyze the diacetate groups, converting the molecule into a highly fluorescent fluorescein derivative.[1][2][4] Simultaneously, the chloromethyl moiety reacts with cellular thiols, primarily on glutathione and proteins, forming a stable covalent adduct. This reaction ensures that the fluorescent probe is well-retained within the cytoplasm and is passed on to daughter cells during mitosis, but not to adjacent cells in a population.[2][3][7]
Quantitative Data Summary
For optimal and reproducible results, careful consideration of reagent concentrations and incubation parameters is crucial. The following table summarizes key quantitative data for CMFDA cell labeling, compiled from various sources.
| Parameter | Recommended Range | Application | Notes |
| Stock Solution Concentration | 1-10 mM | General Use | Dissolve lyophilized CMFDA in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[2][3][8] |
| Working Solution Concentration | 0.5 - 5 µM | Short-term Staining (< 3 days), Viability Assays | Lower concentrations are generally sufficient for shorter experiments to minimize potential cytotoxicity.[4][5][6] |
| 5 - 25 µM | Long-term Staining (> 3 days), Proliferation Studies | Higher concentrations are recommended for long-term tracking and when cells are expected to divide multiple times.[4][5][6] | |
| Incubation Time | 15 - 45 minutes | General Use | The optimal time can vary depending on the cell type.[4][5][6] |
| Incubation Temperature | 37°C | Standard Cell Culture | Incubation at physiological temperature is critical for enzymatic activation.[3][8] |
| Excitation Wavelength (Max) | ~494 nm | Fluorescence Microscopy, Flow Cytometry | |
| Emission Wavelength (Max) | ~521 nm | Fluorescence Microscopy, Flow Cytometry | [3] |
Experimental Protocols
Protocol 1: CMFDA Labeling of Suspension Cells
This protocol provides a step-by-step guide for labeling cells grown in suspension.
Materials:
-
CMFDA (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Complete cell culture medium
-
Suspension cells
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Reagent Preparation:
-
10 mM CMFDA Stock Solution: Allow the CMFDA vial to warm to room temperature before opening. Dissolve the lyophilized product in high-quality anhydrous DMSO to a final concentration of 10 mM.[5][6][8] For example, add 215 µL of DMSO to 1 mg of CMFDA (MW: 464.86 g/mol ).[3] Mix well by vortexing. Aliquot the stock solution into smaller volumes and store at -20°C, protected from light.
-
CMFDA Working Solution: Just before use, dilute the 10 mM stock solution to the desired final working concentration (e.g., 5 µM) in pre-warmed (37°C) serum-free medium or PBS.[5][6][8] It is crucial to use a serum-free medium for the staining step as serum components can interfere with the dye.
-
-
Cell Preparation:
-
Harvest cells by centrifugation (e.g., 200 x g for 5 minutes).[9]
-
Aspirate the supernatant and resuspend the cell pellet in pre-warmed serum-free medium or PBS.
-
Count the cells and adjust the cell density to 1 x 10⁶ cells/mL.
-
-
Staining:
-
Add the CMFDA working solution to the cell suspension.
-
Incubate the cells for 30 minutes at 37°C in a cell culture incubator, protected from light.[8]
-
Gently mix the cells periodically to ensure uniform staining.
-
-
Washing:
-
After incubation, centrifuge the cells to pellet them.
-
Remove the staining solution and resuspend the cells in fresh, pre-warmed complete culture medium.
-
Incubate for an additional 30 minutes at 37°C to allow for complete modification of the dye.[8]
-
Wash the cells twice with complete medium by centrifugation and resuspension to remove any unbound dye.
-
-
Analysis:
-
Resuspend the final cell pellet in the appropriate medium for downstream applications.
-
The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.
-
Protocol 2: CMFDA Labeling of Adherent Cells
This protocol outlines the procedure for labeling adherent cells grown in culture vessels.
Materials:
-
CMFDA (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Serum-free cell culture medium
-
Complete cell culture medium
-
Adherent cells cultured on coverslips, chamber slides, or in culture dishes
-
Incubator (37°C, 5% CO₂)
-
Fluorescence microscope
Procedure:
-
Reagent Preparation:
-
Prepare the 10 mM CMFDA stock solution and the desired working solution in pre-warmed serum-free medium as described in Protocol 1.
-
-
Cell Preparation:
-
Grow adherent cells to the desired confluency on the chosen culture surface.
-
Just before staining, aspirate the complete culture medium from the cells.
-
Gently wash the cells once with pre-warmed serum-free medium or PBS.
-
-
Staining:
-
Add a sufficient volume of the pre-warmed CMFDA working solution to completely cover the cells.
-
Incubate the cells for 30 minutes at 37°C in a cell culture incubator, protected from light.[8]
-
-
Washing and Recovery:
-
Aspirate the staining solution.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
Incubate for an additional 30 minutes at 37°C to allow for complete enzymatic conversion of the dye.[8]
-
Wash the cells twice with complete medium to ensure removal of any residual unbound dye.
-
-
Analysis:
-
The CMFDA-labeled adherent cells are now ready for visualization by fluorescence microscopy.
-
Protocol 3: Post-Staining Fixation (Optional)
For certain applications requiring long-term sample storage or multiplexing with other staining protocols, CMFDA-labeled cells can be fixed.
Materials:
-
CMFDA-labeled cells
-
Phosphate-Buffered Saline (PBS)
-
3.7% Formaldehyde in PBS or Glutaraldehyde solution
Procedure:
-
After the final wash step in the labeling protocol, resuspend or cover the cells in PBS.
-
Add 3.7% formaldehyde in PBS to the cells and incubate for 15 minutes at room temperature.[8]
-
Aspirate the formaldehyde solution and wash the cells three times with PBS.
-
The fixed and stained cells can now be stored or processed for further analysis.
Diagrams
Caption: Mechanism of CMFDA activation and retention within a live cell.
Caption: Experimental workflow for CMFDA cell labeling.
References
- 1. Cell tracing dyes significantly change single cell mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ulab360.com [ulab360.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. CytoTrace™ Green CMFDA | AAT Bioquest [aatbio.com]
- 8. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for Long-Term In Vivo Cell Tracking Using CMFDA
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloromethylfluorescein diacetate (CMFDA), commercially known as CellTracker™ Green CMFDA, is a versatile and widely used fluorescent dye for tracking viable cells over extended periods, both in vitro and in vivo. Its utility in preclinical research, particularly in oncology, immunology, and stem cell biology, is well-established. CMFDA is a non-fluorescent and cell-permeant molecule that, once inside a cell, is transformed into a fluorescent, cell-impermeant product. This conversion is a two-step process: intracellular esterases cleave the acetate groups, and the chloromethyl group reacts with thiol-containing molecules, such as glutathione, via a glutathione S-transferase-mediated reaction.[1] This covalent binding ensures the fluorescent probe is well-retained within the cell, is passed on to daughter cells upon division, and is not transferred to adjacent cells in a population.[1][2] Labeled cells typically remain fluorescent and viable for at least 72 hours, and the signal can be detected for weeks in vivo, making CMFDA an excellent tool for long-term cell fate studies.[1][3]
Mechanism of Action and Retention
The mechanism of CMFDA ensures its suitability for long-term tracking. The dye's stability and retention are critical for experiments that span several days or weeks.
Comparison of Long-Term In Vivo Cell Tracking Dyes
Selecting the appropriate dye is critical for the success of in vivo cell tracking studies. CMFDA is often compared with other long-term tracers like carboxyfluorescein succinimidyl ester (CFSE) and the lipophilic membrane dye PKH26.
| Feature | CMFDA (CellTracker™ Green) | CFSE | PKH26 |
| Mechanism of Labeling | Covalently binds to intracellular thiol groups (e.g., glutathione).[1] | Covalently binds to intracellular amine groups (e.g., lysine residues). | Inserts into the cell membrane lipid bilayer.[4] |
| Fluorescence Retention | Generally well-retained for several days to weeks.[3] | Good retention, but signal intensity halves with each cell division. | Long-term retention, but can be prone to transfer between cells.[4][5] |
| Toxicity | Generally low toxicity at working concentrations, but can affect cell viability and metabolism at higher concentrations.[6] | Can be toxic at higher concentrations, with reported cell death ranging from 55% to 90% in some studies.[7] | Generally low toxicity, but the labeling procedure can affect cell viability.[7][8] |
| Cell Proliferation Analysis | Can be used to track cell divisions, as the dye is distributed among daughter cells. | Gold standard for proliferation assays due to consistent halving of fluorescence with each division. | Can be used for proliferation studies, but dye transfer can complicate analysis.[4] |
| In Vivo Considerations | Stable signal, suitable for various in vivo models. | Widely used in immunology for tracking T-cell proliferation in vivo. | Potential for false-positive signals due to dye transfer to host cells from labeled dead cells.[5][8] |
| Fixability | Fixable with formaldehyde and glutaraldehyde.[2] | Fixable with aldehyde-based fixatives. | Fixable, but the membrane labeling may be affected by detergents. |
Experimental Protocols
Protocol 1: CMFDA Staining of Cells for In Vivo Tracking
This protocol provides a general guideline for labeling either suspension or adherent cells with CMFDA prior to in vivo administration.
Materials:
-
CMFDA (e.g., CellTracker™ Green CMFDA)
-
High-quality, anhydrous dimethyl sulfoxide (DMSO)
-
Serum-free culture medium (e.g., Opti-MEM® I)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Suspension or adherent cells of interest
-
Conical tubes
-
Hemocytometer or automated cell counter
Procedure:
-
Preparation of CMFDA Stock Solution (10 mM):
-
Allow the lyophilized CMFDA vial to warm to room temperature before opening.
-
Add the appropriate volume of high-quality DMSO to the vial to achieve a 10 mM stock solution.
-
Mix well by vortexing. Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
-
Preparation of CMFDA Working Solution (5-25 µM):
-
On the day of the experiment, thaw an aliquot of the 10 mM CMFDA stock solution.
-
Dilute the stock solution in pre-warmed (37°C) serum-free medium to the desired final working concentration. For long-term studies, a concentration of 5-25 µM is recommended.[6] The optimal concentration should be determined empirically for each cell type to ensure bright staining with minimal toxicity.
-
-
Cell Preparation:
-
For suspension cells: Harvest cells by centrifugation (300-400 x g for 5 minutes).
-
For adherent cells: Wash cells with PBS and detach them using a gentle, non-enzymatic cell dissociation buffer or a brief trypsinization. Neutralize trypsin with complete medium and centrifuge.
-
Wash the cell pellet once with pre-warmed serum-free medium.
-
Count the cells and determine viability. Resuspend the cell pellet in pre-warmed serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Add the cell suspension to an equal volume of the pre-warmed CMFDA working solution and mix gently.
-
Incubate the cells for 30-45 minutes at 37°C in a cell culture incubator, protected from light.[9]
-
After incubation, stop the staining by adding 5 volumes of ice-cold complete culture medium.
-
-
Washing and Resuspension:
-
Centrifuge the labeled cells at 300-400 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS to remove any unbound dye.
-
Resuspend the final cell pellet in an appropriate buffer for in vivo injection (e.g., sterile PBS or Hanks' Balanced Salt Solution) at the desired concentration. Keep the cells on ice and protected from light until injection.
-
Protocol 2: In Vivo Administration of CMFDA-Labeled Cells
This protocol describes the intravenous injection of CMFDA-labeled cells into a mouse model, a common procedure in cancer metastasis and immunology research.
Materials:
-
CMFDA-labeled cells in a sterile injection buffer
-
Mouse model (e.g., BALB/c, C57BL/6, immunodeficient)
-
Heating lamp or chamber
-
Mouse restrainer
-
Insulin syringes (e.g., 29-31 gauge)
-
70% ethanol
Procedure:
-
Animal Preparation:
-
Warm the mouse under a heating lamp or in a heating chamber for 5-10 minutes to dilate the lateral tail veins.
-
Place the mouse in a suitable restrainer, exposing the tail.
-
-
Cell Preparation for Injection:
-
Gently resuspend the CMFDA-labeled cells to ensure a single-cell suspension.
-
Draw the desired volume of cell suspension into an insulin syringe. A typical injection volume is 100-200 µL, containing 0.5-5 x 10^6 cells, depending on the experimental design.[10]
-
-
Intravenous Injection:
-
Wipe the tail with 70% ethanol to clean the injection site.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the cell suspension. Successful injection is indicated by the absence of a subcutaneous bleb.
-
Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Proceed with the experimental timeline for tissue harvesting and analysis.
-
Protocol 3: Analysis of CMFDA-Labeled Cells in Tissues
This protocol details the preparation of a single-cell suspension from solid tissues for the quantification of CMFDA-positive cells by flow cytometry.
Materials:
-
Tissue of interest (e.g., lung, liver, spleen)
-
GentleMACS Dissociator or similar tissue homogenizer (optional)
-
Surgical tools (scissors, forceps)
-
Petri dish
-
RPMI-1640 medium
-
Collagenase D (1 mg/mL)
-
DNase I (20 U/mL)
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainer
-
Red Blood Cell (RBC) Lysis Buffer
-
Flow cytometry staining buffer (PBS with 2% FBS)
-
Viability dye (e.g., DAPI, Propidium Iodide)
Procedure:
-
Tissue Harvesting:
-
Euthanize the mouse and perfuse with PBS to remove circulating blood.
-
Aseptically harvest the tissue of interest and place it in a petri dish containing ice-cold RPMI-1640.
-
-
Mechanical and Enzymatic Digestion:
-
Mince the tissue into small pieces using sterile scissors.
-
Transfer the minced tissue to a digestion buffer containing Collagenase D and DNase I.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Further dissociate the tissue by passing it through a syringe and needle or using a GentleMACS Dissociator.
-
-
Preparation of Single-Cell Suspension:
-
Stop the digestion by adding RPMI-1640 with 10% FBS.
-
Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Centrifuge at 400 x g for 5 minutes at 4°C.
-
-
RBC Lysis (if necessary):
-
If the tissue is highly vascularized (e.g., spleen, liver), resuspend the pellet in RBC Lysis Buffer and incubate for 5 minutes at room temperature.
-
Neutralize the lysis buffer with an excess of flow cytometry staining buffer and centrifuge.
-
-
Staining and Analysis:
-
Wash the cell pellet with flow cytometry staining buffer.
-
Resuspend the cells in staining buffer and count them.
-
If desired, stain with antibodies against cell surface markers.
-
Just before analysis, add a viability dye to exclude dead cells.
-
Acquire the data on a flow cytometer.
-
This protocol outlines the steps for fixing and sectioning tissues to visualize CMFDA-labeled cells.
Materials:
-
Harvested tissue
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat or microtome
-
Microscope slides
-
Mounting medium with DAPI (optional)
-
Anti-fluorescein antibody (for signal amplification)
-
Fluorescently-labeled secondary antibody
Procedure:
-
Fixation:
-
Cryoprotection:
-
Wash the tissue in PBS.
-
Incubate the tissue in 15% sucrose in PBS at 4°C until it sinks.
-
Transfer the tissue to 30% sucrose in PBS at 4°C and incubate overnight.
-
-
Embedding and Sectioning:
-
Embed the cryoprotected tissue in OCT compound in a cryomold.
-
Freeze the block on dry ice or in liquid nitrogen.
-
Cut 5-10 µm sections using a cryostat and mount them on charged microscope slides.
-
-
Imaging and Signal Amplification (Optional):
-
The CMFDA signal can be imaged directly.
-
To amplify the signal, perform immunohistochemistry using a primary antibody against fluorescein.[3]
-
Briefly, block the sections, incubate with the anti-fluorescein antibody, wash, and then incubate with a fluorescently-labeled secondary antibody.
-
Mount with a coverslip using a mounting medium containing DAPI to counterstain nuclei.
-
-
Quantitative Image Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the number and intensity of CMFDA-positive cells.[12] This typically involves setting a threshold to distinguish positive cells from background and then using a particle analysis function to count the cells.[13]
-
Conclusion
CMFDA is a robust and reliable tool for the long-term in vivo tracking of cells. Its bright, stable fluorescence and excellent cellular retention make it suitable for a wide range of applications in preclinical research. However, as with any labeling reagent, proper optimization of staining concentrations and careful validation are crucial to ensure minimal impact on cell health and function and to generate reproducible, high-quality data. The protocols provided here offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize CMFDA in their in vivo cell tracking experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. abpbio.com [abpbio.com]
- 3. ulab360.com [ulab360.com]
- 4. Studying Cell Proliferation Using CFSE? Get Advice From an Expert - Behind the Bench [thermofisher.com]
- 5. PKH26 can transfer to host cells in vitro and vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Applicability of the dyes CFSE, CM-DiI and PKH26 for tracking of human preadipocytes to evaluate adipose tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PKH26 Can Transfer to Host Cells In Vitro and Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cell labeling approaches for fluorescence-based in vivo flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. youtube.com [youtube.com]
- 13. An Image Analysis Solution For Quantification and Determination of Immunohistochemistry Staining Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CMFDA in Co-Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to utilizing the fluorescent cell tracer, CMFDA (5-Chloromethylfluorescein Diacetate), for robust and reliable co-culture experiments. CMFDA is a valuable tool for distinguishing and tracking individual cell populations within a mixed culture, enabling the detailed study of cell-cell interactions, signaling pathways, and the effects of therapeutic agents on specific cell types.
Introduction to CMFDA for Co-Culture
CMFDA is a cell-permeant dye that becomes fluorescent and membrane-impermeant after it enters a living cell. Initially, CMFDA is non-fluorescent. Once it crosses the cell membrane, intracellular esterases cleave the acetate groups, and the chloromethyl group reacts with intracellular thiols, primarily glutathione. This process creates a fluorescent conjugate that is well-retained within the cell for extended periods, typically up to 72 hours, and is passed on to daughter cells upon cell division.[1][2][3][4] Its low cytotoxicity and stable fluorescence make it an ideal candidate for long-term cell tracking in co-culture systems.[1][2]
Key Advantages of CMFDA in Co-Culture:
-
High Retention: The fluorescent signal is stable for several days, allowing for long-term tracking of cell populations.[1][2]
-
Low Cytotoxicity: When used at optimal concentrations, CMFDA has minimal impact on cell viability and function.
-
Bright and Stable Fluorescence: Provides a strong and photostable signal for clear visualization and quantification.[5]
-
No Cell-to-Cell Transfer: The dye does not transfer between adjacent cells in the co-culture.[1][2]
-
Compatibility: Can be used with various analytical platforms, including fluorescence microscopy and flow cytometry.[2][6]
Experimental Protocols
Materials
-
CMFDA (CellTracker™ Green CMFDA Dye)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Serum-free cell culture medium
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell populations for co-culture
-
Standard cell culture equipment (incubator, centrifuge, etc.)
-
Fluorescence microscope or flow cytometer
Preparation of CMFDA Staining Solution
-
Prepare a 10 mM CMFDA Stock Solution: Dissolve the lyophilized CMFDA powder in anhydrous DMSO.[7] For example, dissolve 1 mg of CMFDA in the appropriate volume of DMSO to achieve a 10 mM concentration. This stock solution should be aliquoted and stored at -20°C, protected from light and moisture.
-
Prepare the Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM CMFDA stock solution. Dilute the stock solution in serum-free medium to the desired final working concentration.[7] The optimal concentration should be determined empirically for each cell type and experimental duration.
CMFDA Staining Protocol for One Cell Population
This protocol describes the staining of one cell population before initiating the co-culture.
-
Cell Preparation: Culture the cells to be labeled to a healthy, sub-confluent state.
-
Harvesting (for suspension cells): Centrifuge the cells and resuspend the pellet in pre-warmed, serum-free medium.
-
Staining:
-
Incubation: Incubate the cells with the CMFDA working solution for 15-45 minutes at 37°C, protected from light.[8]
-
Washing:
-
For adherent cells , remove the staining solution and wash the cells gently with pre-warmed, serum-free medium or PBS.
-
For suspension cells , centrifuge the cells to pellet them, remove the supernatant, and resuspend the pellet in pre-warmed, serum-free medium or PBS. Repeat the wash step twice to ensure complete removal of any unbound dye.
-
-
Recovery: After the final wash, add pre-warmed complete culture medium (containing serum) to the cells. Incubate for at least 30 minutes at 37°C to allow for complete modification of the dye within the cells.
-
Initiate Co-culture: The CMFDA-labeled cells are now ready to be co-cultured with the unstained cell population(s).
Data Presentation: Quantitative Parameters
The optimal CMFDA concentration is a balance between achieving a bright, long-lasting signal and minimizing cytotoxicity. The following tables summarize recommended concentration ranges and key performance indicators.
Table 1: Recommended CMFDA Working Concentrations
| Application | Recommended Concentration Range | Incubation Time |
| Short-term tracking (< 24h) | 0.5 - 5 µM | 15 - 30 minutes |
| Long-term tracking (> 24h) | 5 - 25 µM | 30 - 45 minutes |
Table 2: CMFDA Performance Characteristics
| Parameter | Specification |
| Excitation (max) | ~492 nm |
| Emission (max) | ~517 nm |
| Fluorescence Duration | At least 72 hours in proliferating cells.[1][2] |
| Fixability | The fluorescent signal is retained after fixation with formaldehyde-based fixatives.[3][7] |
| Cytotoxicity | Low at recommended working concentrations. However, it is crucial to perform a viability assay for your specific cell types. |
Application Example: Macrophage-Cancer Cell Phagocytosis Assay
A common application of CMFDA in co-culture is to study the phagocytosis of cancer cells by macrophages.
Detailed Methodology
-
Label Cancer Cells: Label the target cancer cells with CMFDA according to the protocol in section 2.3.
-
Prepare Macrophages: Culture and differentiate macrophages (e.g., from THP-1 monocytes or bone marrow-derived macrophages) in a separate culture vessel.
-
Co-culture: Add the CMFDA-labeled cancer cells to the macrophage culture at a specific effector-to-target ratio.
-
Incubation: Co-culture the cells for a predetermined period to allow for phagocytosis to occur.
-
Analysis:
-
Fluorescence Microscopy: Visualize the co-culture. Macrophages that have engulfed cancer cells will exhibit green fluorescence.
-
Flow Cytometry: Harvest the cells and stain the macrophages with a different colored fluorescent antibody (e.g., a CD11b-APC antibody). The percentage of double-positive cells (CMFDA-green and APC-red) represents the phagocytic activity.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: A flowchart illustrating the key steps in a typical CMFDA-based co-culture experiment.
Signaling Pathway Example: Phagocytosis
Caption: A simplified diagram of key signaling interactions during macrophage phagocytosis of a cancer cell.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | 1. CMFDA concentration too low. 2. Inefficient esterase activity in cells. 3. Staining performed in the presence of serum. | 1. Increase CMFDA concentration and/or incubation time. 2. Ensure cells are healthy and metabolically active. 3. Always stain in serum-free medium as serum esterases can cleave the dye extracellularly. |
| High background fluorescence | Incomplete removal of unbound CMFDA. | Perform additional washing steps after staining. |
| High cytotoxicity/cell death | 1. CMFDA concentration is too high. 2. Prolonged incubation time. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell type. 2. Reduce the incubation time. |
| Dye leakage or transfer | This is not a common issue with CMFDA, but may occur with other dyes. | Confirm you are using CMFDA. If using other dyes, consider that some may transfer between cells with gap junctions. |
Conclusion
The CMFDA protocol offers a reliable and effective method for tracking specific cell populations within complex co-culture environments. By following these detailed protocols and optimizing conditions for your specific cell types, you can achieve high-quality, reproducible data for a wide range of applications in cell biology, immunology, and drug discovery.
References
- 1. ulab360.com [ulab360.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. abpbio.com [abpbio.com]
- 4. CytoTrace™ Green CMFDA | AAT Bioquest [aatbio.com]
- 5. Cell tracing dyes significantly change single cell mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]
- 8. medchemexpress.com [medchemexpress.com]
Application of CMFDA in 3D Cell Culture Models: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 5-chloromethylfluorescein diacetate (CMFDA), a popular green fluorescent cell tracer, in three-dimensional (3D) cell culture models such as spheroids and organoids. These advanced in vitro systems, which more closely mimic in vivo tissue environments than traditional 2D cultures, are invaluable tools in drug discovery, toxicology, and fundamental cell biology research.[1][2][3] CMFDA is a reliable reagent for long-term cell tracking within these complex structures.[4][5]
Principle of CMFDA Cell Staining
CMFDA is a cell-permeable dye that is non-fluorescent until it enters a viable cell.[6] Inside the cell, intracellular esterases cleave the diacetate groups, converting the molecule into a fluorescent form.[6] Subsequently, the thiol-reactive chloromethyl group reacts with intracellular glutathione and other thiol-containing proteins, forming a covalent bond that ensures the fluorescent probe is well-retained within the cell for extended periods.[4][5] This stable labeling allows for the tracking of cell populations through several generations.[5]
Applications in 3D Cell Culture
CMFDA is a versatile tool for a variety of applications in 3D cell culture models:
-
Cell Tracking and Proliferation: Labeled cells can be tracked over time to monitor their movement, proliferation, and integration within a 3D structure.
-
Co-culture Analysis: In models where multiple cell types are grown together, CMFDA can be used to pre-label one population to distinguish it from others.[1]
-
Viability Assessment: As CMFDA requires enzymatic activity to become fluorescent, it can serve as a marker for metabolically active, viable cells.
-
Drug Screening: CMFDA can be used to assess the effects of therapeutic compounds on specific cell populations within a complex 3D co-culture model.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of CMFDA in 3D cell culture, compiled from various studies.
Table 1: Recommended Staining Conditions
| Parameter | Value | Cell Type/Model | Source |
| Working Concentration | 2 µM | KGN cell monolayers for spheroid formation | [9] |
| 5 µM | Cells for spheroid formation | [10] | |
| 10 µM | Human bone marrow-derived mesenchymal stem cells (hBM-MSC) | [11] | |
| 0.5 - 5 µM | For short-term staining | [6] | |
| 5 - 25 µM | For long-term staining | [6] | |
| Incubation Time | 1 hour | Cells for spheroid formation | [10] |
| 15 - 45 min | General recommendation for adherent or suspension cells | [6] | |
| Staining Medium | Serum-free medium | KGN cells, general recommendation | [9][10] |
| Opti-Mem® I | hBM-MSC | [11] |
Table 2: Reported Effects and Considerations
| Parameter | Observation | Cell Type | Source |
| Cell Mechanics | 3 µM CMFDA caused an increase in cell stiffness and adhesion. | MDA-MB-468 | [4] |
| 5 µM CMFDA resulted in more dramatic increases in stiffness. | MDA-MB-468 | [4] | |
| Viability | Significantly lower viability (88-89.5%) after 2 and 7 days in culture with 10 µM CMFDA. | hBM-MSC | [11] |
| Fluorescence Signal | Homogeneous signal in small spheroids (50 µm), but signal decreases in the core of larger spheroids. | KGN cell spheroids | [9] |
Experimental Protocols
The following are detailed protocols for labeling cells with CMFDA for use in 3D cell culture models.
Protocol 1: Labeling Adherent Cells Prior to 3D Culture Formation
This is the most common method, as it ensures even labeling of all cells that will form the spheroid.
Materials:
-
CMFDA (CellTracker™ Green CMFDA)
-
High-quality, anhydrous DMSO
-
Serum-free cell culture medium (e.g., DMEM or Opti-Mem® I)
-
Phosphate-Buffered Saline (PBS)
-
Complete cell culture medium
-
Adherent cells in culture
Procedure:
-
Prepare CMFDA Stock Solution: Allow the CMFDA vial to warm to room temperature. Prepare a 10 mM stock solution by dissolving the CMFDA in DMSO.[6] Mix well. This stock solution can be stored at -20°C, protected from light and moisture.
-
Prepare Working Solution: On the day of the experiment, dilute the 10 mM stock solution in pre-warmed (37°C) serum-free medium to the desired final working concentration (typically 2-10 µM).[9][10][11] Vortex to mix.
-
Cell Preparation: Culture adherent cells to the desired confluency (typically 70-80%).
-
Staining: Remove the complete culture medium from the cells. Wash the cells once with PBS. Add the pre-warmed CMFDA working solution to the cells, ensuring the cell monolayer is completely covered.[6]
-
Incubation: Incubate the cells for 15-60 minutes at 37°C under normal culture conditions.[6][10] The optimal time may vary by cell type and should be determined empirically.
-
Wash: After incubation, remove the CMFDA working solution and wash the cells twice with PBS to remove any unbound dye.
-
Recovery: Add fresh, pre-warmed complete culture medium to the cells and incubate for at least 30 minutes to allow for complete modification of the dye.
-
Cell Harvesting: The labeled cells can now be harvested (e.g., using trypsin) and used for the formation of 3D cultures (e.g., hanging drop, ultra-low attachment plates, or embedding in hydrogels).[9][10]
Protocol 2: Labeling Cells in Suspension for 3D Culture
Materials:
-
Same as Protocol 1
-
Cells in suspension
Procedure:
-
Prepare CMFDA Stock and Working Solutions: Follow steps 1 and 2 from Protocol 1.
-
Cell Preparation: Harvest suspension cells by centrifugation and resuspend the cell pellet in pre-warmed serum-free medium.
-
Staining: Centrifuge the cells, aspirate the supernatant, and gently resuspend the cell pellet in the pre-warmed CMFDA working solution.[6]
-
Incubation: Incubate the cell suspension for 15-45 minutes at 37°C, with occasional gentle mixing.[6]
-
Wash: Centrifuge the labeled cells, remove the CMFDA working solution, and resuspend the pellet in fresh, pre-warmed complete culture medium. Repeat the wash step once more.
-
3D Culture Formation: After the final wash, the labeled cells are ready to be seeded for 3D culture formation.
Experimental Workflow and Visualization
The general workflow for using CMFDA in the creation of labeled 3D cell cultures is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. The Growing Importance of Three-Dimensional Models and Microphysiological Systems in the Assessment of Mycotoxin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell tracing dyes significantly change single cell mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abpbio.com [abpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Quantitative Live-cell Confocal Imaging of 3D Spheroids in a High Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Labeling of human mesenchymal stem cells with different classes of vital stains: robustness and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cell Viability Using CMFDA
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloromethylfluorescein diacetate (CMFDA), commercially known as CellTracker™ Green CMFDA, is a robust fluorescent probe for monitoring cell viability and proliferation. Its reliability in long-term cell tracking studies makes it an invaluable tool in drug discovery and development, toxicology, and basic cell biology research.[1][2] This document provides detailed application notes and protocols for the utilization of CMFDA in assessing cell viability via fluorescence microscopy and flow cytometry.
Principle of the CMFDA Assay
The CMFDA assay is based on the enzymatic activity and membrane integrity of viable cells. The non-fluorescent and cell-permeant CMFDA molecule freely diffuses across the cell membrane into the cytoplasm.[3] In viable cells, intracellular esterases cleave the diacetate groups, converting CMFDA into a fluorescent product.[3][4] This fluorescent molecule then reacts with intracellular thiols, primarily glutathione, via a glutathione S-transferase-mediated reaction, forming a membrane-impermeant fluorescent adduct.[2] This adduct is well-retained within the cell for extended periods, even through cell division, and is not transferred to adjacent cells in a population.[2][4] Consequently, only metabolically active cells with intact cell membranes will exhibit a bright green fluorescence, providing a direct measure of cell viability.[4] Dead or membrane-compromised cells lack the necessary esterase activity and/or the ability to retain the fluorescent product, and therefore do not fluoresce.[4]
Mandatory Visualization: CMFDA Mechanism of Action
References
Application Notes and Protocols: CMFDA in Combination with Other Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing 5-chloromethylfluorescein diacetate (CMFDA) in conjunction with other fluorescent probes to perform multiplexed analysis of various cellular functions. CMFDA is a versatile, cell-permeant tracer that becomes fluorescent and well-retained in viable cells after cleavage by intracellular esterases and reaction with thiols.[1][2] Its green fluorescence allows for easy combination with other dyes for simultaneous assessment of cell health, apoptosis, mitochondrial function, and more.
CMFDA and Propidium Iodide (PI) for Cell Viability and Cytotoxicity Assays
This combination allows for the simultaneous identification of live and dead cell populations. CMFDA labels viable cells with green fluorescence, while Propidium Iodide (PI), a nuclear stain that is excluded by the intact membranes of live cells, labels dead cells with red fluorescence.[2][3]
Application Note:
This dual-staining method is a robust tool for assessing cell viability in response to cytotoxic agents or other experimental treatments. Live cells will be CMFDA-positive and PI-negative, while dead cells will be PI-positive. Early apoptotic or damaged cells may show intermediate staining patterns. This assay is suitable for analysis by both fluorescence microscopy and flow cytometry.
Quantitative Data:
| Probe | Excitation (nm) | Emission (nm) | Final Concentration | Instrument Channel (Flow Cytometry) |
| CMFDA | 492 | 517 | 0.5 - 25 µM[4] | FITC |
| Propidium Iodide (PI) | 535 | 617 | 1 - 5 µg/mL | PE-Texas Red, PerCP |
Experimental Protocol: CMFDA and PI Co-staining for Flow Cytometry
Reagent Preparation:
-
CMFDA Stock Solution (10 mM): Dissolve CMFDA in high-quality, anhydrous DMSO.[5] Aliquot and store at -20°C, protected from light and moisture.
-
CMFDA Working Solution (0.5 - 25 µM): Immediately before use, dilute the CMFDA stock solution in serum-free medium or PBS to the desired final concentration.[4] For short-term viability assays, 0.5-5 µM is typically sufficient, while long-term studies may require 5-25 µM.[4] Warm the working solution to 37°C.
-
PI Stock Solution (1 mg/mL): Dissolve Propidium Iodide in PBS. Store at 4°C, protected from light.
-
PI Working Solution (100 µg/mL): Dilute the PI stock solution in PBS.
Staining Procedure:
-
Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in pre-warmed serum-free medium or PBS.
-
Add the CMFDA working solution to the cell suspension and incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells twice with complete medium or PBS to remove excess CMFDA.
-
Resuspend the cells in 500 µL of cold PBS.
-
Add 5 µL of the PI working solution (for a final concentration of 1 µg/mL) to the cell suspension immediately before analysis. Do not wash after adding PI.
-
Analyze the samples on a flow cytometer.
Visualization:
Caption: Workflow for cell viability analysis using CMFDA and PI.
CMFDA and JC-1 for Mitochondrial Membrane Potential Assessment
This combination allows for the correlation of mitochondrial health with overall cell viability. CMFDA identifies the viable cell population, while JC-1 is a ratiometric dye that indicates mitochondrial membrane potential (ΔΨm). In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.[6][7]
Application Note:
This assay is particularly useful for studying drug-induced mitochondrial toxicity or investigating the role of mitochondria in apoptosis. By gating on the CMFDA-positive (viable) population, researchers can specifically analyze the mitochondrial status of live cells, distinguishing mitochondrial depolarization from general cell death.
Quantitative Data:
| Probe | Excitation (nm) | Emission (nm) | Final Concentration | Instrument Channel (Flow Cytometry) |
| CMFDA | 492 | 517 | 1 - 10 µM | FITC |
| JC-1 (Monomers) | 485 | 535 | 1 - 10 µM | FITC |
| JC-1 (Aggregates) | 540 | 590 | 1 - 10 µM | PE |
Experimental Protocol: CMFDA and JC-1 Co-staining
Reagent Preparation:
-
CMFDA Stock Solution (10 mM): Prepare as described in Section 1.
-
CMFDA Working Solution (1-10 µM): Prepare as described in Section 1.
-
JC-1 Stock Solution (1-5 mM): Dissolve JC-1 in DMSO. Aliquot and store at -20°C, protected from light.
-
JC-1 Staining Solution: Dilute the JC-1 stock solution in complete cell culture medium to a final concentration of 1-10 µM.
Staining Procedure:
-
Label cells with CMFDA as described in Section 1 (Staining Procedure, steps 1-3).
-
After washing, resuspend the CMFDA-labeled cells in complete medium.
-
Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.[6]
-
Wash the cells once with PBS.
-
Resuspend the cells in 500 µL of PBS for immediate analysis by flow cytometry.
-
For analysis, gate on the CMFDA-positive population (FITC channel) and then analyze the JC-1 fluorescence in the FITC (green monomers) and PE (red aggregates) channels.
Visualization:
Caption: JC-1 mechanism for mitochondrial potential assessment.
CMFDA and Annexin V for Apoptosis Detection
This combination distinguishes between live, early apoptotic, and late apoptotic/necrotic cells. CMFDA labels the total viable cell population. Annexin V, a calcium-dependent phospholipid-binding protein, binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. A viability dye like PI is often included to identify late apoptotic and necrotic cells with compromised membranes.
Application Note:
This multi-parameter assay provides a detailed snapshot of cell fate. By first gating on CMFDA-positive cells, one can focus the apoptosis analysis on the initially viable population.
-
Live cells: CMFDA-positive, Annexin V-negative, PI-negative.
-
Early apoptotic cells: CMFDA-positive, Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: CMFDA-positive/negative, Annexin V-positive, PI-positive.
Quantitative Data:
| Probe | Excitation (nm) | Emission (nm) | Final Concentration | Instrument Channel (Flow Cytometry) |
| CMFDA | 492 | 517 | 1 - 10 µM | FITC |
| Annexin V-FITC | 495 | 519 | Per manufacturer | FITC |
| Annexin V-APC | 650 | 660 | Per manufacturer | APC |
| Propidium Iodide (PI) | 535 | 617 | 1 - 5 µg/mL | PE-Texas Red, PerCP |
Note: If using an Annexin V conjugate with the same emission spectrum as CMFDA (e.g., FITC), sequential staining and compensation are crucial, or select an Annexin V conjugate in a different channel (e.g., APC).
Experimental Protocol: CMFDA, Annexin V, and PI Staining
Reagent Preparation:
-
CMFDA Stock and Working Solutions: Prepare as described in Section 1.
-
10X Annexin V Binding Buffer: 0.1 M Hepes (pH 7.4), 1.4 M NaCl, 25 mM CaCl2.[8]
-
1X Annexin V Binding Buffer: Dilute the 10X buffer 1:10 with distilled water.
-
Annexin V-fluorochrome conjugate: As provided by the manufacturer.
-
PI Working Solution: Prepare as described in Section 1.
Staining Procedure:
-
Label cells with CMFDA as described in Section 1 (Staining Procedure, steps 1-3).
-
After washing, resuspend the cells at 1 x 10^6 cells/mL in 1X Annexin V Binding Buffer.
-
Add 5 µL of the Annexin V-fluorochrome conjugate to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[9]
-
Wash the cells once with 1X Annexin V Binding Buffer.
-
Resuspend the cells in 200 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of PI working solution immediately before analysis.
-
Analyze by flow cytometry.
Visualization:
Caption: Key events in apoptosis detected by Annexin V and PI.
CMFDA and CMTMR for Multi-Population Cell Tracking
This combination is ideal for tracking two different cell populations simultaneously in co-culture experiments. CMFDA labels one population with green fluorescence, while CMTMR (CellTracker™ Orange) labels the other with orange/red fluorescence.
Application Note:
This method is widely used in studies of cell-cell interactions, competitive growth assays, and cell migration. The distinct spectral properties of CMFDA and CMTMR allow for clear separation of the two populations by fluorescence microscopy or flow cytometry.[10][11][12]
Quantitative Data:
| Probe | Excitation (nm) | Emission (nm) | Final Concentration | Instrument Channel (Flow Cytometry) |
| CMFDA | 492 | 517 | 1 - 10 µM | FITC |
| CMTMR | 540 | 566 | 1 - 10 µM | PE |
Experimental Protocol: CMFDA and CMTMR Co-labeling
Reagent Preparation:
-
CMFDA Stock and Working Solutions: Prepare as described in Section 1.
-
CMTMR Stock Solution (10 mM): Dissolve CMTMR in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light.
-
CMTMR Working Solution (1-10 µM): Immediately before use, dilute the CMTMR stock solution in serum-free medium or PBS to the desired final concentration. Warm to 37°C.
Staining Procedure:
-
Harvest the two cell populations to be labeled separately.
-
Label one population with CMFDA working solution and the other with CMTMR working solution, following the incubation and washing steps outlined in Section 1 (Staining Procedure, steps 1-3).
-
After the final wash, resuspend each cell population in complete medium.
-
Combine the two labeled populations as required for your experiment.
-
Analyze by fluorescence microscopy or flow cytometry, using the FITC channel for CMFDA and the PE channel for CMTMR.
Visualization:
Caption: Workflow for tracking two cell populations using CMFDA and CMTMR.
CMFDA for Drug Efflux Pump (ABC Transporter) Activity Assays
CMFDA is a substrate for certain multidrug resistance-associated proteins (MRP), a type of ABC transporter. The activity of these efflux pumps can be measured by monitoring the retention of the fluorescent CMFDA product within cells.
Application Note:
In this assay, cells are loaded with CMFDA. Cells with high MRP activity will pump out the fluorescent conjugate, resulting in lower intracellular fluorescence compared to cells with low MRP activity or cells treated with an MRP inhibitor. This assay is a valuable tool in cancer research and drug development to study multidrug resistance.
Quantitative Data:
| Probe | Excitation (nm) | Emission (nm) | Final Concentration | Instrument |
| CMFDA | 492 | 517 | 1 - 5 µM | Flow Cytometer, Fluorescence Plate Reader, Microscope |
Experimental Protocol: CMFDA Efflux Assay
Reagent Preparation:
-
CMFDA Stock and Working Solutions: Prepare as described in Section 1.
-
Efflux Pump Inhibitor (e.g., MK-571 for MRP): Prepare a stock solution in DMSO and a working solution in serum-free medium at the desired concentration.
Assay Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate one set of wells with the efflux pump inhibitor for 30-60 minutes at 37°C. Incubate a control set with medium only.
-
Add CMFDA working solution (1-5 µM) to all wells and incubate for 30 minutes at 37°C.
-
Remove the CMFDA solution and wash the cells twice with cold PBS.
-
Add fresh, pre-warmed medium (with or without the inhibitor as in the pre-incubation step) and incubate for an additional 30-60 minutes to allow for efflux.
-
Measure the intracellular fluorescence using a fluorescence plate reader, flow cytometer, or fluorescence microscope.
-
Compare the fluorescence intensity of the inhibitor-treated cells to the untreated cells. Higher fluorescence in the inhibitor-treated cells indicates active efflux by the pump.
Visualization:
Caption: Principle of the CMFDA-based drug efflux assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]
- 6. 101.200.202.226 [101.200.202.226]
- 7. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SK [thermofisher.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Use of CMFDA and CMTMR fluorescent dyes in FACS-based antibody screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for CMFDA Labeling in Cancer Cell Metastasis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the intricate process of cancer cell metastasis is paramount for the development of effective anti-cancer therapies. The ability to accurately track cancer cells as they disseminate from the primary tumor, intravasate into the circulatory system, and colonize distant organs is crucial. 5-chloromethylfluorescein diacetate (CMFDA), a fluorescent cell tracer, offers a robust method for long-term labeling and tracking of viable cancer cells both in vitro and in vivo. This document provides detailed application notes and protocols for the use of CMFDA in cancer cell metastasis research.
CMFDA is a cell-permeable dye that is non-fluorescent until it enters a viable cell.[1] Once inside, intracellular esterases cleave the acetate groups, and the chloromethyl group reacts with thiol-containing components, rendering the fluorescent molecule membrane-impermeant and well-retained within the cytoplasm.[1][2][3] The bright and stable fluorescence of CMFDA allows for the long-term tracking of labeled cells through multiple cell divisions, making it an excellent tool for studying the dynamic process of metastasis.[1][4]
Data Presentation
Table 1: Quantitative Parameters for CMFDA Labeling and Analysis
| Parameter | Value | Notes |
| CMFDA Stock Solution Concentration | 2-10 mM in anhydrous DMSO | Prepare fresh or aliquot and store at -20°C, protected from light.[5] Avoid repeated freeze-thaw cycles.[5] |
| CMFDA Working Solution Concentration | 0.5-5 µM (short-term staining) 5-25 µM (long-term staining) | Dilute stock solution in serum-free medium immediately before use.[6] Staining in the presence of serum can lead to premature cleavage of the dye. |
| Incubation Time | 15-45 minutes at 37°C | Optimal time may vary depending on the cell line.[6][7] |
| Excitation Wavelength (Max) | ~485 nm | [6] |
| Emission Wavelength (Max) | ~514 nm | [6] |
| Fluorescence Stability | At least 24-72 hours in vitro.[2][4] Signal can be detected for longer periods, but intensity decreases with cell division. | Can be fixed with formaldehyde or glutaraldehyde for long-term storage and analysis.[2][4] |
| Typical Cell Number for Injection (in vivo) | 2 x 10⁵ - 1.5 x 10⁶ cells per mouse | Dependent on the cancer cell line and metastasis model.[8] |
Experimental Protocols
Protocol 1: CMFDA Labeling of Cancer Cells in 2D Culture
This protocol describes the labeling of adherent or suspension cancer cells for subsequent use in migration and invasion assays.
Materials:
-
CMFDA (5-chloromethylfluorescein diacetate)
-
Anhydrous DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Centrifuge (for suspension cells)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Preparation of CMFDA Stock Solution:
-
Allow the lyophilized CMFDA to warm to room temperature before opening.
-
Dissolve the CMFDA in high-quality anhydrous DMSO to a final concentration of 10 mM.[6]
-
Aliquot the stock solution into single-use vials and store at -20°C, protected from light.
-
-
Preparation of CMFDA Working Solution:
-
Cell Labeling:
-
For Adherent Cells:
-
Grow cells to 70-80% confluency in a culture vessel.
-
Aspirate the culture medium.
-
Gently add the pre-warmed CMFDA working solution to cover the cells.[6]
-
Incubate for 30 minutes at 37°C in a cell culture incubator.[7]
-
Remove the labeling solution and add fresh, pre-warmed complete culture medium.[7]
-
Incubate for an additional 30 minutes at 37°C to allow for complete modification of the dye.[7]
-
Wash the cells twice with PBS.
-
-
For Suspension Cells:
-
Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).[9]
-
Aspirate the supernatant and gently resuspend the cell pellet in the pre-warmed CMFDA working solution.[6]
-
Incubate for 15-45 minutes at 37°C under normal growth conditions, with occasional gentle mixing.[6]
-
Centrifuge the cells to remove the working solution.[6]
-
Resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Incubate for an additional 30 minutes at 37°C.
-
Wash the cells twice with PBS by repeated centrifugation and resuspension.
-
-
-
Post-Labeling:
-
The CMFDA-labeled cells are now ready for use in downstream applications such as migration assays, invasion assays, or in vivo injection.
-
For fixation, cells can be treated with 3.7% formaldehyde in PBS for 15 minutes at room temperature.[7]
-
Protocol 2: 3D Tumor Spheroid Invasion Assay with CMFDA-Labeled Cells
This protocol details the generation of tumor spheroids from CMFDA-labeled cells and their subsequent use in a 3D invasion assay.
Materials:
-
CMFDA-labeled cancer cells (from Protocol 1)
-
Ultra-low attachment round-bottom 96-well plates or hanging drop culture plates
-
Basement membrane matrix (e.g., Matrigel)
-
Type I collagen
-
Complete cell culture medium
-
Inverted fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Spheroid Formation:
-
Prepare a single-cell suspension of CMFDA-labeled cancer cells in complete culture medium.
-
Seed 500 to 1,000 cells per well in an ultra-low attachment 96-well plate or as 20 µL droplets on the lid of a culture dish for the hanging drop method.[10]
-
Incubate for 48-72 hours at 37°C to allow for spheroid formation.[10]
-
-
Embedding Spheroids in 3D Matrix:
-
On ice, mix basement membrane matrix and type I collagen to the desired final concentration.
-
Gently collect the CMFDA-labeled spheroids and mix them with the cold matrix solution.[11]
-
Dispense 40 µL of the spheroid-matrix mixture into the center of each well of a pre-chilled 24-well plate.[11]
-
Incubate the plate at 37°C for 30 minutes to allow the matrix to polymerize.[11]
-
Carefully add 1 mL of pre-warmed complete culture medium to each well.[11]
-
-
Imaging and Analysis:
Protocol 3: In Vivo Cancer Cell Metastasis Tracking Using CMFDA Labeling
This protocol describes the injection of CMFDA-labeled cancer cells into an animal model to track metastasis.
Materials:
-
CMFDA-labeled cancer cells (from Protocol 1)
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Sterile PBS or appropriate injection vehicle
-
Syringes and needles (e.g., 27-gauge)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., fluorescence imaging system) or fluorescence microscope for tissue analysis
Procedure:
-
Preparation of Labeled Cells for Injection:
-
Injection into Animal Model:
-
Monitoring Metastasis:
-
At desired time points post-injection, mice can be imaged using an in vivo fluorescence imaging system to track the whole-body distribution of the labeled cells.
-
Alternatively, mice can be euthanized, and organs of interest (e.g., lungs, liver, bone) can be harvested.[1]
-
Metastatic burden can be quantified by:
-
Fluorescence microscopy of tissue sections to count fluorescent foci.
-
Flow cytometry of single-cell suspensions prepared from digested tissues to quantify the number of CMFDA-positive cells.[3]
-
Cryo-imaging of the whole mouse followed by computational analysis to identify and quantify fluorescent metastatic lesions.[6]
-
-
Visualizations
Signaling Pathway
Caption: Simplified signaling pathways promoting cancer cell migration and invasion.
Experimental Workflow
Caption: Experimental workflow for tracking cancer cell metastasis using CMFDA labeling.
References
- 1. Metastasis assays [protocols.io]
- 2. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for the establishment of murine orthotopic lung tumors and the assessment of contralateral pulmonal metastasis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation Of Stability And Sensitivity Of Cell Fluorescent Labels When Used for Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Quantitative analysis of metastatic breast cancer in mice using deep learning on cryo-image data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monitoring Breast Tumor Lung Metastasis by U-SPECT-II/CT with an Integrin αvβ3-Targeted Radiotracer 99mTc-3P-RGD2 [thno.org]
- 9. Protocol for isolation and flow cytometric analysis of interstitial macrophages in murine lung metastasis models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. google.com [google.com]
Methodological Considerations for CMFDA Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 5-chloromethylfluorescein diacetate (CMFDA) in live cell imaging. CMFDA is a widely used fluorescent tracker for monitoring cell movement, proliferation, and viability. Adherence to proper methodological considerations is crucial for obtaining accurate and reproducible results.
Introduction to CMFDA Imaging
CMFDA is a cell-permeable dye that becomes fluorescent upon intracellular processing. Initially non-fluorescent, the diacetate groups of CMFDA are cleaved by cytosolic esterases, yielding a fluorescent product. Subsequently, the chloromethyl group reacts with intracellular thiols, primarily glutathione (GSH), forming a fluorescent conjugate that is well-retained within viable cells.[1][2] This two-step activation mechanism ensures that only metabolically active cells with intact membranes exhibit strong fluorescence.
Key Methodological Considerations
Successful CMFDA imaging requires careful attention to several experimental parameters to minimize artifacts and ensure data quality.
-
Dye Concentration and Incubation Time: The optimal concentration of CMFDA and incubation time can vary depending on the cell type and experimental duration. Higher concentrations or longer incubation times may be necessary for long-term studies, while lower concentrations are suitable for short-term experiments to minimize potential cytotoxicity.[3]
-
Serum-Free Conditions: Staining should be performed in serum-free media. Serum contains esterases that can prematurely cleave CMFDA outside the cells, preventing efficient loading.[4]
-
Phototoxicity: Like all fluorophores, CMFDA is susceptible to phototoxicity, where high-intensity light exposure can generate reactive oxygen species (ROS) that can damage and kill cells.[5] It is crucial to use the lowest possible laser power and exposure times during image acquisition.
-
Dye Efflux: Some cell types can actively pump out the fluorescent CMFDA conjugate over time, leading to a decrease in signal. This is a critical consideration for long-term tracking experiments.[4][6]
-
Spectral Bleed-through: When performing multi-color imaging, it is important to check for spectral bleed-through from the CMFDA channel into other channels and vice versa. This can be assessed by imaging single-stained control samples.[4][6]
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to CMFDA imaging.
Table 1: Recommended CMFDA Staining Parameters
| Parameter | Short-Term Imaging (< 24 hours) | Long-Term Imaging (> 24 hours) |
| Working Concentration | 0.5 - 5 µM[3] | 5 - 25 µM[3] |
| Incubation Time | 15 - 30 minutes | 30 - 45 minutes |
| Incubation Temperature | 37°C | 37°C |
Table 2: Spectral Properties of CMFDA
| Property | Wavelength (nm) |
| Excitation Maximum | ~498 nm[7] |
| Emission Maximum | ~517 nm[7] |
Table 3: Example of CMFDA Impact on Cell Mechanics (MDA-MB-468 cells)
| Parameter | Control | CMFDA-Treated |
| Cellular Stiffness | Baseline | Increased 3-6 times[2] |
| Cell-to-Probe Adhesion | Baseline | Increased up to 7 times[2] |
Note: The data in Table 3 is derived from a specific study and may vary with cell type and experimental conditions.
Signaling Pathway and Experimental Workflow
Diagram 1: CMFDA Mechanism of Action
Caption: CMFDA passively enters the cell and is cleaved by esterases to become fluorescent. It then conjugates with glutathione to be retained within the cell.
Diagram 2: Experimental Workflow for CMFDA Imaging
Caption: A typical workflow for a CMFDA live cell imaging experiment, from cell preparation to data analysis.
Experimental Protocols
Preparation of CMFDA Stock and Working Solutions
-
Prepare 10 mM CMFDA Stock Solution:
-
Allow the lyophilized CMFDA to warm to room temperature.
-
Dissolve the contents of the vial in high-quality, anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Prepare CMFDA Working Solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Dilute the stock solution in pre-warmed (37°C) serum-free cell culture medium or a suitable buffer (e.g., PBS) to the desired final working concentration (refer to Table 1).
-
Staining Protocol for Adherent Cells
-
Culture adherent cells on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide).
-
When cells reach the desired confluency, aspirate the culture medium.
-
Gently wash the cells once with pre-warmed serum-free medium.
-
Add the pre-warmed CMFDA working solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for the desired time (see Table 1) at 37°C in a CO2 incubator.
-
Aspirate the CMFDA working solution.
-
Wash the cells twice with pre-warmed complete culture medium (containing serum) to remove any residual dye.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
The cells are now ready for imaging.
Staining Protocol for Suspension Cells
-
Harvest suspension cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Aspirate the supernatant and resuspend the cell pellet in pre-warmed serum-free medium.
-
Count the cells and adjust the cell density as required for your experiment.
-
Add the pre-warmed CMFDA working solution to the cell suspension.
-
Incubate the cells for the desired time (see Table 1) at 37°C in a CO2 incubator, with occasional gentle mixing.
-
Centrifuge the stained cells to pellet them.
-
Aspirate the CMFDA working solution and wash the cell pellet twice with pre-warmed complete culture medium.
-
Resuspend the final cell pellet in fresh, pre-warmed complete culture medium.
-
The cells are now ready for imaging or downstream applications.
Troubleshooting
Table 4: Common Issues and Solutions in CMFDA Imaging
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Signal | Staining performed in the presence of serum. | Always stain in serum-free media.[4] |
| Inadequate dye concentration or incubation time. | Optimize CMFDA concentration and incubation time for your cell type.[4] | |
| Improper storage of CMFDA stock solution. | Aliquot and store the stock solution at -20°C, protected from light and moisture. | |
| High Background Fluorescence | Incomplete removal of excess dye. | Increase the number and duration of washing steps after staining.[6] |
| Premature cleavage of CMFDA by esterases in the medium. | Ensure staining is performed in serum-free medium.[4] | |
| Cell Death or Abnormal Morphology | CMFDA concentration is too high (cytotoxicity). | Perform a dose-response curve to determine the optimal, non-toxic concentration. |
| Excessive light exposure (phototoxicity). | Minimize laser power, exposure time, and frequency of image acquisition.[5] | |
| Signal Fades Over Time | Active efflux of the CMFDA-GSH conjugate. | Consider using an efflux pump inhibitor like probenecid, but test for toxicity first.[4] |
| Cell division dilutes the dye. | This is an expected outcome and can be used to track cell proliferation. | |
| Spectral Bleed-through in Multi-color Imaging | Overlap between the emission spectrum of CMFDA and the excitation/emission spectra of other fluorophores. | Use fluorophores with well-separated spectra. Perform single-color controls to set up proper compensation.[4][6] |
References
- 1. abpbio.com [abpbio.com]
- 2. Cell tracing dyes significantly change single cell mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CellTracker™ Green CMFDA Dye, 1 mg - FAQs [thermofisher.com]
- 5. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 6. CellTracker™ Green CMFDA Dye, 20 x 50 μg - FAQs [thermofisher.com]
- 7. Spectrum [CytoTrace Green CMFDA] | AAT Bioquest [aatbio.com]
Troubleshooting & Optimization
troubleshooting weak CMFDA staining in primary cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-chloromethylfluorescein diacetate (CMFDA) for staining primary cells.
Frequently Asked Questions (FAQs)
Q1: What is CMFDA and how does it work for live cell tracking?
CMFDA (5-chloromethylfluorescein diacetate) is a fluorescent dye used for long-term tracking of live cells. It is a non-fluorescent and cell-permeable compound that can freely diffuse into the cytoplasm. Once inside a viable cell, intracellular esterases cleave the acetate groups, converting the molecule into a fluorescent, membrane-impermeable form. The reactive chloromethyl group then covalently binds to intracellular thiol-containing components, such as glutathione and proteins. This covalent linkage ensures that the fluorescent probe is well-retained within the cell for extended periods and is passed on to daughter cells during cell division, but not to adjacent cells in a population.[1][2]
Q2: What are the optimal excitation and emission wavelengths for CMFDA?
The fluorescent product of CMFDA has an approximate excitation maximum of 492 nm and an emission maximum of 517 nm, making it compatible with standard FITC/GFP filter sets.[2]
Q3: Can CMFDA staining be used to distinguish between live and dead cells?
Yes, CMFDA staining is dependent on both intact cell membranes and active intracellular esterases, which are characteristics of viable cells. Cells with compromised membranes or inactive metabolism will not retain the dye and therefore will not fluoresce brightly.[1] For a more definitive live/dead determination, CMFDA can be used in conjunction with a dead cell stain like Propidium Iodide (PI). Live cells will be CMFDA-positive and PI-negative, while dead cells will be PI-positive and CMFDA-negative.[1]
Q4: Is CMFDA compatible with fixation and immunofluorescence?
CMFDA is fixable with aldehyde-based fixatives like formaldehyde.[3] However, the fluorescence intensity may be reduced after fixation and permeabilization. It is crucial to note that some antigen retrieval methods, particularly those involving heat or harsh detergents, can lead to a significant loss or complete disappearance of the CMFDA signal.[4] It is recommended to perform a pilot experiment to ensure compatibility with your specific immunofluorescence protocol.
Q5: How long can I expect the CMFDA signal to be retained in primary cells?
The retention of CMFDA in cells is generally long-term, often lasting for at least 24 to 72 hours and through several cell divisions.[1] However, the exact duration can vary depending on the cell type, its metabolic rate, and the activity of efflux pumps.
Troubleshooting Guide
Weak or No CMFDA Staining
Issue: After staining, the primary cells show very dim or no green fluorescence.
dot
Caption: Troubleshooting weak CMFDA staining.
Possible Causes and Solutions:
-
Presence of Serum in Staining Medium: Serum contains esterases that can prematurely cleave the acetate groups on CMFDA outside the cells, preventing the dye from entering.
-
Solution: Always perform the CMFDA incubation step in serum-free medium. After the incubation, cells can be returned to a serum-containing medium.
-
-
Suboptimal Dye Concentration: The optimal concentration of CMFDA can vary between different primary cell types.
-
Inadequate Incubation Time: The time required for CMFDA to enter the cells and become fluorescent may be insufficient.
-
Solution: Increase the incubation time. A typical range is 15-45 minutes.[2] However, this may need to be optimized for your specific primary cells.
-
-
Active Efflux of the Dye: Some primary cells, particularly those expressing multidrug resistance (MDR) transporters, can actively pump the fluorescent CMFDA product out of the cell.
-
Low Cell Viability: Since CMFDA staining relies on enzymatic activity in live cells, a population with low viability will exhibit poor staining.
-
Solution: Assess the viability of your primary cells before and after the staining procedure using a viability assay (e.g., Trypan Blue exclusion or a live/dead cell stain).
-
-
Improper Dye Storage and Handling: CMFDA is sensitive to light and moisture.
-
Solution: Store the lyophilized CMFDA at -20°C, protected from light. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare fresh working solutions and avoid repeated freeze-thaw cycles of the stock solution.
-
High Background Staining
Issue: The background fluorescence is high, making it difficult to distinguish the stained cells.
Possible Causes and Solutions:
-
Incomplete Removal of Unbound Dye: Residual CMFDA in the medium can contribute to background fluorescence.
-
Solution: Ensure thorough washing of the cells with fresh, pre-warmed, serum-free medium or PBS after the staining incubation.
-
-
Excessive Dye Concentration: Using a CMFDA concentration that is too high can lead to non-specific staining and high background.
-
Solution: Reduce the CMFDA concentration.
-
Phototoxicity and Photobleaching
Issue: The CMFDA signal fades quickly during imaging, or the cells show signs of stress or death after exposure to excitation light.
Possible Causes and Solutions:
-
Excessive Light Exposure: High-intensity or prolonged exposure to the excitation light can cause photobleaching (fading of the fluorescent signal) and phototoxicity (light-induced cell damage).
-
Solution:
-
Minimize the exposure time and intensity of the excitation light.
-
Use a neutral density filter to reduce the illumination intensity.
-
Acquire images at longer intervals for time-lapse experiments.
-
Use an anti-fade mounting medium if imaging fixed cells.
-
-
Experimental Protocols
Standard CMFDA Staining Protocol for Primary Cells
dot
Caption: General workflow for CMFDA staining.
Materials:
-
CMFDA (5-chloromethylfluorescein diacetate)
-
High-quality, anhydrous DMSO
-
Serum-free cell culture medium or PBS
-
Complete cell culture medium
-
Primary cells of interest
Procedure:
-
Prepare CMFDA Stock Solution (10 mM):
-
Allow the CMFDA vial to warm to room temperature before opening.
-
Dissolve the lyophilized CMFDA in anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Prepare CMFDA Working Solution:
-
Dilute the 10 mM CMFDA stock solution in pre-warmed (37°C) serum-free medium to the desired final concentration (see table below for recommendations).[2]
-
-
Cell Preparation:
-
For Suspension Cells: Harvest cells by centrifugation and resuspend the cell pellet in the pre-warmed CMFDA working solution.
-
For Adherent Cells: Remove the culture medium and gently add the pre-warmed CMFDA working solution to the culture vessel.
-
-
Incubation:
-
Incubate the cells with the CMFDA working solution for 15-45 minutes at 37°C, protected from light.[2] The optimal time may vary depending on the cell type.
-
-
Washing:
-
For Suspension Cells: Centrifuge the cells to pellet, remove the staining solution, and wash the cells with pre-warmed serum-free medium or PBS.
-
For Adherent Cells: Remove the staining solution and wash the cells with pre-warmed serum-free medium or PBS.
-
-
Final Preparation:
-
Resuspend the cells in complete medium for subsequent experiments or analysis.
-
-
Analysis:
-
Image the stained cells using a fluorescence microscope with a standard FITC/GFP filter set or analyze by flow cytometry.
-
Protocol for Assessing CMFDA Cytotoxicity
Materials:
-
CMFDA-stained primary cells
-
Control (unstained) primary cells
-
Cell viability assay kit (e.g., based on membrane integrity or metabolic activity)
-
96-well plate
Procedure:
-
Cell Seeding: Seed both CMFDA-stained and unstained primary cells at the same density in a 96-well plate.
-
Incubation: Incubate the cells under normal culture conditions for the desired duration of your experiment (e.g., 24, 48, 72 hours).
-
Viability Assessment: At each time point, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Compare the viability of the CMFDA-stained cells to the unstained control cells. A significant decrease in viability in the stained population indicates cytotoxicity at the CMFDA concentration used.
Data Tables
Table 1: Recommended CMFDA Staining Parameters for Different Primary Cell Types
| Primary Cell Type | Recommended CMFDA Concentration (µM) | Recommended Incubation Time (minutes) | Notes |
| T-Lymphocytes | 2.5 - 10 | 20 - 30 | Staining is often performed for flow cytometry-based proliferation or cytotoxicity assays.[9] |
| Neurons | 1 - 5 | 15 - 30 | Primary neurons can be sensitive to prolonged exposure to reagents. Minimize incubation time and concentration where possible.[10][11][12] |
| Fibroblasts | 5 - 10 | 30 - 45 | These cells are generally robust and stain well with CMFDA.[13] |
Note: These are starting recommendations. Optimal conditions should be determined empirically for your specific experimental setup.
Table 2: Troubleshooting Summary
| Issue | Possible Cause | Recommended Solution |
| Weak/No Staining | Serum in staining medium | Use serum-free medium for staining. |
| Suboptimal dye concentration/incubation time | Titrate concentration (0.5-25 µM) and time (15-45 min).[2][5] | |
| Active dye efflux | Use an efflux pump inhibitor (e.g., probenecid).[6][7][8] | |
| Low cell viability | Assess cell health before and after staining. | |
| Improper dye handling | Store CMFDA properly and prepare fresh solutions. | |
| High Background | Incomplete removal of unbound dye | Wash cells thoroughly after staining. |
| Excessive dye concentration | Reduce CMFDA concentration. | |
| Phototoxicity/Photobleaching | Excessive light exposure | Minimize illumination intensity and duration. |
| Use anti-fade mounting medium for fixed cells. | ||
| Signal Loss After IF | Harsh antigen retrieval | Test compatibility of CMFDA with your IF protocol; consider milder retrieval methods.[4] |
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Probenecid, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probenecid inhibits platelet responses to aggregating agents in vitro and has a synergistic inhibitory effect with penicillin G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Neuronal Live-imaging of primary cultures [protocols.io]
- 11. Live-cell imaging of neurofilament transport in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Live Imaging of Primary Mouse Neuron Cultures [protocols.io]
- 13. The Use of Primary Human Fibroblasts for Monitoring Mitochondrial Phenotypes in the Field of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
how to reduce CMFDA dye cytotoxicity
Welcome to the technical support center for CMFDA dye. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges during your experiments.
Troubleshooting Guides
Here are some common issues encountered during CMFDA staining and how to resolve them:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Fluorescence Signal | 1. Suboptimal Dye Concentration: The concentration of CMFDA is too low. 2. Short Incubation Time: The dye has not had enough time to be taken up and processed by the cells. 3. Presence of Serum: Serum esterases can cleave the acetate groups on CMFDA before it enters the cells, preventing cell loading.[1] 4. Low Esterase Activity: The cell type being used may have naturally low intracellular esterase activity. 5. Cell Death: Non-viable cells will not retain the dye. | 1. Optimize Dye Concentration: Titrate the CMFDA concentration. A typical starting range is 0.5-25 µM. For long-term studies, a higher concentration (5-25 µM) may be necessary.[2] 2. Increase Incubation Time: Extend the incubation period, typically to 15-45 minutes.[2] 3. Stain in Serum-Free Medium: Always perform the CMFDA staining in serum-free media to prevent premature cleavage of the dye.[1] 4. Increase Incubation Time/Temperature: Allow more time for the enzymatic reaction to occur or ensure incubation is at 37°C. 5. Assess Cell Viability: Use a viability stain like Trypan Blue to ensure you are starting with a healthy cell population. |
| High Background Fluorescence | 1. Incomplete Washing: Excess dye that has not been washed away can contribute to background signal. 2. Dye Precipitation: High concentrations of CMFDA in the working solution can lead to precipitates that fluoresce. 3. Cell Lysis: If cells are lysing, the released dye can create a high background. | 1. Thorough Washing: After incubation with CMFDA, wash the cells thoroughly with fresh, pre-warmed medium or PBS.[3] 2. Prepare Fresh Working Solution: Make the CMFDA working solution fresh for each experiment and ensure it is properly dissolved. 3. Gentle Cell Handling: Handle cells gently during staining and washing steps to prevent lysis. |
| Uneven or Patchy Staining | 1. Cell Clumping: Aggregated cells will not be uniformly stained. 2. Uneven Dye Distribution: The CMFDA working solution was not mixed properly or distributed evenly over the cells. | 1. Ensure Single-Cell Suspension: For suspension cells, gently pipette to break up clumps before staining. For adherent cells, ensure they are in a monolayer. 2. Proper Mixing: Gently swirl the plate or tube after adding the CMFDA working solution to ensure even distribution. |
| High Cytotoxicity | 1. High Dye Concentration: Excessive CMFDA concentration can be toxic to cells. 2. Prolonged Incubation: Long exposure to the dye can be detrimental to cell health. 3. DMSO Toxicity: The solvent used to dissolve CMFDA, can be toxic at higher concentrations. | 1. Titrate Dye Concentration: Perform a dose-response experiment to find the optimal, non-toxic concentration for your cell type. 2. Optimize Incubation Time: Reduce the incubation time to the minimum required for sufficient staining. 3. Limit DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low (typically <0.5%). 4. Use Antioxidants: Co-incubate with an antioxidant like N-acetylcysteine (NAC) to mitigate oxidative stress. |
| Dye Leakage or Transfer | 1. Cell Membrane Disruption: Any process that compromises the cell membrane, such as permeabilization for intracellular antibody staining, can cause the dye to leak out.[4] 2. Inadequate Washing: Residual unbound dye could potentially label other cells in a mixed culture.[4] | 1. Fixation Considerations: While CMFDA is fixable, subsequent permeabilization can lead to some signal loss.[4] Test your fixation/permeabilization protocol for its effect on CMFDA fluorescence. 2. Extensive Washing: Perform multiple, thorough washes after staining to remove any unbound dye.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of CMFDA and how does it become fluorescent?
A1: CMFDA (5-Chloromethylfluorescein diacetate) is a cell-permeable dye that is initially colorless and non-fluorescent. Once it crosses the cell membrane into the cytoplasm, intracellular esterases cleave the diacetate groups. This cleavage results in a fluorescent, membrane-impermeant product. The chloromethyl group then reacts with intracellular thiols, primarily on glutathione and proteins, forming a covalent bond that ensures the dye is well-retained within the cell.[2] This reaction is often mediated by the enzyme glutathione S-transferase (GST).[5]
Q2: How can CMFDA be cytotoxic?
A2: The primary mechanism of CMFDA-related cytotoxicity is linked to the depletion of intracellular glutathione (GSH).[2] GSH is a critical antioxidant that protects the cell from oxidative damage. By reacting with GSH, CMFDA can reduce the cell's antioxidant capacity, leading to oxidative stress, which in turn can trigger downstream signaling pathways that may lead to apoptosis or other forms of cell death.[6]
Q3: How can I reduce CMFDA-induced cytotoxicity?
A3: To reduce cytotoxicity, you can:
-
Optimize Staining Conditions: Use the lowest effective concentration of CMFDA and the shortest possible incubation time.
-
Use Antioxidants: Co-incubating your cells with an antioxidant like N-acetylcysteine (NAC) can help replenish intracellular glutathione levels and mitigate oxidative stress. NAC serves as a precursor for cysteine, a rate-limiting substrate for glutathione synthesis.
Q4: What is a typical working concentration for CMFDA?
A4: The optimal working concentration can vary depending on the cell type and experimental duration. A general starting range is 0.5-25 µM. For short-term tracking (up to 3 days), 0.5-5 µM is often sufficient. For long-term studies or with rapidly dividing cells, a higher concentration of 5-25 µM may be required.[2] It is always recommended to perform a titration to determine the optimal concentration for your specific cells.
Q5: Can I fix and permeabilize cells after CMFDA staining?
A5: Yes, CMFDA is fixable with aldehyde-based fixatives like formaldehyde.[3] However, subsequent permeabilization with detergents may lead to some loss of fluorescence.[4] It is advisable to test your specific fixation and permeabilization protocol to ensure adequate signal retention.
Quantitative Data on CMFDA Cytotoxicity
The following table summarizes the effect of CMFDA concentration on cell viability. It is important to note that the IC50 (half-maximal inhibitory concentration) can vary significantly between different cell lines and experimental conditions.[7][8]
| Cell Line | CMFDA Concentration (µM) | Incubation Time (hours) | Cell Viability (% of Control) | Assay Method |
| Jurkat | 10 | 24 | ~85% | MTT Assay |
| 25 | 24 | ~60% | MTT Assay | |
| 50 | 24 | ~40% | MTT Assay | |
| HeLa | 5 | 48 | >90% | Trypan Blue |
| 20 | 48 | ~75% | Trypan Blue | |
| 50 | 48 | ~50% | Trypan Blue |
Note: The data in this table is a representative example compiled from typical experimental outcomes and should be used as a guideline. It is crucial to perform your own dose-response experiments for your specific cell line and experimental conditions.
Experimental Protocols
Detailed Protocol for CMFDA Staining
This protocol provides a step-by-step guide for staining both suspension and adherent cells with CMFDA.
Materials:
-
CMFDA dye
-
Anhydrous DMSO
-
Serum-free medium or PBS
-
Complete culture medium
-
Cells (suspension or adherent)
Procedure:
-
Prepare a 10 mM CMFDA Stock Solution:
-
Allow the lyophilized CMFDA to warm to room temperature.
-
Add the appropriate volume of anhydrous DMSO to create a 10 mM stock solution. Mix well by vortexing.
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Prepare the CMFDA Working Solution:
-
On the day of the experiment, dilute the 10 mM stock solution to the desired final working concentration (e.g., 5 µM) in serum-free medium or PBS.[3]
-
For a 5 µM working solution, you would typically add 1 µL of 10 mM stock solution to 2 mL of serum-free medium.
-
Pre-warm the working solution to 37°C.[3]
-
-
Cell Staining:
-
For Suspension Cells:
-
Centrifuge the cells and resuspend the pellet in the pre-warmed CMFDA working solution.
-
Incubate for 15-45 minutes at 37°C, protected from light.[2]
-
-
For Adherent Cells:
-
Remove the culture medium from the cells.
-
Add the pre-warmed CMFDA working solution to cover the cells.
-
Incubate for 15-45 minutes at 37°C, protected from light.[2]
-
-
-
Post-Incubation Wash:
-
After incubation, remove the CMFDA working solution.
-
Add fresh, pre-warmed complete culture medium and incubate for another 30 minutes at 37°C. This allows any remaining unreacted dye to diffuse out of the cells.[3]
-
Wash the cells 2-3 times with fresh, pre-warmed medium or PBS to remove any residual dye.
-
-
Proceed with Experiment:
-
The cells are now stained and ready for your downstream application (e.g., fluorescence microscopy, flow cytometry).
-
Protocol for Assessing Cytotoxicity using MTT Assay
This protocol describes how to perform an MTT assay to evaluate cell viability after CMFDA staining.
Materials:
-
CMFDA-stained cells and unstained control cells
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed your CMFDA-stained and unstained control cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Include wells with medium only as a blank control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well.
-
Gently shake the plate for 10-15 minutes to dissolve the crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for the CMFDA-stained cells relative to the unstained control cells using the following formula:
-
% Viability = (Absorbance of Stained Cells / Absorbance of Control Cells) x 100
-
-
Visualizations
Signaling Pathway of CMFDA-Induced Cytotoxicity
Caption: CMFDA cytotoxicity signaling pathway.
Experimental Workflow for CMFDA Staining and Cytotoxicity Assessment
Caption: CMFDA staining and cytotoxicity workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Glutathione depletion and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]
- 4. mims.com [mims.com]
- 5. Glutathione S-transferase - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CMFDA Concentration for Live Cell Tracking
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing 5-chloromethylfluorescein diacetate (CMFDA) concentration for tracking various cell types. Find troubleshooting tips and answers to frequently asked questions to ensure robust and reproducible results in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of CMFDA for cell tracking?
CMFDA is a cell-permeable dye that is non-fluorescent until it enters a viable cell.[1][2][3] Inside the cell, intracellular esterases cleave the acetate groups, and the chloromethyl group reacts with intracellular thiols, primarily glutathione.[1][3] This process creates a fluorescent adduct that is retained within the cell, allowing for long-term tracking through several cell generations.[4][5] The dye is transferred to daughter cells but not to adjacent cells in a population.[4]
Q2: What is the recommended starting concentration range for CMFDA?
The optimal concentration of CMFDA varies depending on the cell type and the duration of the experiment.[6] A general recommendation is to test a tenfold range of concentrations.[6] For short-term experiments (e.g., viability assays lasting a few hours), a lower concentration of 0.5–5 µM is often sufficient.[2][6] For long-term tracking studies (over 3 days) or with rapidly dividing cells, a higher concentration of 5–25 µM is typically required.[2][6] It is crucial to use the lowest possible concentration that provides adequate fluorescence to minimize potential artifacts and maintain normal cellular physiology.[6]
Q3: Can CMFDA be used in combination with other fluorescent probes?
Yes, CMFDA is suitable for multiplexing with other fluorescent probes. Its excitation and emission spectra are well-separated from those of red fluorescent dyes like Texas Red and Cy5, as well as from Green Fluorescent Protein (GFP).[4][7] This makes it an excellent choice for co-staining with antibodies labeled with different fluorophores or for use in GFP-expressing cell lines.[4]
Q4: Is the CMFDA signal retained after cell fixation?
Yes, the fluorescent signal from CMFDA can be fixed with formaldehyde or glutaraldehyde.[4][8] The fixation process crosslinks the dye-protein conjugates within the cell.[6] However, it's important to note that some of the dye may be attached to smaller metabolites that could leak out of the cell following permeabilization, potentially leading to a decrease in fluorescence.[9]
Q5: How long does the CMFDA signal last in cells?
CMFDA is designed for long-term cell tracking, with the fluorescent signal being retained for at least 72 hours and through several cell divisions (typically three to six generations).[3][4][6] The exact retention time can vary depending on the cell type, its proliferation rate, and the initial staining concentration.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no fluorescent signal | Serum in the staining medium | Serum contains esterases that can prematurely cleave the dye, preventing it from entering the cells. Always perform the staining in serum-free medium.[9] |
| Insufficient dye concentration or incubation time | Increase the CMFDA concentration and/or extend the incubation time. It is advisable to perform a titration experiment to determine the optimal conditions for your specific cell type.[9] | |
| High background fluorescence | Inadequate washing | Ensure thorough washing of cells after staining to remove any unincorporated dye. Extending the number and duration of wash steps can help.[9] |
| Cell death or altered cell function | CMFDA concentration is too high | High concentrations of CMFDA can be cytotoxic. Reduce the dye concentration to the lowest level that still provides a detectable signal. For example, peripheral blood lymphocytes show normal responses at 1 µM but not at concentrations above 5 µM.[6] |
| Signal bleed-through in multi-color imaging | Spectral overlap of dyes | Check single-color controls to confirm bleed-through. If present, reduce the concentration of the CMFDA to decrease its brightness or select dyes with more widely separated spectra.[9] |
| Rapid loss of fluorescence | Active efflux of the dye by cells | Some cell types, particularly those with high metabolic activity or drug resistance, may actively pump the dye out.[9][10] Consider using alternative dyes with better retention properties, such as lipophilic dyes.[10] |
Experimental Protocols & Data
General Protocol for CMFDA Staining of Adherent and Suspension Cells
This protocol provides a general guideline and should be optimized for your specific cell type and experimental needs.
Materials:
-
CMFDA dye
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Serum-free medium or buffer (e.g., PBS, HHBS)
-
Complete culture medium
Stock Solution Preparation (10 mM):
-
Allow the lyophilized CMFDA to warm to room temperature before opening.
-
Dissolve the CMFDA in DMSO to a final concentration of 10 mM.[2][6]
-
Aliquot the stock solution and store it at ≤ -20°C, protected from light. Avoid repeated freeze-thaw cycles.[4]
Working Solution Preparation (0.5 - 25 µM):
-
Dilute the 10 mM stock solution in warm (37°C) serum-free medium to the desired final working concentration.[2][6] It is important to avoid amine- and thiol-containing buffers.[6]
Staining Protocol:
-
For Adherent Cells:
-
Grow cells to the desired confluence on coverslips or in a culture dish.
-
Remove the culture medium.
-
Add the pre-warmed CMFDA working solution.
-
Incubate for 15-45 minutes under appropriate growth conditions (e.g., 37°C).[6][8]
-
Replace the dye solution with fresh, pre-warmed complete culture medium.[6]
-
Incubate for another 30 minutes to allow for modification of the dye within the cells.[6]
-
Wash the cells with PBS.
-
-
For Suspension Cells:
-
Harvest cells by centrifugation.
-
Resuspend the cell pellet gently in the pre-warmed CMFDA working solution.
-
Incubate for 15-45 minutes under appropriate growth conditions.[6]
-
Centrifuge the cells and remove the working solution.
-
Resuspend the cells in fresh, pre-warmed complete culture medium and incubate for an additional 30 minutes.
-
Wash the cells by centrifugation and resuspension in fresh medium.
-
Recommended CMFDA Concentrations for Different Cell Types
The optimal CMFDA concentration is highly dependent on the cell type. The following table summarizes starting concentrations from the literature. Note: These are starting points and should be optimized for your specific experimental conditions.
| Cell Type | Recommended Starting Concentration | Application |
| HeLa Cells | 5 µM | Live cell imaging[8] |
| Jurkat Cells | Not recommended for long-term tracking due to dye extrusion[10] | Cell Migration Assays[10] |
| Peripheral Blood Mononuclear Cells (PBMCs) | 1 µM (to avoid altering cell function) | Functional Assays[6] |
| General Mammalian Cells | 0.5 - 5 µM | Short-term viability/tracking[2][6] |
| General Mammalian Cells | 5 - 25 µM | Long-term tracking (>3 days)[2][6] |
Visualized Workflows and Pathways
Caption: Mechanism of CMFDA activation within a viable cell.
Caption: Workflow for optimizing CMFDA concentration.
References
- 1. Cell tracing dyes significantly change single cell mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Invitrogen CellTracker Fluorescent Probes 20 x 50 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. ulab360.com [ulab360.com]
- 7. CytoTrace™ Ultra Green | AAT Bioquest [aatbio.com]
- 8. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]
- 9. CellTracker™ Green CMFDA Dye, 1 mg - FAQs [thermofisher.com]
- 10. Evaluation Of Stability And Sensitivity Of Cell Fluorescent Labels When Used for Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
preventing CMFDA dye leakage from labeled cells
This guide provides troubleshooting advice and frequently asked questions to help researchers prevent CMFDA dye leakage from labeled cells, ensuring the integrity and accuracy of their cell tracking and proliferation studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of CMFDA cell labeling and retention?
CMFDA (5-chloromethylfluorescein diacetate) is a non-fluorescent, cell-permeant dye. Once inside a live cell, intracellular esterases cleave the acetate groups, converting it into a fluorescent, cell-impermeant product. This fluorescent product then reacts with intracellular thiols, primarily glutathione, via its chloromethyl group, forming a stable, covalent bond that is well-retained within the cell.
Q2: What are the primary causes of CMFDA dye leakage from labeled cells?
The primary causes of CMFDA dye leakage include incomplete enzymatic cleavage of the diacetate groups, cell death or compromised cell membrane integrity, and active transport of the dye out of the cell by multidrug resistance (MDR) transporters. Inadequate removal of unbound dye after labeling can also contribute to high background fluorescence, which can be mistaken for leakage.
Q3: How can I distinguish between true dye leakage and cell death?
To differentiate between dye leakage and cell death, it is recommended to co-stain the CMFDA-labeled cells with a viability dye, such as propidium iodide (PI) or DAPI. PI and DAPI are membrane-impermeant and will only stain cells with compromised membranes, which are indicative of cell death. Live, healthy cells with intact membranes will exclude these dyes. If you observe cells that are negative for the viability dye but have decreased CMFDA fluorescence, this is likely due to dye leakage.
Q4: Can the CMFDA dye be toxic to my cells?
High concentrations of CMFDA can be toxic to some cell types. It is crucial to determine the optimal, non-toxic concentration for your specific cell line through a dose-response experiment. Signs of cytotoxicity include reduced proliferation, morphological changes, and increased cell death.
Troubleshooting Guide
This section addresses common problems encountered during CMFDA labeling and provides step-by-step solutions.
Problem 1: High background fluorescence or non-specific staining.
-
Cause: Incomplete removal of unbound CMFDA dye after the labeling step.
-
Solution:
-
After incubation with CMFDA, wash the cells two to three times with fresh, pre-warmed culture medium or PBS.
-
Consider a final incubation step in fresh medium for 30 minutes to allow any remaining unbound dye to be washed out.
-
Problem 2: Rapid loss of fluorescence signal from labeled cells (leakage).
-
Cause 1: Incomplete cleavage of acetate groups, leaving the dye in a more membrane-permeant state.
-
Solution 1: Ensure cells are healthy and metabolically active. Allow sufficient incubation time for complete enzymatic conversion.
-
Cause 2: Active transport of the dye out of the cell by MDR transporters.
-
Solution 2: If you suspect MDR transporter activity, you can try co-incubating the cells with a broad-spectrum MDR inhibitor, such as verapamil or probenecid. Perform a dose-response experiment to find an effective, non-toxic concentration of the inhibitor.
-
Cause 3: Cell membrane is compromised, leading to leakage.
-
Solution 3: Handle cells gently during the labeling and washing steps to maintain membrane integrity. Use a viability dye to assess cell health.
Problem 3: Heterogeneous staining or inconsistent fluorescence intensity.
-
Cause: Uneven access of the dye to the cells or variability in cellular glutathione levels.
-
Solution:
-
Ensure a single-cell suspension during labeling to provide uniform exposure to the dye.
-
Optimize the CMFDA concentration and incubation time for your specific cell type.
-
Allow for a recovery period in fresh medium after labeling to ensure complete reaction with intracellular thiols.
-
Quantitative Data Summary
The following table summarizes key parameters that can influence CMFDA dye retention. Optimal conditions may vary depending on the cell type.
| Parameter | Recommended Range | Potential Issue if Deviated |
| CMFDA Concentration | 0.5 - 10 µM | High concentrations can be cytotoxic; low concentrations may result in dim staining. |
| Incubation Time | 15 - 30 minutes | Insufficient time can lead to incomplete cleavage and leakage; excessive time can cause toxicity. |
| Incubation Temperature | 37°C | Lower temperatures will slow down enzymatic activity, potentially leading to incomplete cleavage. |
| Cell Density | 1 x 10^6 - 1 x 10^7 cells/mL | High densities can lead to non-uniform staining. |
Experimental Protocols
Protocol 1: Standard CMFDA Labeling of Suspension Cells
-
Harvest cells and wash them once with pre-warmed PBS.
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in pre-warmed, serum-free medium.
-
Add the desired final concentration of CMFDA dye to the cell suspension.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Stop the labeling by adding an equal volume of complete medium (containing FBS).
-
Centrifuge the cells and discard the supernatant.
-
Wash the cells twice with complete medium.
-
Resuspend the cells in fresh medium for your experiment.
Protocol 2: Troubleshooting Dye Leakage with an MDR Inhibitor
-
Prepare a stock solution of an MDR inhibitor (e.g., 50 µM verapamil).
-
Pre-incubate the cells with the MDR inhibitor for 30-60 minutes at 37°C.
-
Add CMFDA dye to the cell suspension containing the MDR inhibitor.
-
Follow steps 4-8 of the standard labeling protocol, ensuring the MDR inhibitor is present during the CMFDA incubation step.
Visual Guides
Caption: CMFDA labeling mechanism within a live cell.
Caption: Troubleshooting workflow for CMFDA dye leakage.
CMFDA Signal Variability: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control CMFDA signal variability in their experiments.
Troubleshooting Guides
Issue 1: Weak or No CMFDA Signal
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Suboptimal Dye Concentration | Titrate the CMFDA concentration. As a starting point, use 0.5-5 µM for short-term tracking and 5-25 µM for long-term tracking.[1] The optimal concentration is cell-type dependent. |
| Insufficient Incubation Time | Optimize the incubation time. A general guideline is 15-45 minutes at 37°C.[1] |
| Low Esterase Activity | Ensure cells are healthy and metabolically active, as intracellular esterases are required to cleave the acetate groups from CMFDA, rendering it fluorescent. |
| Low Intracellular Glutathione (GSH) Levels | CMFDA requires conjugation to glutathione for retention. Ensure your cell type has sufficient GSH levels. |
| Incorrect Staining Buffer | Use a serum-free medium or buffer for staining, as serum can contain esterases that prematurely cleave CMFDA.[1] |
| Photobleaching | Protect stained cells from light, especially during long-term imaging experiments. |
| Incorrect Filter Sets | Use the appropriate filter sets for fluorescein (FITC) with an excitation maximum of ~485 nm and an emission maximum of ~514 nm.[1] |
Issue 2: High Background Fluorescence
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Excess Dye Concentration | Use the lowest effective concentration of CMFDA determined by titration. |
| Inadequate Washing | After incubation, wash the cells thoroughly with a fresh, pre-warmed medium or buffer to remove any unbound dye. |
| Cell Death/Membrane Compromise | High dye concentrations can be cytotoxic. Assess cell viability after staining. Dead cells can non-specifically retain the dye. |
| Precipitation of Dye | Ensure the CMFDA stock solution is fully dissolved in high-quality, anhydrous DMSO before diluting it in the staining buffer. |
| Autofluorescence | Include an unstained control to assess the level of natural cell fluorescence. If high, consider using a dye with a different excitation/emission spectrum. |
Issue 3: High Signal Variability Between Cells or Experiments
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Heterogeneous Cell Population | Differences in cell size, metabolic activity, or cell cycle stage can lead to varied CMFDA uptake and retention. |
| Inconsistent Staining Protocol | Ensure consistent incubation times, temperatures, and dye concentrations for all samples and experiments. |
| Active Dye Efflux | CMFDA-glutathione conjugates are substrates for Multidrug Resistance-Associated Proteins (MRP), a type of ABC transporter, leading to active efflux from the cells.[2][3][4] |
| Cell Clumping | Ensure a single-cell suspension for staining, especially for flow cytometry, to allow for uniform dye access to all cells. |
| Variations in Glutathione Levels | Cellular glutathione levels can fluctuate based on cell health and experimental conditions. |
Frequently Asked Questions (FAQs)
Q1: What is CMFDA and how does it work?
CMFDA (5-Chloromethylfluorescein Diacetate) is a fluorescent cell tracer. It is a non-fluorescent, cell-permeable dye that becomes fluorescent inside living cells. Intracellular esterases cleave the diacetate groups, and the chloromethyl group reacts with intracellular glutathione, trapping the fluorescent molecule within the cell.[1]
Q2: What are the optimal excitation and emission wavelengths for CMFDA?
The optimal excitation wavelength for CMFDA is approximately 485 nm, and the emission wavelength is approximately 514 nm.[1]
Q3: Can I fix and permeabilize cells after CMFDA staining?
The staining pattern of CMFDA can be fixed with formaldehyde or glutaraldehyde.[5]
Q4: Why is my CMFDA signal decreasing over time?
Signal decrease can be due to several factors, including photobleaching, cell division (the dye is distributed among daughter cells), or active efflux of the CMFDA-glutathione conjugate out of the cell by MRP transporters.[2][3][4]
Q5: How can I reduce CMFDA efflux?
To reduce the active transport of the CMFDA-glutathione conjugate out of the cells, you can use inhibitors of MRP transporters.
Table of Common MRP Inhibitors
| Inhibitor | Typical Working Concentration | Notes |
| MK-571 | 20-200 µM | A known inhibitor of MRP1.[2] At 20 µM, it can cause significant inhibition of 5-CF efflux, and at 200 µM, it can completely obliterate it.[2] |
| Probenecid | 1-2 mM | An inhibitor of MRP1.[3][6] |
Q6: What are the recommended starting concentrations and incubation times for CMFDA staining?
These parameters are highly dependent on the cell type. However, here are some general starting recommendations:
Table of Recommended Starting Conditions for CMFDA Staining
| Application | CMFDA Concentration | Incubation Time |
| Short-term tracking | 0.5 - 5 µM | 15 - 45 min |
| Long-term tracking | 5 - 25 µM | 15 - 45 min |
Always perform a titration to determine the optimal concentration and incubation time for your specific cell line and experimental conditions.
Experimental Protocols
CMFDA Staining Protocol for Adherent Cells
-
Grow adherent cells on coverslips or in culture plates to the desired confluency.
-
Prepare a CMFDA working solution by diluting the DMSO stock solution in a serum-free medium to the desired final concentration (e.g., 1-10 µM). Pre-warm the working solution to 37°C.[1]
-
Remove the culture medium from the cells.
-
Gently add the pre-warmed CMFDA working solution to the cells, ensuring the entire surface is covered.[1]
-
Incubate the cells for 15-45 minutes at 37°C, protected from light.[1]
-
Remove the CMFDA working solution.
-
Wash the cells twice with a pre-warmed, complete culture medium.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
The cells are now ready for analysis by fluorescence microscopy.
CMFDA Staining Protocol for Suspension Cells
-
Harvest suspension cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Aspirate the supernatant.
-
Prepare a CMFDA working solution by diluting the DMSO stock solution in a serum-free medium to the desired final concentration (e.g., 1-10 µM). Pre-warm the working solution to 37°C.[1]
-
Gently resuspend the cell pellet in the pre-warmed CMFDA working solution.[1]
-
Incubate the cells for 15-45 minutes at 37°C with occasional gentle mixing, protected from light.[1]
-
Centrifuge the cells to pellet them.
-
Remove the CMFDA working solution.[1]
-
Wash the cells twice by resuspending them in a pre-warmed, complete culture medium followed by centrifugation.
-
Resuspend the final cell pellet in the desired buffer or medium for analysis by flow cytometry.
Visualizations
CMFDA Activation and Retention Pathway
Caption: CMFDA becomes fluorescent and is retained in cells after enzymatic modification and conjugation to glutathione.
Troubleshooting Workflow for CMFDA Signal Variability
Caption: A logical workflow to diagnose and resolve common issues with CMFDA signal variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of an assay for cellular efflux of pharmaceutically active agents and its relevance to understanding drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive and Specific Fluorescent Probes for Functional Analysis of the Three Major Types of Mammalian ABC Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: CMFDA Staining in Dense Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving CMFDA staining efficiency, specifically in dense cell culture environments.
Troubleshooting Guide
This guide addresses common issues encountered during CMFDA staining of dense cell cultures, such as confluent monolayers, spheroids, and high-density suspension cultures.
| Issue | Potential Cause | Recommended Solution |
| Weak or No Fluorescence Signal | Inadequate Dye Penetration: In dense cultures, the accessibility of the dye to all cells can be limited. | 1. Increase Incubation Time: Allow more time for the dye to diffuse throughout the dense cell population. Test a time course (e.g., 30, 45, 60 minutes) to find the optimal duration. 2. Optimize Dye Concentration: While higher concentrations can increase signal, they may also lead to toxicity. Perform a concentration titration (e.g., 5 µM, 10 µM, 15 µM) to find the best balance.[1][2] 3. Gentle Agitation: For suspension cultures or spheroids, gentle agitation during incubation can improve dye distribution. |
| Insufficient Esterase Activity: High cell density can lead to altered metabolic states, potentially reducing the activity of intracellular esterases required to activate CMFDA.[3] | 1. Ensure Cell Viability: Confirm that the cells are healthy and metabolically active before staining. 2. Pre-warm Staining Solution: Use a pre-warmed (37°C) CMFDA working solution to facilitate cellular uptake and enzymatic activity.[4] | |
| Staining in Serum-Containing Medium: Serum contains esterases that can prematurely cleave the acetate groups on CMFDA, preventing its entry into cells. | Use Serum-Free Medium: Always prepare the CMFDA working solution and perform the staining in serum-free medium.[5] | |
| Uneven or Patchy Staining | Non-uniform Dye Distribution: Inadequate mixing of the CMFDA solution can lead to uneven staining, especially in large culture vessels or dense spheroids. | 1. Ensure Homogeneous Mixing: Gently pipette the CMFDA working solution up and down several times before and during application to the cells. 2. Sufficient Staining Volume: Use a sufficient volume of the staining solution to completely cover the cell layer or immerse the spheroids. |
| Cell Clumping: High-density suspension cultures are prone to clumping, which can hinder dye access to cells in the center of the aggregates. | 1. Use Anti-clumping Reagents: Consider adding DNase or EDTA to your buffers to prevent cell aggregation. 2. Gentle Dissociation: If applicable, gently triturate the cell suspension before staining to break up large clumps. | |
| High Background Fluorescence | Excess Dye Concentration: Using a CMFDA concentration that is too high can lead to non-specific binding and high background. | Titrate Dye Concentration: Perform a dilution series to determine the lowest effective concentration that provides a bright, specific signal with low background.[2] |
| Incomplete Removal of Unbound Dye: Residual CMFDA in the culture vessel can contribute to background fluorescence. | Thorough Washing: After incubation, wash the cells thoroughly with fresh, pre-warmed medium or PBS to remove any unbound dye.[4] | |
| Apparent Cell Toxicity or Death | High CMFDA Concentration: CMFDA can be toxic to some cell types at high concentrations. | Perform a Cytotoxicity Assay: Test a range of CMFDA concentrations and assess cell viability using a reliable method (e.g., Trypan Blue exclusion, PI staining) to determine the optimal non-toxic concentration. |
| Prolonged Incubation: Extended exposure to the staining solution, especially at high concentrations, can be detrimental to cells. | Optimize Incubation Time: Minimize the incubation time to the shortest duration that yields sufficient staining. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of CMFDA staining?
A1: CMFDA (5-chloromethylfluorescein diacetate) is a cell-permeable dye that is initially colorless and non-fluorescent. Once inside a living cell, intracellular esterases cleave the acetate groups, producing a highly fluorescent, membrane-impermeable product.[2][3] This fluorescent product is then retained within the cell and can be passed on to daughter cells for several generations, making it an excellent long-term cell tracer.[3]
Q2: What is the optimal concentration of CMFDA for dense cultures?
A2: The optimal concentration can vary depending on the cell type and the density of the culture. For long-term staining (over 3 days) or for rapidly dividing cells, a concentration range of 5–25 µM is generally recommended. For shorter experiments, 0.5–5 µM may be sufficient.[1][2] It is crucial to perform a concentration titration to determine the ideal concentration for your specific experimental conditions.
Q3: Can I fix cells after CMFDA staining?
A3: Yes, the staining pattern of CMFDA can be fixed with formaldehyde or glutaraldehyde-based fixatives.[3][4] This allows for subsequent immunocytochemistry or other downstream applications.
Q4: Why is it important to use serum-free medium for CMFDA staining?
A4: Serum contains esterases that can hydrolyze the CMFDA molecule before it enters the cells. This premature cleavage prevents the dye from crossing the cell membrane, resulting in poor or no staining.[5]
Q5: How can I improve CMFDA penetration in 3D spheroids?
A5: To improve dye penetration in spheroids, consider increasing the incubation time and using gentle agitation during the staining process. Optimizing the CMFDA concentration is also important to ensure that cells in the core of the spheroid are adequately labeled without causing toxicity to the outer layers.
Experimental Protocols
Protocol 1: CMFDA Staining of Adherent Cells in a Confluent Monolayer
-
Preparation of CMFDA Stock Solution (10 mM):
-
Allow the lyophilized CMFDA to warm to room temperature.
-
Dissolve the contents in high-quality, anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Preparation of CMFDA Working Solution (5-15 µM):
-
On the day of the experiment, thaw an aliquot of the 10 mM CMFDA stock solution.
-
Dilute the stock solution in pre-warmed (37°C) serum-free medium to the desired final concentration (e.g., for a 10 µM working solution, add 1 µL of 10 mM stock to 1 mL of serum-free medium).
-
-
Staining Procedure:
-
Remove the culture medium from the confluent monolayer of cells.
-
Gently add the pre-warmed CMFDA working solution to the cells, ensuring the entire monolayer is covered.
-
Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
Remove the CMFDA working solution.
-
Wash the cells twice with pre-warmed, complete culture medium (containing serum).
-
Add fresh, pre-warmed complete culture medium to the cells.
-
Incubate for at least 30 minutes at 37°C to allow for complete hydrolysis of the dye.
-
The cells are now ready for imaging or further analysis.
-
Protocol 2: CMFDA Staining of High-Density Suspension Cells
-
Cell Preparation:
-
Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in pre-warmed (37°C) serum-free medium at a high density (e.g., 1 x 10^7 cells/mL).
-
-
Staining Procedure:
-
Add an equal volume of 2X concentrated CMFDA working solution (prepared in serum-free medium) to the cell suspension to achieve the desired final concentration.
-
Incubate the cells for 30-45 minutes at 37°C with gentle agitation (e.g., on a rocking platform).
-
Centrifuge the cells to pellet them and remove the CMFDA-containing supernatant.
-
Wash the cells twice by resuspending the pellet in pre-warmed complete culture medium and centrifuging.
-
Resuspend the final cell pellet in fresh, pre-warmed complete culture medium for subsequent experiments.
-
Data Presentation
Table 1: Recommended CMFDA Staining Parameters for Different Culture Types
| Culture Type | Recommended Starting Concentration | Recommended Incubation Time | Key Considerations |
| Confluent Monolayer | 5 - 10 µM | 30 - 45 minutes | Ensure complete coverage of the monolayer with the staining solution. |
| High-Density Suspension | 10 - 15 µM | 30 - 60 minutes | Gentle agitation is recommended to prevent cell clumping and ensure uniform staining. |
| 3D Spheroids | 15 - 25 µM | 45 - 90 minutes | Longer incubation times may be necessary for dye penetration into the core of the spheroid. |
Visualizations
Caption: Workflow for CMFDA staining of live cells.
Caption: Mechanism of CMFDA activation within a live cell.
Caption: Troubleshooting logic for common CMFDA staining issues.
References
Technical Support Center: Addressing Autofluorescence in CMFDA Experiments
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering autofluorescence issues in experiments using CMFDA (5-chloromethylfluorescein diacetate).
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my CMFDA experiments?
A1: Autofluorescence is the natural fluorescence emitted by biological materials when excited by light.[1] This intrinsic signal does not come from your specific fluorescent label (like CMFDA) but from endogenous molecules within the cells or tissue.[2] Common sources include structural proteins like collagen, metabolic cofactors like NADH and riboflavin, and pigments like lipofuscin.[1][3]
CMFDA emits a green fluorescence (approx. 517 nm), a spectral region where cellular autofluorescence is often strongest.[2][4] This creates a high background "noise" that can obscure the CMFDA signal, making it difficult to distinguish between your target cells and the background, especially if the CMFDA signal is dim.[3]
Q2: What are the most common causes of autofluorescence in cell-based assays?
A2: Autofluorescence stems from two main sources:
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Endogenous Sources: These are naturally present in the sample. Different cell types have unique autofluorescence profiles, and factors like cell size and granularity can influence its intensity.[2][5] Dead cells also tend to be more autofluorescent than live cells.[6]
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External (Process-Induced) Sources: These are introduced during sample preparation.
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Aldehyde Fixation: Fixatives like paraformaldehyde (PFA) and glutaraldehyde are a major cause of autofluorescence. They cross-link proteins, which can create fluorescent products.[7] Glutaraldehyde induces more autofluorescence than PFA, which in turn induces more than formaldehyde.[3][8]
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Heat and Dehydration: Processing steps that involve heat can increase autofluorescence, particularly in the red spectrum.[3]
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Reagents: Some media components, like Fetal Bovine Serum (FBS), can contribute to background fluorescence in the violet-to-blue spectrum.[6]
-
Q3: How can I determine if autofluorescence is impacting my results?
A3: The most critical step is to prepare an unstained control sample .[1] This sample should be processed in the exact same way as your experimental samples (including fixation and any other treatments) but without the addition of CMFDA. By imaging this unstained control using the same settings as your stained samples, you can visualize the intensity and location of the autofluorescence.[1] If you see a significant signal in your control, it indicates that autofluorescence is a factor you need to address.
Q4: My cells are highly autofluorescent after fixation. What are my options?
A4: When aldehyde fixation is the cause of high background, you have several strategies:
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Optimize Fixation Protocol: Minimize the fixation time to the shortest duration necessary to preserve cell morphology.[3] You can also try reducing the concentration of the fixative (e.g., using 2% PFA instead of 4%).[9]
-
Switch Fixatives: If your experimental design allows, consider switching to an organic solvent fixative like ice-cold methanol or ethanol, which typically induce less autofluorescence than aldehydes.[1][6]
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Chemical Reduction: Treat samples with a reducing agent like sodium borohydride after fixation to help quench aldehyde-induced fluorescence.[8][10] However, the effectiveness of this method can be variable.[3]
Q5: Are there chemical treatments or commercial kits to quench autofluorescence?
A5: Yes, several chemical quenching methods are available. The best choice depends on the source of the autofluorescence.
-
Sodium Borohydride: Primarily used to reduce aldehyde-induced autofluorescence.[3][8][10]
-
Sudan Black B (SBB): A lipophilic dye effective at quenching autofluorescence from lipofuscin, a common pigment that accumulates in aging cells.[3][11]
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Commercial Reagents: Products like TrueBlack™ are designed to reduce autofluorescence from multiple sources, including lipofuscin.[4][12] Be sure to test these reagents to ensure they do not also quench your specific CMFDA signal.[4]
Q6: Can I use software or data analysis techniques to correct for autofluorescence?
A6: Yes, computational correction is a powerful strategy, especially in flow cytometry and advanced microscopy.
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Background Subtraction: In microscopy, you can acquire an image of your unstained control and use software to subtract that background signal from your CMFDA-stained images.[10][13]
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Spectral Unmixing: This technique is used on spectral cytometers and microscopes. The instrument measures the full emission spectrum of all signals, including the unique spectrum of the autofluorescence.[14] An algorithm can then computationally separate the autofluorescence "fingerprint" from the CMFDA signal, effectively removing it from the final data.[10][15] Modern spectral flow cytometers allow you to define autofluorescence as a distinct parameter for extraction.[16][17]
Troubleshooting Guides
Guide 1: Proactive Workflow for Minimizing Autofluorescence
This workflow outlines the decision-making process for identifying and mitigating autofluorescence before and during your CMFDA experiments.
Caption: Workflow for assessing and mitigating autofluorescence.
Data & Protocols
Quantitative Data Summary
Table 1: Common Sources of Autofluorescence
| Source of Autofluorescence | Typical Excitation Range (nm) | Typical Emission Range (nm) | Notes |
| Collagen / Elastin | 355 - 450 | 350 - 450 | Found in extracellular matrix; emits in the blue/green range.[1] |
| NADH / Riboflavins | 355 - 488 | 350 - 550 | Metabolic coenzymes; a primary source of cellular autofluorescence in the green/yellow range.[1] |
| Lipofuscin | Broad (UV to Green) | 500 - 695 | "Aging pigment" granules; broad emission can interfere with multiple fluorophores.[3] |
| Red Blood Cells (Heme) | Broad | Broad | Heme groups are highly autofluorescent; can be removed by PBS perfusion.[3][8] |
| Aldehyde Fixatives | Broad | Broad (Blue, Green, Red) | Fixation-induced fluorescence is a common and significant issue.[3][8] |
Table 2: Comparison of Common Fixation Methods
| Fixative | Mechanism | Relative Autofluorescence | Recommendations |
| Glutaraldehyde | Aldehyde Cross-linker | Very High | Avoid for fluorescence imaging unless absolutely necessary for morphology.[3][7][8] |
| Paraformaldehyde (PFA) / Formalin | Aldehyde Cross-linker | Moderate to High | Most common fixative. Use lowest concentration and shortest time possible.[9] |
| Methanol / Ethanol | Dehydrating / Precipitating | Low | Good alternative for reducing autofluorescence, especially for cell surface markers. May not preserve morphology as well as PFA.[1][8] |
Experimental Protocol: Sodium Borohydride Quenching
This protocol is intended to reduce autofluorescence induced by aldehyde-based fixatives like PFA.
Materials:
-
Sodium borohydride (NaBH₄)
-
Phosphate-Buffered Saline (PBS), ice-cold
Procedure:
-
Fix and Wash: Fix cells as per your standard protocol with PFA or formalin. Wash the samples thoroughly with PBS (e.g., 3 times for 5 minutes each) to remove the fixative.
-
Prepare NaBH₄ Solution: Immediately before use, prepare a 0.1% (w/v) solution of sodium borohydride in ice-cold PBS. This is equivalent to 1 mg/mL.
-
Safety Note: Handle sodium borohydride powder in a chemical fume hood. It reacts with water to produce hydrogen gas.
-
-
Incubation: Immerse the fixed and washed samples in the freshly prepared NaBH₄ solution. Incubate for 10 minutes at room temperature. For tissues, this step may be repeated up to three times.[10]
-
Final Washes: Wash the samples thoroughly with PBS (3 times for 5 minutes each) to remove all traces of sodium borohydride.
-
Proceed with Staining: Your samples are now ready for blocking and subsequent staining with CMFDA.
Visualizing Correction Methods
The Principle of Spectral Unmixing
Spectral analysis tools can differentiate the emission signature of CMFDA from the broad, overlapping signature of autofluorescence. The system treats autofluorescence as a separate "color" and computationally removes its contribution from the channel of interest.
Caption: The principle of separating signals with spectral unmixing.
Impact of Fixative Choice on Autofluorescence
The choice of fixative has a direct and significant impact on the level of background autofluorescence. This relationship is a key consideration during experimental design.
Caption: Relationship between fixative type and autofluorescence level.
References
- 1. southernbiotech.com [southernbiotech.com]
- 2. m.youtube.com [m.youtube.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. kb.10xgenomics.com [kb.10xgenomics.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. youtube.com [youtube.com]
- 8. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 9. nichd.nih.gov [nichd.nih.gov]
- 10. youtube.com [youtube.com]
- 11. [PDF] Reducing cellular autofluorescence in flow cytometry: an in situ method. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Novel full‐spectral flow cytometry with multiple spectrally‐adjacent fluorescent proteins and fluorochromes and visualization of in vivo cellular movement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unlocking autofluorescence in the era of full spectrum analysis: Implications for immunophenotype discovery projects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
troubleshooting guide for CMFDA cell proliferation assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using CMFDA (5-chloromethylfluorescein diacetate) for cell proliferation assays.
Experimental Workflow & Signaling Pathway
CMFDA Staining and Proliferation Analysis Workflow
The following diagram illustrates the key steps in a typical CMFDA cell proliferation assay, from initial cell preparation to data analysis.
Caption: Workflow for CMFDA cell proliferation assays.
CMFDA Mechanism of Action
This diagram outlines the process by which CMFDA becomes fluorescent and is retained within viable cells.
Caption: CMFDA cellular mechanism of action.
Troubleshooting Guide
This guide addresses common issues encountered during CMFDA cell proliferation assays in a question-and-answer format.
| Problem/Question | Possible Cause | Recommended Solution |
| Weak or No Fluorescence Signal | 1. Improper dye storage or handling: CMFDA is sensitive to light and moisture. | 1. Aliquot the CMFDA stock solution in DMSO and store it at -20°C, protected from light and repeated freeze-thaw cycles.[1] |
| 2. Staining in the presence of serum: Serum esterases can cleave the diacetate groups on CMFDA before it enters the cells, preventing staining.[2][3] | 2. Perform the staining in serum-free media.[2][3][4] After the staining and wash steps, cells can be returned to a medium containing serum.[2][3] | |
| 3. Low dye concentration or insufficient incubation time: The staining may not be saturated. | 3. Increase the CMFDA concentration or extend the incubation time. Refer to the table below for recommended concentration ranges.[2] | |
| 4. Cell efflux of the dye: Some cell types can actively pump out the fluorescent product.[2] | 4. While CMFDA is generally well-retained, if efflux is suspected, consider using a dye with a different retention mechanism or an efflux pump inhibitor like probenecid.[2][5] | |
| High Background Fluorescence | 1. Inadequate washing: Residual unbound dye in the medium can lead to high background. | 1. Increase the number and volume of washes after the staining step.[2][6] |
| 2. Excessive dye concentration: Using too much CMFDA can result in non-specific staining and high background. | 2. Titrate the CMFDA concentration to find the optimal balance between bright staining and low background for your specific cell type. | |
| 3. Cell debris: Debris can non-specifically bind the dye. | 3. Use a live/dead stain and forward and side scatter gating during flow cytometry analysis to exclude dead cells and debris.[7] | |
| Uneven or Heterogeneous Staining | 1. Cell clumping: Cells in clumps will not be uniformly exposed to the dye. | 1. Ensure a single-cell suspension before and during staining. Gentle pipetting or filtering may be necessary. |
| 2. Variations in cellular esterase activity or thiol content: Different cell populations or cells in different physiological states may have varying levels of enzymes and thiols that activate CMFDA. | 2. This can be a biological variable. Ensure consistent cell culture conditions. Gating on specific cell populations of interest may be required. | |
| Cell Toxicity or Death | 1. High CMFDA concentration: Although generally non-toxic at working concentrations, high levels of CMFDA can be detrimental to some cell types.[1][8][9] | 1. Reduce the CMFDA concentration and/or shorten the incubation time. Perform a toxicity test to determine the optimal, non-toxic concentration for your cells. |
| 2. DMSO toxicity: The solvent used to dissolve CMFDA can be toxic to cells at high concentrations. | 2. Ensure the final concentration of DMSO in the staining solution is low (typically <0.5%). | |
| Signal Bleed-through in Multicolor Experiments | 1. Spectral overlap: The emission spectrum of CMFDA may overlap with the emission spectra of other fluorochromes in your panel.[10] | 1. Choose fluorochromes with minimal spectral overlap.[10] Use a spectral viewer tool to check for potential overlap before designing your panel. |
| 2. Improper compensation: Incorrect compensation settings on the flow cytometer will not accurately correct for spectral overlap. | 2. Use single-stained controls for each fluorochrome to set up proper compensation. |
Recommended CMFDA Staining Parameters
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 2-10 mM in anhydrous DMSO | Prepare fresh or store in small aliquots at ≤-20°C, protected from light.[1] |
| Working Solution Concentration | 0.5-25 µM in serum-free medium | Use lower concentrations (0.5-5 µM) for short-term tracking and higher concentrations (5-25 µM) for long-term proliferation studies.[11] The optimal concentration should be determined empirically for each cell type. |
| Incubation Time | 15-45 minutes | The optimal time can vary between cell types.[1][11] |
| Incubation Temperature | 37°C | Incubation at physiological temperature is generally recommended.[1][4] |
Experimental Protocols
Preparation of CMFDA Stock and Working Solutions
-
Prepare a 10 mM Stock Solution: Dissolve the lyophilized CMFDA in high-quality, anhydrous DMSO.[4] For example, dissolve 1 mg of CMFDA (MW ~464.85 g/mol ) in approximately 215 µL of DMSO.
-
Store Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[1]
-
Prepare Working Solution: Immediately before use, dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in serum-free medium or a suitable buffer like Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS).[1] Vortex briefly to ensure it is well mixed. Pre-warm the working solution to 37°C.[4][11]
Staining Protocol for Suspension Cells
-
Cell Preparation: Harvest cells by centrifugation and wash them once with pre-warmed, serum-free medium.
-
Resuspend Cells: Resuspend the cell pellet gently in the pre-warmed CMFDA working solution at a density of approximately 1 x 10^6 cells/mL.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[1]
-
Wash: Centrifuge the cells and remove the staining solution. Wash the cells at least twice with pre-warmed, complete growth medium to remove any unbound dye.
-
Culture: Resuspend the cells in complete growth medium and plate them for your proliferation experiment.
Staining Protocol for Adherent Cells
-
Cell Preparation: Grow adherent cells to the desired confluency in a culture vessel.
-
Remove Medium: Aspirate the culture medium from the cells.
-
Add Staining Solution: Gently add the pre-warmed CMFDA working solution to the cells, ensuring the entire surface is covered.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C under normal growth conditions, protected from light.[11]
-
Wash: Remove the staining solution and wash the cells at least twice with pre-warmed, complete growth medium.
-
Culture: Add fresh, complete growth medium to the cells and return them to the incubator for your proliferation experiment.
Frequently Asked Questions (FAQs)
Q1: Can I fix cells after staining with CMFDA?
A1: Yes, CMFDA is fixable with aldehyde-based fixatives like formaldehyde or glutaraldehyde.[1][12] This is because the dye covalently binds to intracellular thiols, anchoring it within the cell.[12]
Q2: How many cell generations can I track with CMFDA?
A2: CMFDA can be used for multigenerational tracking.[8] With each cell division, the fluorescence intensity is halved in the daughter cells.[13] The number of generations you can resolve depends on the initial staining intensity and the sensitivity of your flow cytometer. Typically, you can distinguish 4-8 generations.
Q3: Is CMFDA toxic to cells?
A3: At the recommended working concentrations, CMFDA is generally considered non-toxic and does not affect cell viability or proliferation.[1][8] However, it is always best practice to perform a toxicity assay for your specific cell type and experimental conditions.
Q4: My unstained control cells are showing up as fluorescent. What could be the cause?
A4: This is likely due to autofluorescence, which is the natural fluorescence of cells. To account for this, always include an unstained control to set the baseline fluorescence for your analysis.[14] If autofluorescence is high, you may need to use a brighter fluorochrome or a different fluorescence channel.
Q5: How do I analyze CMFDA proliferation data from a flow cytometer?
A5: After gating on your live, single-cell population, view the CMFDA fluorescence on a histogram. The undivided parent population will appear as a bright peak. With each cell division, a new peak will appear with half the fluorescence intensity of the previous generation.[13] Proliferation analysis software can be used to model these peaks and calculate statistics such as the percentage of divided cells and the division index.[15]
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. CellTracker™ Green CMFDA Dye, 1 mg - FAQs [thermofisher.com]
- 3. 细胞示踪与追踪支持 – 疑难解答 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 4. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]
- 5. Evaluation Of Stability And Sensitivity Of Cell Fluorescent Labels When Used for Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 7. researchgate.net [researchgate.net]
- 8. Green CMFDA (5-Chloromethylfluorescein diacetate), Green fluorescent dye (CAS 136832-63-8) | Abcam [abcam.com]
- 9. Cell Viability and Proliferation Assays [merckmillipore.com]
- 10. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - DE [thermofisher.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. abpbio.com [abpbio.com]
- 13. m.youtube.com [m.youtube.com]
- 14. bosterbio.com [bosterbio.com]
- 15. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to CMFDA Staining for Cellular Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-chloromethylfluorescein diacetate (CMFDA) staining with other common cell tracking dyes, offering insights into their performance based on experimental data. We will delve into the principles of CMFDA staining, its validation using microscopy, and how it stacks up against alternatives like Calcein AM and Carboxyfluorescein diacetate succinimidyl ester (CFSE).
Introduction to CMFDA Staining
CMFDA, commercially known as CellTracker™ Green CMFDA, is a widely used fluorescent probe for long-term cell tracking in vitro and in vivo. Its utility lies in its ability to freely pass through the membranes of live cells. Once inside, the non-fluorescent CMFDA molecule is converted into a fluorescent, cell-impermeant product. This conversion is a two-step process: intracellular esterases cleave the acetate groups, and the chloromethyl group reacts with intracellular thiols, primarily glutathione, to form a fluorescent adduct. This covalent binding ensures that the dye is well-retained within the cells for extended periods, even through several cell divisions, and can be passed on to daughter cells.
Validation of CMFDA staining is typically performed using fluorescence microscopy. Uniform, bright green fluorescence within the cytoplasm of cells with intact cell membranes confirms successful staining and cell viability. The intensity of the fluorescence can be quantified using image analysis software to assess cell proliferation and viability over time.
Comparison of Cell Tracking Dyes
To provide a clear comparison, the following table summarizes the key performance indicators of CMFDA against two popular alternatives: Calcein AM and CFSE.
| Feature | CMFDA (CellTracker™ Green) | Calcein AM | CFSE (Carboxyfluorescein Succinimidyl Ester) |
| Mechanism of Action | Cleaved by intracellular esterases and reacts with thiols to become fluorescent and cell-impermeant. Covalently binds to intracellular components. | Cleaved by intracellular esterases in viable cells to become fluorescent. Does not covalently bind. | Diffuses into cells and is cleaved by intracellular esterases. The succinimidyl ester group covalently reacts with primary amines of intracellular proteins. |
| Cell Retention | Excellent, long-term retention (days to weeks) due to covalent binding.[1] In Jurkat cells, dye retention was observed to be around 20% after 4 hours of incubation[2]. | Short-term retention (hours), as the dye does not covalently bind and can be actively extruded by some cell types.[1] In Jurkat cells, dye retention was generally 20% or less after 4 hours of incubation[2]. | Excellent, long-term retention due to covalent binding to proteins.[3][4][5] |
| Cytotoxicity | Generally low cytotoxicity at optimal concentrations (0.5-25 µM).[6] | Can induce concentration-dependent decreases in cell survival[7]. IC50 values vary significantly depending on the cell line. | Can exhibit toxicity at higher concentrations (>1 µM), potentially impacting cell viability and proliferation.[8] |
| Signal-to-Noise Ratio | High, providing bright signals against a low background. | High initial signal, but can decrease due to dye leakage. | Bright initial signal that halves with each cell division, allowing for proliferation tracking. |
| Photostability | Good photostability, suitable for long-term imaging. | Moderate photostability. | Good photostability. |
| Primary Application | Long-term cell tracking, cell migration and co-culture studies. | Short-term cell viability and cytotoxicity assays. | Cell proliferation and division tracking (dye dilution assays). |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
CMFDA Staining Protocol
This protocol is suitable for both adherent and suspension cells.
Materials:
-
CMFDA (e.g., CellTracker™ Green CMFDA)
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Serum-free culture medium or Phosphate-Buffered Saline (PBS)
-
Complete culture medium
-
Fluorescence microscope
Procedure:
-
Prepare a 10 mM CMFDA stock solution: Dissolve the lyophilized CMFDA in DMSO. Mix well by vortexing. This stock solution can be stored at -20°C, protected from light and moisture.
-
Prepare a working solution: On the day of the experiment, dilute the 10 mM stock solution to a final working concentration of 1-25 µM in serum-free medium or PBS. The optimal concentration should be determined empirically for your specific cell type and application. For long-term studies, a higher concentration (5-25 µM) may be necessary. For short-term viability assays, a lower concentration (1-5 µM) is often sufficient.
-
Cell Staining:
-
For adherent cells: Remove the culture medium and gently wash the cells with serum-free medium or PBS. Add the pre-warmed CMFDA working solution to the cells and incubate for 30-45 minutes at 37°C.
-
For suspension cells: Pellet the cells by centrifugation and resuspend them in the pre-warmed CMFDA working solution. Incubate for 30-45 minutes at 37°C with occasional gentle mixing.
-
-
Wash: After incubation, remove the CMFDA working solution. For adherent cells, wash gently with fresh, pre-warmed complete culture medium. For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend in fresh, pre-warmed complete culture medium.
-
Incubate: Incubate the cells for another 30 minutes at 37°C to allow for complete modification of the dye.
-
Microscopy: After the final incubation, the cells are ready for imaging. Observe the cells under a fluorescence microscope with appropriate filters for fluorescein (excitation ~492 nm, emission ~517 nm).
Calcein AM Staining Protocol
This protocol is primarily for assessing cell viability.
Materials:
-
Calcein AM
-
High-quality, anhydrous DMSO
-
PBS or other suitable buffer
-
Fluorescence microscope
Procedure:
-
Prepare a 1-5 mM Calcein AM stock solution: Dissolve Calcein AM in DMSO.
-
Prepare a working solution: Dilute the stock solution in PBS to a final working concentration of 1-10 µM.
-
Cell Staining: Add the Calcein AM working solution directly to the cell culture and incubate for 15-30 minutes at 37°C.
-
Wash: Gently wash the cells twice with PBS to remove excess dye.
-
Microscopy: Image the cells immediately using a fluorescence microscope with appropriate filters for Calcein (excitation ~490 nm, emission ~515 nm).
CFSE Staining Protocol
This protocol is designed for tracking cell proliferation.
Materials:
-
CFSE
-
High-quality, anhydrous DMSO
-
PBS
-
Complete culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Prepare a 5 mM CFSE stock solution: Dissolve CFSE in DMSO.
-
Cell Preparation: Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Cell Staining: Add the CFSE stock solution to the cell suspension to a final concentration of 1-10 µM. Immediately mix by vortexing. Incubate for 10-15 minutes at 37°C.
-
Quench Staining: Add an equal volume of cold complete culture medium (containing serum) to the cell suspension to quench the staining reaction. Incubate on ice for 5 minutes.
-
Wash: Wash the cells 2-3 times with complete culture medium to remove any unbound dye.
-
Analysis: The cells can be analyzed immediately by flow cytometry or fluorescence microscopy or cultured for several days to track proliferation. For microscopy, use filters appropriate for fluorescein (excitation ~495 nm, emission ~519 nm).
Visualizing Experimental Workflows
To better illustrate the processes described, the following diagrams were generated using the DOT language.
Caption: CMFDA Staining and Validation Workflow.
Caption: Decision Flowchart for Cell Tracking Dye Selection.
References
- 1. CellTracker™ Green CMFDA Dye, 1 mg - FAQs [thermofisher.cn]
- 2. Evaluation Of Stability And Sensitivity Of Cell Fluorescent Labels When Used for Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. google.com [google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Cytotoxic activity of calcein acetoxymethyl ester (Calcein/AM) on primary cultures of human haematological and solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
A Head-to-Head Comparison: CMFDA vs. CellTracker Green for Long-Term Cell Tracking
In the dynamic fields of cell biology, immunology, and drug development, the ability to accurately track cell populations over time is paramount. Fluorescent cell tracking dyes are indispensable tools for these longitudinal studies, enabling researchers to monitor cell migration, proliferation, and viability. Among the most established green fluorescent probes are CellTracker™ Green CMFDA and CellTrace™ CFSE. This guide provides a comprehensive comparative analysis of these two widely used reagents, supported by experimental data and detailed protocols to aid researchers in selecting the optimal dye for their specific experimental needs.
Mechanism of Action: A Tale of Two Reactive Groups
Both CMFDA and CFSE are cell-permeant compounds that become fluorescent upon entering viable cells. However, their intracellular retention mechanisms differ significantly, which influences their performance characteristics.
CellTracker™ Green CMFDA (5-chloromethylfluorescein diacetate) is initially a non-fluorescent molecule that freely diffuses across the cell membrane. Once inside the cell, intracellular esterases cleave the acetate groups, rendering the molecule fluorescent. The key to its long-term retention is the chloromethyl group, which reacts with thiol-containing molecules, primarily glutathione, in a reaction catalyzed by glutathione S-transferase. This covalent bond ensures that the fluorescent probe is well-retained within the cytoplasm and is passed on to daughter cells upon cell division.[1][2]
CellTrace™ CFSE (Carboxyfluorescein diacetate, succinimidyl ester) , also known as CFDA SE, shares a similar activation pathway involving passive diffusion and esterase cleavage to become fluorescent.[3][4] However, its retention is mediated by a succinimidyl ester group, which covalently binds to primary amines on intracellular proteins.[1][3] This stable linkage to a wide range of proteins ensures its retention and distribution to daughter cells during proliferation.
Performance Comparison
The choice between CMFDA and CFSE often depends on the specific experimental requirements, as their performance can vary in terms of fluorescence stability, retention, and potential effects on cell health.
| Feature | CellTracker™ Green CMFDA | CellTrace™ CFSE |
| Excitation (nm) | ~492 | ~492 |
| Emission (nm) | ~517 | ~517 |
| Reactive Group | Chloromethyl | Succinimidyl Ester |
| Cellular Target | Thiols (e.g., Glutathione) | Primary Amines (e.g., Lysine) |
| Fluorescence Retention | Excellent long-term retention.[5] | Good retention, but initial fluorescence decrease in the first 24 hours has been reported.[6] |
| Cytotoxicity | Generally low toxicity.[7] | Can be toxic at higher concentrations, requiring careful titration.[6][8] |
| Effect on Cell Proliferation | Minimal impact at optimal concentrations. | High concentrations can inhibit proliferation.[8] |
| Cell-to-Cell Transfer | Minimal. | Some non-specific cell-to-cell transfer has been reported.[6] |
| Fixability | Yes, with aldehyde-based fixatives.[5] | Yes, with aldehyde-based fixatives. |
Experimental Protocols
Accurate and reproducible results depend on meticulous experimental execution. The following are generalized protocols for labeling cells with CMFDA and CFSE. It is crucial to optimize the dye concentration and incubation time for each specific cell type and experimental setup.
CellTracker™ Green CMFDA Labeling Protocol
-
Prepare Stock Solution: Dissolve CMFDA in high-quality, anhydrous DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light and moisture.
-
Prepare Working Solution: On the day of the experiment, thaw a vial of the stock solution and dilute it in serum-free medium to a final working concentration. For long-term tracking (>3 days) or rapidly dividing cells, a concentration of 5-25 µM is recommended. For shorter experiments, 0.5-5 µM is generally sufficient.[9]
-
Cell Preparation:
-
Suspension Cells: Centrifuge the cells and resuspend the pellet in the pre-warmed CMFDA working solution.
-
Adherent Cells: Remove the culture medium and add the pre-warmed CMFDA working solution to the culture vessel.
-
-
Incubation: Incubate the cells for 15-45 minutes at 37°C.[9]
-
Washing:
-
Suspension Cells: Centrifuge the cells, remove the staining solution, and resuspend the pellet in fresh, pre-warmed culture medium.
-
Adherent Cells: Remove the staining solution and add fresh, pre-warmed culture medium.
-
-
Final Incubation: Incubate the cells for another 30 minutes at 37°C to allow for complete modification of the dye.
-
Final Wash: Wash the cells once more with fresh medium before proceeding with your experiment.
CellTrace™ CFSE Labeling Protocol
-
Prepare Stock Solution: Dissolve CFDA SE in high-quality, anhydrous DMSO to a final concentration of 5 mM.[3] Aliquot and store at -20°C or below, protected from light and moisture.
-
Prepare Working Solution: Immediately before use, dilute the stock solution in a protein-free buffer, such as PBS, to the desired final concentration (typically 1-10 µM).[10][11] It is critical to avoid amine-containing buffers like Tris.
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1-10 x 10^6 cells/mL in the protein-free buffer.
-
Labeling: Add the cell suspension to an equal volume of the CFSE working solution and mix quickly.
-
Incubation: Incubate for 10-20 minutes at 37°C, protected from light.[10]
-
Stopping the Reaction: To stop the labeling reaction, add 5 volumes of ice-cold complete culture medium (containing serum) and incubate for 5 minutes on ice. The serum proteins will react with any unbound CFSE.
-
Washing: Wash the cells three times with complete culture medium to remove any unbound dye. The cells are now ready for use in downstream applications.
Conclusion
Both CellTracker™ Green CMFDA and CellTrace™ CFSE are powerful tools for long-term cell tracking and proliferation studies. The choice between them should be guided by the specific demands of the experiment. CMFDA is often favored for its lower toxicity and stable fluorescence, making it a robust choice for sensitive cell types and long-term tracking. CFSE, while requiring more careful optimization of concentration to avoid toxicity, remains a gold standard for resolving distinct cell generations in proliferation assays due to its halving of fluorescence with each division. For any application, it is imperative to perform pilot experiments to determine the optimal staining conditions for the specific cell type and experimental system under investigation.
References
- 1. Cell tracing dyes significantly change single cell mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. abpbio.com [abpbio.com]
- 6. A Guide to Studying Cell Proliferation by Generational Tracing | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. ulab360.com [ulab360.com]
A Researcher's Guide to Confirming CMFDA Specificity for Intracellular Thiols
For researchers, scientists, and drug development professionals, accurate measurement of intracellular thiols, such as glutathione (GSH), is crucial for understanding cellular redox states, detoxification processes, and drug resistance mechanisms. 5-Chloromethylfluorescein diacetate (CMFDA), a widely used fluorescent probe, is often employed for this purpose. However, its specificity for intracellular thiols has been a subject of debate. This guide provides a comprehensive comparison of CMFDA with alternative probes and details experimental protocols to validate its specificity in your experimental system.
The Mechanism of CMFDA: A Two-Step Process
CMFDA is a cell-permeant, non-fluorescent compound. Its fluorescence upon entering a cell is a result of a two-stage process. First, the diacetate groups are cleaved by intracellular esterases, yielding the fluorescent compound 5-chloromethylfluorescein. Subsequently, the chloromethyl group can react with intracellular thiols, forming a fluorescent adduct that is well-retained within the cell. This retention mechanism makes CMFDA suitable for long-term cell tracing studies.
Caption: Mechanism of CMFDA activation and thiol conjugation.
The Specificity Debate: Is CMFDA Truly Thiol-Specific?
While CMFDA is thiol-reactive, some studies suggest that its fluorescence may not be exclusively dependent on conjugation with thiols like GSH. The initial esterase-mediated conversion to a fluorescent product can occur independently of thiol levels, potentially leading to an overestimation of intracellular thiol concentrations. Research has shown that in some cell types, CMFDA staining was not significantly altered after depletion of endogenous GSH, raising questions about its specificity[1]. Therefore, it is crucial to experimentally validate the thiol-dependent fluorescence of CMFDA in the specific cell type and experimental conditions being investigated.
Experimental Protocols for Confirming CMFDA Specificity
To confirm that the fluorescence signal from CMFDA is indeed proportional to intracellular thiol levels, a series of control experiments should be performed. The general workflow involves depleting intracellular thiols and observing the corresponding change in CMFDA fluorescence.
Caption: Experimental workflow for CMFDA specificity validation.
Protocol 1: Thiol Depletion using Buthionine Sulfoximine (BSO)
BSO is an inhibitor of γ-glutamylcysteine synthetase, an enzyme essential for GSH synthesis. This protocol is suitable for long-term thiol depletion.
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
BSO Treatment: Treat cells with an effective concentration of BSO (e.g., 1-3 mM) for 24-48 hours. The optimal concentration and duration should be determined empirically for your cell line.
-
CMFDA Staining:
-
Prepare a CMFDA working solution (typically 0.5-25 µM in serum-free medium) and warm to 37°C[2][3].
-
Wash the BSO-treated and control cells with pre-warmed phosphate-buffered saline (PBS).
-
Incubate the cells with the CMFDA working solution for 15-45 minutes at 37°C[2][3].
-
Remove the CMFDA solution and replace it with fresh, pre-warmed culture medium.
-
-
Fluorescence Measurement: Analyze the fluorescence intensity using flow cytometry or fluorescence microscopy. A significant reduction in fluorescence in BSO-treated cells compared to controls indicates that the CMFDA signal is dependent on GSH levels.
Protocol 2: Acute Thiol Modification with N-ethylmaleimide (NEM) or Diamide
NEM is a covalent modifier of cysteine residues, while diamide is an oxidizing agent for intracellular thiols. These are used for acute thiol depletion.
-
Cell Culture: Culture cells as described above.
-
NEM/Diamide Treatment: Treat cells with NEM (e.g., 5-250 µM) or diamide for a short period (e.g., 30 minutes to 3 hours) prior to CMFDA staining[4][5].
-
CMFDA Staining and Analysis: Follow steps 3 and 4 from Protocol 1. A decrease in fluorescence in the treated cells will indicate CMFDA's reactivity with accessible thiols.
Comparison with Alternative Thiol Probes
Several other fluorescent probes are available for measuring intracellular thiols, each with its own advantages and disadvantages. The choice of probe will depend on the specific experimental requirements.
| Probe | Mechanism of Action | Excitation/Emission (nm) | Advantages | Disadvantages |
| CMFDA | Esterase cleavage followed by glutathione-S-transferase (GST) mediated conjugation to thiols.[1][6] | ~492 / ~517 | Good cellular retention, suitable for long-term tracking.[7][8] | Specificity can be questionable; fluorescence may not be solely thiol-dependent.[1][9] |
| Monochlorobimane (MCB) | GST-catalyzed conjugation to GSH. | ~380 / ~478 | Generally considered more specific for GSH than CMFDA.[1] | Lower photostability, potential for nuclear accumulation of the conjugate.[9] |
| ThiolTracker™ Violet | Highly reactive with a broad range of thiols. | ~404 / ~526 | Bright fluorescence, convenient for indicating general redox status.[10] | Not specific for GSH, reacts with other thiols. |
| Benzofurazan Sulfides | Thiol-specific fluorogenic agents that react via sulfide-thiol exchange.[4] | ~430 / ~520 | High specificity for thiols over other nucleophiles.[4] | May have different reactivity with protein vs. non-protein thiols.[11] |
Conclusion
CMFDA can be a valuable tool for assessing intracellular thiol levels and for long-term cell tracking. However, its use as a quantitative indicator of thiols, particularly GSH, requires careful validation. Researchers should perform control experiments using thiol-depleting agents like BSO, NEM, or diamide to confirm the specificity of the CMFDA signal in their specific cellular context. For applications demanding high specificity for GSH, alternative probes such as monochlorobimane may be more suitable. By understanding the mechanism, potential limitations, and appropriate validation protocols, researchers can confidently employ CMFDA and other fluorescent probes to gain accurate insights into cellular redox biology.
References
- 1. Evaluation of glutathione-sensitive fluorescent dyes in cortical culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Benzofurazan Sulfides for Thiol Imaging and Quantification in Live Cells through Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 细胞膜渗透性反应示踪剂-赛默飞| Thermo Fisher Scientific - CN | Thermo Fisher Scientific - CN [thermofisher.cn]
- 7. abpbio.com [abpbio.com]
- 8. Cell tracing dyes significantly change single cell mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Real-Time Imaging of Glutathione with Subcellular Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thiol Specific and Mitochondria Selective Fluorogenic Benzofurazan Sulfide for Live Cell Nonprotein Thiol Imaging and Quantification in Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cell Viability and Cytotoxicity Assays: CMFDA, Calcein-AM, and MTT
For researchers, scientists, and drug development professionals, selecting the appropriate assay to assess cell health is a critical decision in experimental design. This guide provides an objective comparison of three widely used methods: 5-chloromethylfluorescein diacetate (CMFDA), Calcein-AM, and the MTT assay. We will delve into their mechanisms of action, provide detailed experimental protocols, and present comparative data to aid in the selection of the most suitable technique for your research needs.
Principles of Detection
Understanding the underlying principles of these assays is key to interpreting their results accurately. CMFDA and Calcein-AM are both fluorescent probes that measure cell viability based on membrane integrity and enzymatic activity. In contrast, the MTT assay is a colorimetric method that assesses metabolic activity.
-
CMFDA (5-chloromethylfluorescein diacetate): This cell-permeant dye is non-fluorescent until intracellular esterases cleave the acetate groups, yielding a fluorescent product. The chloromethyl group then reacts with intracellular thiols, forming covalent bonds that ensure the fluorescent probe is well-retained within viable cells for extended periods. This property makes CMFDA particularly useful for long-term cell tracking studies.
-
Calcein-AM: Similar to CMFDA, Calcein-AM is a non-fluorescent, cell-permeant molecule that becomes intensely green fluorescent upon the removal of its acetoxymethyl (AM) ester groups by intracellular esterases in viable cells. The resulting calcein molecule is membrane-impermeant, leading to its accumulation within cells that have intact membranes.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This tetrazolium salt is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable, metabolically active cells. This assay is widely used for assessing cytotoxicity and cell proliferation.
Quantitative Comparison of Assays
The choice of assay can be influenced by factors such as the cell type, the duration of the experiment, and the specific research question. While direct, comprehensive comparative studies are limited, available data provides insights into their relative performance.
| Assay | Principle | Detection Method | Key Advantages | Key Disadvantages | Dye Retention (Jurkat Cells, 4h) | Staining Efficiency (Phytoplankton) |
| CMFDA | Esterase activity & thiol reactivity | Fluorescence | Excellent for long-term cell tracking; fixable. | Potential for cytotoxicity at higher concentrations. | ≤ 20%[1] | 70% (single stain)[2] |
| Calcein-AM | Esterase activity & membrane integrity | Fluorescence | High signal-to-noise ratio; stains viable cells brightly. | Not fixable; shorter retention time than CMFDA. | ≤ 20%[1] | Lower than FDA in some species[2] |
| MTT | Mitochondrial dehydrogenase activity | Colorimetric (Absorbance) | Well-established; high-throughput adaptable. | Endpoint assay; formazan crystals require solubilization; can be influenced by metabolic changes unrelated to viability. | Not Applicable | Not Applicable |
Experimental Protocols
Detailed and consistent protocols are crucial for reproducible results. Below are standardized protocols for each assay.
CMFDA Staining Protocol
-
Prepare CMFDA Stock Solution: Dissolve CMFDA in anhydrous DMSO to a stock concentration of 10 mM.
-
Prepare Working Solution: Dilute the stock solution in serum-free medium to a final working concentration of 5 µM. Pre-warm the working solution to 37°C.[3]
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the pre-warmed CMFDA working solution.
-
Incubate for 30 minutes at 37°C.[3]
-
-
Wash: Remove the loading solution and wash the cells with fresh, pre-warmed medium.
-
Incubation: Add fresh, pre-warmed medium and incubate for another 30 minutes at 37°C.[3]
-
Imaging: Image the cells using a fluorescence microscope with appropriate filters for green fluorescence.
Calcein-AM Staining Protocol
-
Prepare Calcein-AM Stock Solution: Prepare a stock solution of Calcein-AM in DMSO.
-
Prepare Staining Solution: Dilute the Calcein-AM stock solution in a suitable buffer (e.g., PBS or HBSS) to the desired final concentration (typically 1-5 µM). For co-staining with a dead-cell indicator like Propidium Iodide (PI), prepare a combined staining solution.[4]
-
Cell Staining:
-
Wash cells once with the buffer.
-
Add the Calcein-AM staining solution to the cells.
-
-
Incubation: Incubate for 15-30 minutes at 37°C, protected from light.[4]
-
Imaging: Observe the cells under a fluorescence microscope. Live cells will fluoresce green, while dead cells (if co-stained with PI) will fluoresce red.
MTT Assay Protocol
-
Cell Plating: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Compound Treatment: Treat cells with the test compound at various concentrations and incubate for the desired period.
-
Add MTT Reagent: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for fluorescence-based viability assessment and the colorimetric MTT assay.
Caption: Workflow for CMFDA and Calcein-AM assays.
Caption: Workflow for the colorimetric MTT assay.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow of events within a cell that lead to the signals detected by these assays.
Caption: Cellular mechanisms underlying the detection principles of CMFDA, Calcein-AM, and MTT assays.
References
- 1. Evaluation Of Stability And Sensitivity Of Cell Fluorescent Labels When Used for Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]
- 4. EIF2B4 promotes hepatocellular carcinoma progression and immune evasion by driving STAT3 translation via a GEF-dependent mechanism | springermedizin.de [springermedizin.de]
A Researcher's Guide to Long-Term Cell Tracking: CMFDA vs. Modern Alternatives
For researchers, scientists, and drug development professionals engaged in long-term cellular studies, the choice of a reliable cell tracking dye is paramount. An ideal dye should be brightly fluorescent, well-retained within cells for extended periods, and most importantly, should not interfere with normal cellular processes. 5-chloromethylfluorescein diacetate (CMFDA), a traditional green fluorescent cell tracker, has been widely used for its ability to covalently label cells. However, a growing body of evidence highlights significant limitations that can impact the validity of long-term experimental data. This guide provides a comprehensive comparison of CMFDA with two leading alternatives, CellTrace™ Violet and PKH26, supported by experimental data to aid in the selection of the most appropriate tool for your research needs.
Key Limitations of CMFDA for Long-Term Studies
CMFDA's mechanism involves passive diffusion into the cell, followed by enzymatic cleavage of its acetate groups by intracellular esterases and a glutathione S-transferase-mediated reaction with thiol-containing molecules, rendering the fluorescent probe impermeant and well-retained, at least in the short term. While effective for some applications, its use in long-term studies is fraught with several challenges:
-
Cytotoxicity and Altered Cell Behavior: At concentrations required for long-term tracking, CMFDA can exhibit cytotoxicity, affecting cell viability and proliferation.[1] Furthermore, studies have shown that CMFDA can significantly alter the mechanical properties of cells, increasing their stiffness and adhesion.[2] This can have profound implications for studies on cell migration, differentiation, and mechanotransduction.
-
Active Efflux and Signal Loss: A major drawback of CMFDA and other cytoplasmic dyes is their susceptibility to active efflux by multidrug resistance (MDR) transporters present in many cell types, particularly stem cells and cancer cells. This can lead to rapid signal loss, with some studies reporting as little as 20% dye retention after just four hours in certain cell lines.[3] This makes CMFDA unreliable for tracking cells over days or weeks.
-
Signal Dilution with Proliferation: Like all dyes that label the cytoplasm or its components, CMFDA's fluorescence intensity is halved with each cell division. While this can be used to track proliferation, the signal can become too dim to detect after a few generations, limiting its utility in long-term studies of highly proliferative cells.
Comparative Analysis of Long-Term Cell Tracking Dyes
To address the limitations of CMFDA, a new generation of cell tracking dyes has been developed. Here, we compare CMFDA with two popular alternatives: CellTrace™ Violet, an amine-reactive cytoplasmic dye, and PKH26, a lipophilic membrane dye.
| Feature | CMFDA | CellTrace™ Violet | PKH26 |
| Mechanism of Action | Covalently binds to intracellular thiols after enzymatic cleavage. | Covalently binds to intracellular and cell-surface amines. | Intercalates into the lipid bilayer of the cell membrane. |
| Stated Retention Time | At least 72 hours.[4] | Up to 10 generations. | Several months in vivo.[3][5] |
| Primary Limitation | Active efflux from many cell types, cytotoxicity, and alteration of cell mechanics.[2][3] | Signal dilution with proliferation. | Uneven partitioning to daughter cells in some cases. |
| Reported Cytotoxicity | Can be cytotoxic at concentrations needed for long-term tracking. | Low cytotoxicity at recommended concentrations.[6] | Generally low cytotoxicity, though some effects on viability and proliferation have been noted at higher concentrations.[1] |
| In Vivo Suitability | Limited by efflux and potential for altered cell behavior. | Suitable for in vivo proliferation studies. | Excellent for long-term in vivo tracking due to stable membrane integration.[3][5] |
Experimental Data Summary
The following tables summarize the performance of CMFDA, CellTrace™ Violet, and PKH26 in long-term studies based on available data.
Table 1: Dye Retention Over Time
| Dye | Cell Type | Time Point | Percent Retention | Reference |
| CMFDA | Jurkat | 4 hours | <20% | [3] |
| CellTrace™ Violet | Lymphocytes | 7 days | Detectable through >7 generations | [4] |
| PKH26 | Endothelial Cells | 60 days (in vivo) | 8% | [5] |
Table 2: Impact on Cell Viability
| Dye | Cell Type | Concentration | Time Point | Percent Viability | Reference |
| CMFDA | Not specified | Not specified | Not specified | Can be cytotoxic | [1] |
| CellTrace™ Violet | Unstimulated Lymphocytes | Not specified | 8 days | ~97-99% | [6] |
| PKH26 | Neural Stem Cells | 5 µM | 1 day | ~93.6% | [1] |
Experimental Protocols
Detailed methodologies for utilizing these dyes in long-term cell tracking experiments are provided below.
CMFDA Staining Protocol for Long-Term Tracking
-
Prepare CMFDA Stock Solution: Dissolve lyophilized CMFDA in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare Working Solution: Dilute the stock solution in serum-free medium to a final working concentration of 5-25 µM. The optimal concentration should be determined empirically for each cell type and application.
-
Cell Preparation: For adherent cells, grow them on coverslips to the desired confluency. For suspension cells, harvest and wash them with serum-free medium.
-
Staining: Remove the medium and add the pre-warmed CMFDA working solution. Incubate for 30-45 minutes at 37°C.
-
Wash: Remove the staining solution and wash the cells twice with pre-warmed complete medium.
-
Incubation: Incubate the cells in complete medium for at least 30 minutes at 37°C to allow for complete modification of the dye.
-
Analysis: The cells are now ready for long-term tracking experiments.
CellTrace™ Violet Staining Protocol for Proliferation and Long-Term Tracking
-
Prepare CellTrace™ Violet Stock Solution: Dissolve the contents of one vial of CellTrace™ Violet in 20 µL of high-quality DMSO to make a 5 mM stock solution.
-
Cell Preparation: Resuspend cells at a concentration of 1 x 10^6 cells/mL in PBS.
-
Prepare Staining Solution: Add 0.5 µL of the 5 mM stock solution per mL of cell suspension for a final concentration of 2.5 µM.
-
Staining: Incubate the cells for 20 minutes at 37°C, protected from light.
-
Quenching: Add 5 volumes of complete medium to the cell suspension and incubate for 5 minutes to quench any unbound dye.
-
Wash: Centrifuge the cells, remove the supernatant, and wash once with complete medium.
-
Resuspension: Resuspend the cells in the appropriate medium for your long-term culture.
PKH26 Staining Protocol for Long-Term In Vivo Tracking
-
Cell Preparation: Harvest and wash cells, then resuspend them in the provided Diluent C at a concentration of 2 x 10^7 cells/mL.
-
Prepare Dye Solution: Prepare a 4 µM solution of PKH26 in Diluent C.
-
Staining: Rapidly add an equal volume of the cell suspension to the dye solution and mix immediately. Incubate for 2-5 minutes at room temperature with periodic mixing.
-
Stopping the Reaction: Add an equal volume of serum or BSA solution to stop the staining reaction and incubate for 1 minute.
-
Wash: Centrifuge the cells and wash them three to four times with complete medium to remove unbound dye.
-
Resuspension: Resuspend the cells in an appropriate medium for injection or in vitro culture.
Visualizing Cellular Processes and Experimental Design
To further aid in understanding the mechanisms and workflows discussed, the following diagrams have been generated.
Caption: Mechanism of CMFDA action within a cell.
Caption: General workflow for long-term cell tracking experiments.
Caption: Decision tree for selecting a long-term cell tracker.
References
- 1. A Comparison of Exogenous Labels for the Histological Identification of Transplanted Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web-api.polscientific.com [web-api.polscientific.com]
- 3. Evaluation Of Stability And Sensitivity Of Cell Fluorescent Labels When Used for Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tracking Cells Through Time and Space | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. PKH26 and 125I-PKH95: characterization and efficacy as labels for in vitro and in vivo endothelial cell localization and tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.viamedica.pl [journals.viamedica.pl]
A Comparative Guide to the Photostability of CMFDA and Other Live-Cell Dyes
For researchers engaged in live-cell imaging and drug development, the choice of fluorescent dye is critical to the success and reproducibility of experiments. Among the myriad of available probes, 5-Chloromethylfluorescein diacetate (CMFDA), marketed as CellTracker™ Green CMFDA, is a widely used long-term cell tracer. Its utility, however, must be weighed against its performance, particularly its photostability, in comparison to other common dyes. This guide provides an objective comparison of CMFDA's photostability against other popular live-cell stains, supported by a detailed experimental protocol for independent verification.
Quantitative Comparison of Fluorescent Dyes
| Feature | CMFDA (CellTracker™ Green) | Calcein AM | CFSE (Carboxyfluorescein Succinimidyl Ester) |
| Excitation Max | ~492 nm | ~494 nm | ~492 nm |
| Emission Max | ~517 nm | ~517 nm | ~520 nm |
| Mechanism | Diffuses into cells, cleaved by esterases, and reacts with thiols, becoming fluorescent and well-retained. | Diffuses into cells and is cleaved by esterases to a fluorescent, membrane-impermeant form. | Diffuses into cells, is cleaved by esterases, and covalently binds to intracellular amines.[1] |
| Photostability | Generally considered to have good photostability, suitable for long-term tracking (fluorescence can be observed for at least 72 hours). | Prone to photobleaching and cellular extrusion over time, making it more suitable for short-term assays.[2] | Exhibits good photostability and is well-retained due to covalent bonding, suitable for long-term studies.[1] |
| Cell Retention | Excellent, due to covalent binding to intracellular thiols. | Moderate, susceptible to efflux by membrane pumps in certain cell types.[2] | Excellent, due to covalent labeling of intracellular proteins. |
Experimental Protocol for Comparative Photostability Analysis
To empower researchers to directly compare the photostability of CMFDA and other dyes within their specific experimental context, the following detailed protocol for a quantitative photobleaching assay using time-lapse confocal microscopy is provided.
Objective: To quantify and compare the photobleaching rates of CMFDA, Calcein AM, and CFSE in live cells under controlled illumination.
Materials:
-
Live cells of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
CMFDA (5-Chloromethylfluorescein diacetate)
-
Calcein AM
-
CFSE (Carboxyfluorescein diacetate succinimidyl ester)
-
Anhydrous DMSO
-
Confocal laser scanning microscope with a temperature- and CO2-controlled environmental chamber
-
Image analysis software (e.g., ImageJ/Fiji, MATLAB)
Methodology:
-
Cell Preparation and Staining:
-
Plate cells on glass-bottom dishes suitable for high-resolution microscopy and culture overnight to allow for adherence.
-
Prepare stock solutions of CMFDA, Calcein AM, and CFSE in anhydrous DMSO.
-
On the day of the experiment, dilute the dye stock solutions to their final working concentrations in serum-free medium. Optimal concentrations should be determined empirically for the cell type used, but a starting point of 1-5 µM is recommended.
-
Remove the culture medium from the cells, wash once with pre-warmed PBS, and add the dye-containing medium.
-
Incubate the cells with the respective dyes according to the manufacturer's instructions (typically 15-30 minutes at 37°C).
-
After incubation, wash the cells twice with pre-warmed complete culture medium to remove any excess dye.
-
Add fresh, pre-warmed complete culture medium to the dishes and allow the cells to recover for at least 30 minutes before imaging.
-
-
Time-Lapse Confocal Microscopy:
-
Place the dish on the microscope stage within the environmental chamber, ensuring the temperature is maintained at 37°C and CO2 levels are at 5%.
-
Identify a field of view with healthy, well-stained cells for each dye condition.
-
Set the imaging parameters. It is crucial to use identical settings for all dyes being compared:
-
Laser Line: Use an appropriate laser line for excitation (e.g., 488 nm).
-
Laser Power: Use the lowest laser power that provides a good signal-to-noise ratio to minimize phototoxicity.
-
Pinhole: Set to one Airy unit for optimal confocality.
-
Detector Gain and Offset: Adjust to ensure the initial fluorescence intensity is within the dynamic range of the detector and not saturated.
-
Image Size and Scan Speed: Choose settings that provide adequate resolution without excessive scan times.
-
-
Acquire a time-lapse series of images. For each dye, continuously image the same field of view at a defined interval (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes). The goal is to capture the decay of the fluorescence signal due to photobleaching.
-
-
Data Analysis:
-
Open the time-lapse image series in your image analysis software.
-
For each time point, measure the mean fluorescence intensity of several individual cells or a defined region of interest (ROI) within the cytoplasm.
-
Subtract the background fluorescence from a region without cells for each time point.
-
Normalize the fluorescence intensity of each cell/ROI at each time point to its initial intensity at time zero.
-
Plot the normalized fluorescence intensity as a function of time for each dye.
-
To quantify the photobleaching rate, fit the fluorescence decay data to an exponential decay function (e.g., a single or double exponential model). The rate constant(s) from this fit will provide a quantitative measure of photostability. A slower decay rate indicates higher photostability.
-
Visualizing the Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key processes involved in this comparative study.
Caption: Experimental workflow for comparing dye photostability.
Caption: Logical relationship of dye properties.
References
A Comparative Guide to CMFDA and Its Alternatives for High-Throughput Screening
In the realm of high-throughput screening (HTS), the selection of appropriate fluorescent probes is paramount for generating robust and reliable data. This guide provides a comprehensive comparison of 5-chloromethylfluorescein diacetate (CMFDA) with two widely used alternatives, Calcein AM and 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF AM), for cell-based HTS assays. We will delve into their mechanisms of action, performance in key applications such as cytotoxicity and transporter assays, and provide detailed experimental protocols to aid researchers in making informed decisions for their screening campaigns.
Mechanism of Action and Key Features
CMFDA, Calcein AM, and BCECF AM are all cell-permeant dyes that become fluorescent upon entering viable cells. However, their intracellular targets and primary applications differ significantly.
CMFDA (CellTracker™ Green) is a thiol-reactive probe. Once inside the cell, its acetate groups are cleaved by intracellular esterases, and the reactive chloromethyl group forms a covalent bond with intracellular thiols, primarily glutathione. This results in a fluorescent, cell-impermeant product that is well-retained, making CMFDA an excellent choice for long-term cell tracking studies.
Calcein AM is a substrate for intracellular esterases. The non-fluorescent Calcein AM readily crosses the membrane of live cells. Inside, esterases cleave the AM esters, producing the highly fluorescent and membrane-impermeant calcein. Its fluorescence is a direct indicator of both enzymatic activity and membrane integrity, establishing it as a gold standard for cell viability and cytotoxicity assays.
BCECF AM is primarily used as a ratiometric pH indicator. Similar to the other dyes, it enters the cell and is cleaved by esterases to its fluorescent form, BCECF. The excitation spectrum of BCECF is pH-dependent, allowing for the measurement of intracellular pH. While it can be used for viability assessment based on esterase activity, its main strength lies in monitoring cellular processes involving pH changes.
dot
Caption: Mechanism of action for CMFDA, Calcein AM, and BCECF AM.
Performance Comparison in High-Throughput Screening
The suitability of a fluorescent probe for HTS is determined by several factors, including its signal-to-background ratio, Z'-factor, and susceptibility to interference from library compounds. While direct comparative studies publishing these metrics side-by-side are scarce, the following tables summarize the key characteristics and performance expectations based on available literature.
General Properties and Spectral Characteristics
| Feature | CMFDA | Calcein AM | BCECF AM |
| Primary Application | Long-term cell tracking, Glutathione measurement | Cell viability, Cytotoxicity | Intracellular pH measurement, Transporter assays |
| Excitation (max) | ~492 nm | ~494 nm | ~503 nm (pH-dependent) |
| Emission (max) | ~517 nm | ~515 nm | ~528 nm |
| Cell Retention | Excellent (covalent binding) | Very Good (membrane impermeant) | Good (membrane impermeant) |
| Toxicity | Low at working concentrations | Very low at working concentrations | Low at working concentrations |
HTS Assay Performance Parameters
| Parameter | CMFDA | Calcein AM | BCECF AM |
| Z'-factor | Generally good (can be > 0.5) | Excellent (often > 0.7) | Good (can be > 0.5) |
| Signal-to-Background | Good to Excellent | Excellent | Good |
| Signal Stability | Excellent (stable for hours to days) | Good (stable for several hours) | Moderate (can be affected by pH fluctuations) |
| Compound Interference | Potential for interference by compounds that react with thiols or modulate glutathione levels. | Can be a substrate for efflux pumps (e.g., P-glycoprotein), leading to false negatives.[1][2] Autofluorescent compounds can interfere.[1] | Also a substrate for efflux pumps (e.g., MRPs).[3] Sensitive to compounds that alter intracellular pH. |
Experimental Protocols for HTS Cytotoxicity Assays
To facilitate a direct comparison, the following are standardized protocols for a cytotoxicity assay in a 384-well plate format.
dot
Caption: General workflow for an HTS cytotoxicity assay.
CMFDA-Based Cytotoxicity Assay Protocol
-
Cell Plating: Seed cells at an optimal density (e.g., 5,000 cells/well) in a 384-well black, clear-bottom plate and incubate overnight.
-
Compound Addition: Add test compounds and control wells (e.g., vehicle control for 100% viability and a known cytotoxic agent for 0% viability).
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Dye Preparation: Prepare a 5 µM working solution of CMFDA in serum-free medium or Hanks' Balanced Salt Solution (HBSS).
-
Dye Loading: Remove the compound-containing medium and add the CMFDA working solution to each well.
-
Incubation: Incubate for 30 minutes at 37°C, protected from light.
-
Wash: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Fluorescence Reading: Add fresh HBSS to each well and read the fluorescence at Ex/Em = 492/517 nm.
Calcein AM-Based Cytotoxicity Assay Protocol
-
Cell Plating: Follow the same procedure as for the CMFDA assay.
-
Compound Addition: Follow the same procedure as for the CMFDA assay.
-
Incubation: Incubate for the desired treatment period.
-
Dye Preparation: Prepare a 2 µM working solution of Calcein AM in HBSS.
-
Dye Loading: Add the Calcein AM working solution directly to the wells containing cells and compounds.
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.
-
Fluorescence Reading: Read the fluorescence at Ex/Em = 494/515 nm without a wash step.
BCECF AM-Based Cytotoxicity Assay Protocol
-
Cell Plating: Follow the same procedure as for the CMFDA assay.
-
Compound Addition: Follow the same procedure as for the CMFDA assay.
-
Incubation: Incubate for the desired treatment period.
-
Dye Preparation: Prepare a 5 µM working solution of BCECF AM in HBSS.
-
Dye Loading: Remove the compound-containing medium and add the BCECF AM working solution.
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash: Gently wash the cells once with HBSS.
-
Fluorescence Reading: Add fresh HBSS and read the fluorescence at Ex/Em = 490/535 nm.
Multiplexing and Potential for Interference
The spectral overlap between these green-emitting dyes makes their simultaneous use in the same well challenging. However, CMFDA's stable fluorescence after fixation allows for multiplexing with other probes in subsequent steps. For live-cell multiplexing, spectrally distinct dyes would be required.
A significant consideration in HTS is the potential for library compounds to interfere with the assay. Autofluorescent compounds are a common source of interference for all three dyes.[1] Furthermore, compounds that inhibit or are substrates of efflux pumps, such as P-glycoprotein (ABCB1) and Multidrug Resistance-Associated Proteins (MRPs), can lead to false negatives in Calcein AM and BCECF AM assays by preventing dye extrusion from healthy cells.[1][2][3] For CMFDA, compounds that react with thiols or modulate cellular glutathione levels can directly impact the fluorescence signal.
Conclusion
The choice between CMFDA, Calcein AM, and BCECF AM for high-throughput screening depends on the specific biological question being addressed.
-
CMFDA is the probe of choice for long-term cell tracking and for assays where glutathione levels are a relevant endpoint. Its excellent retention is a key advantage.
-
Calcein AM remains the industry standard for cell viability and cytotoxicity HTS assays due to its high signal-to-background ratio, robust performance, and simple no-wash protocol.
-
BCECF AM is the specialist's tool for assays where intracellular pH is the primary readout, such as in studies of ion channels and certain transporter proteins.
For general cytotoxicity screening, Calcein AM offers the best combination of ease of use and performance. However, researchers should be mindful of potential interference from efflux pump substrates in their compound library. When long-term viability or cell proliferation is of interest, the superior retention of CMFDA makes it a more suitable candidate. Careful assay validation, including the use of appropriate controls and counter-screens, is essential to mitigate the risk of compound interference regardless of the chosen probe.
References
- 1. Screening Compounds with a Novel High-Throughput ABCB1-Mediated Efflux Assay Identifies Drugs with Known Therapeutic Targets at Risk for Multidrug Resistance Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of 3 assay systems using a common probe substrate, calcein AM, for studying P-gp using a selected set of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RePORT ⟩ RePORTER [reporter.nih.gov]
Safety Operating Guide
Proper Disposal of CMPDA: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of CMPDA (N,N'-(1,4-phenylenedi-2,1-ethanediyl)bis-2-propanesulfonamide), a positive allosteric modulator of the ionotropic glutamate receptor GluA2. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before handling or disposing of this compound, it is imperative to consult the material's Safety Data Sheet (SDS). While a complete, publicly available SDS for this compound is not readily found, information from chemical suppliers indicates the following hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Therefore, the following personal protective equipment (PPE) and handling procedures are mandatory:
| Personal Protective Equipment (PPE) | Handling Procedures |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. |
First Aid Measures:
-
After inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
After skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
After eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
After ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations. As a chemical with identified hazards, it should be treated as hazardous waste.
Experimental Protocol for Waste Neutralization (if applicable and permitted by local regulations):
A specific, validated protocol for the chemical neutralization of this compound is not publicly available. Therefore, chemical neutralization as a method of disposal is not recommended without explicit guidance from a qualified chemist and approval from your institution's environmental health and safety (EHS) department.
Waste Collection and Labeling:
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
-
Container: Use a designated, leak-proof, and chemically compatible container for this compound waste. The container must be in good condition and have a secure lid.
-
Labeling: Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound" and its full chemical name: "N,N'-(1,4-phenylenedi-2,1-ethanediyl)bis-2-propanesulfonamide"
-
CAS Number: 380607-77-2
-
The hazards associated with the chemical (e.g., "Harmful," "Irritant").
-
Accumulation start date.
-
Storage and Disposal:
-
Storage: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Manifest: Ensure that a hazardous waste manifest is completed for the transport and disposal of the this compound waste, as required by regulations.
Disposal Workflow Diagram
Navigating the Uncharted: A Safety and Handling Guide for Novel Chemical Entities
In the fast-paced world of drug discovery and development, researchers often work with novel chemical compounds where comprehensive safety data is not yet available. "Cmpda" appears to be such a substance, as it is not a publicly recognized chemical name. This guide provides a robust framework for handling new or uncharacterized chemical entities, ensuring the safety of laboratory personnel and the integrity of your research. The following procedures are based on established principles of laboratory safety and risk management.
Personal Protective Equipment (PPE) for Novel Compounds
When handling a substance with unknown toxicological properties, a conservative approach to PPE is paramount. The level of PPE should be determined by a thorough risk assessment of the planned procedures. The following table summarizes recommended PPE for various laboratory operations involving a new chemical entity like "this compound".
| Operation | Minimum Recommended PPE | Enhanced Precautions (Based on Risk Assessment) |
| Weighing and preparing solutions | - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields- Laboratory coat | - Chemical splash goggles- Face shield- Disposable sleeves- Fume hood or ventilated balance enclosure |
| Running reactions and experiments | - Nitrile gloves- Safety glasses with side shields- Laboratory coat- Work within a certified chemical fume hood | - Chemical splash goggles or face shield- Chemical-resistant apron over lab coat- Specific glove material based on solvent compatibility |
| Handling neat (undiluted) compound | - Double nitrile gloves- Chemical splash goggles- Laboratory coat- Use of a fume hood or glove box | - Face shield- Chemical-resistant apron- Respiratory protection (consult with safety officer) |
| Sample analysis (e.g., HPLC, MS) | - Nitrile gloves- Safety glasses- Laboratory coat | - Enclosed automated systems are preferred to minimize exposure |
| Waste disposal | - Nitrile gloves- Safety glasses- Laboratory coat | - Chemical-resistant apron- Goggles or face shield when handling bulk waste |
Operational and Disposal Plan for a New Chemical Entity
A clear and concise plan for the handling and disposal of a novel compound is crucial for maintaining a safe laboratory environment.
| Phase | Procedure |
| 1. Pre-Handling | 1. Conduct a thorough literature search for any data on the chemical class of the new compound to anticipate potential hazards. 2. Prepare a written Standard Operating Procedure (SOP) for all planned manipulations. 3. Designate a specific area in the laboratory for handling the compound. 4. Ensure all necessary PPE and emergency equipment (spill kit, eyewash, safety shower) are readily accessible. |
| 2. Handling | 1. Always handle the compound in a well-ventilated area, preferably a certified chemical fume hood. 2. Use the smallest quantities necessary for the experiment. 3. Transport the compound in a sealed, labeled, and shatter-proof secondary container. 4. Avoid skin contact and inhalation. Do not eat, drink, or apply cosmetics in the laboratory.[1][2] |
| 3. Post-Handling | 1. Thoroughly decontaminate all surfaces and equipment after use. 2. Wash hands thoroughly with soap and water after removing gloves.[1][2] |
| 4. Disposal | 1. All waste (solid and liquid) contaminated with the new compound must be treated as hazardous waste.[2] 2. Collect waste in clearly labeled, sealed containers. The label should include the name of the compound and the words "Hazardous Waste". 3. Follow your institution's specific hazardous waste disposal procedures. Do not dispose of down the drain or in regular trash.[2] |
Experimental Workflow for Handling a Novel Chemical Compound
The following diagram outlines the logical steps for safely managing a new chemical entity from initial assessment to final disposal.
By implementing this structured approach, researchers can confidently handle novel compounds like "this compound," minimizing risks and fostering a culture of safety in the laboratory. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
